Boc-pen(trt)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULWLRDJMLHCD-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566755 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135592-13-1 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Pen(Trt)-OH for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(tert-Butoxycarbonyl)-S-trityl-L-penicillamine, commonly referred to as Boc-Pen(Trt)-OH, is a pivotal amino acid derivative employed in synthetic peptide chemistry. As a protected form of penicillamine, a dimethylated analog of cysteine, it serves as a crucial building block for the introduction of conformational constraints and metabolic stability in synthetic peptides. The strategic use of the acid-labile tert-butoxycarbonyl (Boc) group for N-terminal protection and the bulky, acid-labile trityl (Trt) group for the thiol side-chain makes it highly compatible with Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and applications of this compound, with a particular focus on its role in the synthesis of conotoxins, a class of neurotoxic peptides with significant therapeutic potential.
Physicochemical Properties of this compound
This compound is a white to off-white solid that is soluble in a range of organic solvents commonly used in peptide synthesis. The dual protection strategy imparts specific characteristics crucial for its application in multi-step synthetic procedures.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 135592-13-1 | [1][2][3][4][5] |
| Molecular Formula | C₂₉H₃₃NO₄S | [1][3][4][5] |
| Molecular Weight | 491.64 g/mol | [1][3][5] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% | [1][3] |
| Storage Conditions | 2-8°C, Sealed in dry conditions |
Table 2: Predicted Physicochemical Data for this compound
| Property | Predicted Value |
| Boiling Point | 621.0 ± 55.0 °C |
| Density | 1.172 ± 0.06 g/cm³ |
| pKa | 3.81 ± 0.10 |
Experimental Protocols
The primary application of this compound is in Boc-strategy solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain, with a focus on the synthesis of a conotoxin peptide.
Boc-SPPS Protocol for a Generic Peptide Containing Penicillamine
This protocol outlines the manual synthesis of a peptide on a solid support using Boc-protected amino acids.
Materials:
-
Merrifield resin or other suitable resin for Boc chemistry
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers (e.g., anisole, thioanisole)
-
Cleavage cocktail (e.g., HF or a low/high TFA cocktail)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
-
First Amino Acid Coupling:
-
If starting a new synthesis, couple the first Boc-protected amino acid to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin).
-
-
Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[7]
-
Wash the resin with DCM, followed by isopropanol, and then DCM again.
-
-
Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved (tested with bromophenol blue).
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound, 3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF and then DCM.
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from Penicillamine). A common cocktail is 90% TFA, 5% water, and 5% thioanisole. For peptides containing sensitive residues, a low-high HF procedure may be necessary.
-
The cleavage reaction is typically carried out for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Synthesis of α-Conotoxin ImI (On-Resin Disulfide Bond Formation)
This protocol is an example of a more advanced synthesis involving on-resin cyclization to form disulfide bonds, a common feature of conotoxins.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (for Fmoc-SPPS)
-
This compound (if using a mixed Boc/Fmoc strategy)
-
Iodine (I₂)
-
N-methylmorpholine (NMM)
-
2-Mercaptoethanol (2-ME)
-
TFA cleavage cocktail (e.g., TFA:m-cresol:anisole 90:5:5)
Procedure:
-
Peptide Assembly: Synthesize the linear peptide on Rink amide resin using standard Fmoc-SPPS.
-
Selective Deprotection: Selectively deprotect the cysteine or penicillamine residues that will form the first disulfide bond. For example, if using Acm protecting groups, they can be removed with a specific reagent.
-
First Disulfide Bond Formation (On-Resin):
-
Treat the resin with a solution of 0.1 M NMM in 20% 2-ME/DMF for 8 hours.[8]
-
Wash the resin thoroughly.
-
-
Second Disulfide Bond Formation (On-Resin):
-
Treat the resin with a solution of 50 mM I₂ in DMF for 4 hours to form the second disulfide bond.[8]
-
Wash the resin to remove excess iodine.
-
-
Final Cleavage: Cleave the cyclized peptide from the resin using a TFA-based cleavage cocktail.[8]
-
Purification: Purify the final conotoxin by RP-HPLC.
Applications in Drug Discovery: Synthesis of Conotoxins
This compound is instrumental in the synthesis of conotoxins, a diverse class of peptides found in the venom of marine cone snails.[9] These peptides are potent and selective modulators of various ion channels and receptors, making them valuable leads for drug development, particularly in the area of pain management.[10][11] The incorporation of penicillamine can enhance the stability and fine-tune the biological activity of these peptides.
Signaling Pathway of α-Conotoxins
α-Conotoxins are competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[10][11][12] By blocking the binding of the endogenous ligand acetylcholine, α-conotoxins prevent ion channel opening and subsequent cellular responses.
Caption: α-Conotoxin competitively antagonizes the nicotinic acetylcholine receptor.
Experimental Workflow for Conotoxin Synthesis and Characterization
The development of a novel conotoxin-based therapeutic involves a multi-step process from initial discovery to biological evaluation.
Caption: Workflow from conotoxin discovery to lead optimization.
Conclusion
This compound is a highly valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique structural features allow for the synthesis of complex peptides with enhanced stability and tailored biological activities. The protocols and applications outlined in this guide, particularly in the context of conotoxin synthesis, highlight the critical role of this compound in advancing the development of novel peptide-based therapeutics. A thorough understanding of its properties and synthetic methodologies is essential for its effective utilization in the laboratory.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 135592-13-1 this compound | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 3. This compound , 95+% , 135592-13-1 - CookeChem [cookechem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. This compound | 135592-13-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unique Pharmacological Properties of α-Conotoxin OmIA at α7 nAChRs [frontiersin.org]
An In-depth Technical Guide to the Chemical Properties of Boc-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-S-trityl-L-penicillamine, commonly abbreviated as Boc-Pen(Trt)-OH, is a protected amino acid derivative of penicillamine, a chiral analog of cysteine. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the bulky trityl (Trt) group on the sulfur atom makes it a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of penicillamine into peptide sequences can introduce conformational constraints and enhance metabolic stability, making it a key component in the design of peptidomimetics and pharmacologically active peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of this compound.
Chemical and Physical Properties
This compound is a white to off-white powder.[1] Its chemical structure features a bulky trityl group that provides steric hindrance and protects the thiol group from oxidation and other unwanted side reactions during peptide synthesis. The acid-labile Boc group allows for selective deprotection of the N-terminus during the stepwise elongation of the peptide chain.
Data Presentation: Key Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃NO₄S | [1][2] |
| Molecular Weight | 491.6 g/mol | [2][3] |
| CAS Number | 135592-13-1 | [1][2] |
| Melting Point | 83 - 87 °C | [1] |
| Boiling Point (Predicted) | 621.0 ± 55.0 °C | [4] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.81 ± 0.10 | [4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 95% to ≥ 99% (HPLC) | [1][2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
| Synonyms | Boc-L-Pen(Trt)-OH, Boc-β,β-dimethyl-Cys(Trt)-OH, N-(tert-butoxycarbonyl)-S-trityl-L-penicillamine | [3] |
Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trityl group (multiple aromatic protons), the tert-butyl group of the Boc protecting group (a singlet), the gem-dimethyl protons of the penicillamine residue, and the α-proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons of the trityl group, the quaternary carbons of the tert-butyl and penicillamine gem-dimethyl groups, and the α-carbon.
-
Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry would confirm the molecular weight of the compound.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the urethane, and C-H stretching of the aliphatic and aromatic groups.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the use and analysis of this compound. These protocols are based on standard procedures for Boc-protected amino acids and may require optimization for specific applications.
Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
Boc-SPPS is a widely used method for the synthesis of peptides. The following is a general workflow for the incorporation of a this compound residue into a peptide chain.
References
An In-depth Technical Guide to Boc-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-tert-Butoxycarbonyl-S-trityl-L-penicillamine, commonly abbreviated as Boc-Pen(Trt)-OH. This compound is a crucial building block in solid-phase peptide synthesis, particularly for the incorporation of penicillamine residues into peptide chains. The bulky trityl protecting group on the thiol side chain and the Boc group on the alpha-amino group ensure controlled and specific reactions during peptide elongation.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C29H33NO4S | [1][2][3][4][5][6] |
| Molecular Weight | 491.64 g/mol | [2][3][4] |
| CAS Number | 135592-13-1 | [1][4][5][6][7] |
| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-[(triphenylmethyl)sulfanyl]butanoic acid | [4] |
| Appearance | White to off-white powder | [4] |
| Purity | Typically ≥95% | [1][2] |
Chemical Structure
The structure of this compound features a penicillamine core with its amino group protected by a tert-butoxycarbonyl (Boc) group and the thiol group protected by a trityl (Trt) group. This dual protection strategy is fundamental to its application in peptide synthesis.
Caption: Chemical structure of this compound.
Application in Peptide Synthesis
This compound is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating a this compound residue into a growing peptide chain is outlined below.
Experimental Protocol: General Boc-SPPS Cycle for this compound Incorporation
-
Resin Preparation: Start with a suitable resin, typically a Merrifield resin, pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA. This is followed by neutralization with a base, such as diisopropylethylamine (DIPEA) in DCM.
-
Activation and Coupling: The carboxylic acid of this compound is activated using a coupling reagent. A common method is the use of dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). The activated this compound is then added to the deprotected resin-bound peptide to form the new peptide bond.
-
Washing: The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group from the penicillamine residue) are removed simultaneously. This is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)-TFA-based mixture, often with scavengers like anisole or thioanisole to protect sensitive residues.
-
Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for this compound in SPPS
Caption: General workflow for incorporating this compound in SPPS.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound , 95+% , 135592-13-1 - CookeChem [cookechem.com]
- 3. This compound | 135592-13-1 [chemicalbook.com]
- 4. Boc-Pen Trt -OH, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 7. 135592-13-1 this compound | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
An In-depth Technical Guide to Boc-Pen(Trt)-OH for Researchers and Drug Development Professionals
Introduction
Boc-Pen(Trt)-OH is a crucial building block in modern peptide chemistry, particularly in the synthesis of complex peptides and proteins for therapeutic and research applications. As a protected derivative of D-penicillamine, it offers unique structural properties that are leveraged in advanced synthetic methodologies such as Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL). This guide provides a comprehensive overview of the chemical properties, molecular weight, and applications of this compound, complete with experimental protocols and workflow diagrams to aid researchers and drug development professionals in its effective utilization.
Chemical Properties and Molecular Weight
This compound is characterized by two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the trityl (Trt) group on the thiol side chain of the penicillamine residue. The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA), while the bulky trityl group provides robust, acid-labile protection for the thiol, preventing unwanted side reactions during synthesis. This orthogonal protection strategy is fundamental to its application in stepwise peptide synthesis.
| Property | Value | Source(s) |
| Full Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-(tritylthio)butanoic acid | |
| Synonyms | Boc-L-Pen(Trt)-OH; Boc-β,β-dimethyl-Cys(Trt)-OH; Boc-S-Trityl-L-penicillamine | |
| Molecular Formula | C₂₉H₃₃NO₄S | [1] |
| Molecular Weight | 491.6 g/mol | [1][2] |
| CAS Number | 135592-13-1 | [1] |
Application in Peptide Synthesis
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The penicillamine residue, with its β,β-dimethyl cysteine structure, introduces significant steric hindrance. This property can be strategically used to create peptides with constrained conformations and enhanced stability against enzymatic degradation.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound into a growing peptide chain on a solid support follows a cyclical process of deprotection, activation, and coupling. Given the steric bulk of the Pen(Trt) residue, the choice of coupling reagent is critical to ensure high efficiency and minimize the formation of deletion sequences.
Experimental Protocols
The successful incorporation of the sterically hindered this compound residue requires optimized coupling conditions. The following protocol is a general guideline for manual solid-phase synthesis and may require further optimization based on the specific peptide sequence.
Protocol 1: Coupling of this compound using HATU
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual TFA and cleaved Boc groups.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes. The use of collidine is recommended to minimize racemization.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-90 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
| Coupling Reagent | Description |
| HATU | A highly reactive aminium-based coupling reagent, effective for sterically hindered amino acids. |
| DIC/HOBt | A carbodiimide-based system that is a cost-effective option, though may require longer reaction times for bulky residues. |
| PyBOP | A phosphonium-based reagent that offers high coupling efficiency and is a good alternative to HATU. |
Role in Native Chemical Ligation (NCL)
This compound is a valuable precursor for introducing a penicillamine residue at the N-terminus of a peptide fragment for use in Native Chemical Ligation (NCL). NCL is a powerful technique that allows for the synthesis of large proteins by joining two unprotected peptide fragments. In an extension of this method, the penicillamine residue can act as a surrogate for valine. Following ligation, a desulfurization reaction converts the penicillamine to a valine residue, thereby expanding the scope of NCL beyond native cysteine residues.[3]
Relevance in Drug Development
The core amino acid, D-penicillamine, has established therapeutic roles, primarily as a chelating agent. It is used in the treatment of Wilson's disease to bind and facilitate the excretion of excess copper.[1][4] Additionally, it has immunomodulatory effects and has been used in the management of severe rheumatoid arthritis.[1][5] The incorporation of penicillamine into novel peptide structures can, therefore, be a strategy for developing new therapeutic agents that combine the biological activity of the peptide with the unique properties of the penicillamine residue.
This compound is a specialized yet indispensable reagent for advanced peptide synthesis. Its unique structural features, when properly utilized, allow for the creation of peptides with enhanced stability and for the synthesis of large proteins via innovative ligation strategies. A thorough understanding of its chemical properties, coupled with optimized experimental protocols, is essential for researchers and drug development professionals to harness its full potential in the creation of next-generation peptide-based therapeutics and research tools.
References
- 1. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 2. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shop.bachem.com [shop.bachem.com]
- 4. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]
- 5. Penicillamine - Wikipedia [en.wikipedia.org]
Boc-Pen(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis
CAS Number: 135592-13-1
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of N-α-(tert-Butoxycarbonyl)-S-trityl-L-penicillamine, commonly referred to as Boc-Pen(Trt)-OH. This sterically hindered amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of penicillamine residues into peptide sequences. The incorporation of penicillamine, an analog of cysteine with two methyl groups on the β-carbon, imparts conformational constraints and can enhance the enzymatic stability of the resulting peptides.
Chemical and Physical Properties
This compound is a white to off-white solid. Its key properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 135592-13-1[1][2][3][4] |
| Molecular Formula | C29H33NO4S[1][2][4] |
| Molecular Weight | 491.6 g/mol [1][2][4] |
| Synonyms | Boc-L-Pen(Trt)-OH, Boc-β,β-dimethyl-Cys(Trt)-OH, Boc-S-Trityl-L-penicillamine[2][4] |
Role in Peptide Synthesis
This compound is utilized in the Boc/Bzl strategy of solid-phase peptide synthesis.[5] In this methodology, the Nα-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the thiol side chain of penicillamine is protected by the bulky and also acid-labile trityl (Trt) group. The Trt group offers robust protection against oxidation and other unwanted side reactions of the highly nucleophilic thiol group during peptide chain elongation.
The use of Boc chemistry involves repetitive cycles of Nα-Boc group removal with a moderately strong acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid.[6] The final step involves the simultaneous cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups, including the Trt group, using a strong acid such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA) based cocktail.[6]
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Boc-SPPS and the subsequent cleavage of the Trt protecting group.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Boc Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) (3 times).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3 times) and isopropanol (2 times), followed by DCM (3 times).[7]
2. Neutralization:
-
Wash the resin with N,N-dimethylformamide (DMF) (3 times).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.
3. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin pre-activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.[5]
4. Washing:
-
After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
Cleavage of the Trityl (Trt) Group and Resin
This protocol describes the final cleavage of the peptide from the resin and the simultaneous deprotection of the S-trityl group from the penicillamine side chain.
Materials:
-
This compound containing peptide-resin
-
Cleavage Cocktail (see table below)
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change to deep yellow or orange is often observed due to the formation of the stable trityl cation.[1]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine all filtrates.
-
Concentrate the combined filtrate to a small volume using a rotary evaporator or a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final peptide pellet under vacuum.[1]
Comparison of Cleavage Cocktails for Trt-Deprotection:
The choice of cleavage cocktail is critical for efficient Trt group removal while minimizing side reactions caused by the liberated trityl cation. The inclusion of scavengers is highly recommended.[1]
| Cleavage Cocktail Composition (v/v) | Scavengers | Reaction Time | Typical Yield | Notes |
| 95% TFA / 5% H₂O | None | 2-4 hours | Variable | High risk of side reactions from the trityl cation without scavengers. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | 2-3 hours | >90% | TIS is an effective scavenger for the trityl cation.[1] |
| 95% TFA / 2.5% EDT / 2.5% H₂O | Ethanedithiol (EDT) | 2-3 hours | >90% | EDT is a thiol scavenger that can also help prevent re-attachment of the Trt group. |
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structure of this compound.
Caption: Workflow of a single Boc-SPPS cycle.
Caption: Final cleavage and deprotection workflow.
References
An In-depth Technical Guide to the Synthesis of Boc-S-Trityl-L-penicillamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-α-(tert-butoxycarbonyl)-S-(trityl)-L-penicillamine (Boc-S-Trityl-L-penicillamine), a critical protected amino acid derivative utilized in peptide synthesis and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target compound and its intermediate.
Introduction
Boc-S-Trityl-L-penicillamine is a valuable building block in medicinal chemistry, primarily employed in solid-phase peptide synthesis (SPPS). The incorporation of the penicillamine residue, a dimethylated analog of cysteine, introduces conformational constraints and can enhance the metabolic stability of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the trityl (Trt) group on the thiol side chain offer an orthogonal protection strategy suitable for Boc-based SPPS. This allows for the selective deprotection and coupling of amino acids during peptide chain elongation. Beyond peptide synthesis, this compound has applications in the development of metal-binding agents.[1]
Synthetic Pathway
The synthesis of Boc-S-Trityl-L-penicillamine is a two-step process commencing with the commercially available amino acid, L-penicillamine. The first step involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The subsequent step is the protection of the thiol group on the side chain with a trityl (Trt) group.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the intermediate and the final product.
Step 1: Synthesis of N-α-(tert-butoxycarbonyl)-L-penicillamine (Boc-L-penicillamine)
This procedure outlines the protection of the amino group of L-penicillamine using di-tert-butyl dicarbonate.
Materials:
-
L-penicillamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Citric acid or Sodium bisulfate
Procedure:
-
Dissolve L-penicillamine (1.0 eq) in a solution of 1(N) sodium hydroxide (1.0 eq) in 1,4-dioxane and water.
-
Stir the mixture vigorously for 15 to 20 minutes in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq) dropwise to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2][3]
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with hexane to remove any unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous layer to a pH of 3 with a citric acid solution or solid sodium bisulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or used directly in the next step after thorough drying.
Step 2: Synthesis of N-α-(tert-butoxycarbonyl)-S-(trityl)-L-penicillamine
This procedure details the protection of the thiol group of Boc-L-penicillamine with a trityl group using trityl chloride.
Materials:
-
Boc-L-penicillamine
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-L-penicillamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (2.0-2.2 eq) to the solution.
-
Add trityl chloride (1.0-1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[1][2]
-
After the reaction is complete, quench by adding water.
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, Boc-S-Trityl-L-penicillamine.
Data Presentation
The following tables summarize the physicochemical and analytical data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Optical Rotation [α]D |
| L-Penicillamine | C₅H₁₁NO₂S | 149.21 | White crystalline powder | 198.5 | -63° (c=1 in Pyridine) |
| Boc-L-penicillamine | C₁₀H₁₉NO₄S | 249.33 | White solid | - | - |
| Boc-S-Trityl-L-penicillamine | C₂₉H₃₃NO₄S | 491.6 | White to off-white powder | 83 - 87 | +46 ± 2° (c=1 in MeOH)[1] |
Table 2: Analytical Data (Typical)
| Compound | Purity (HPLC) | Key ¹H NMR Signals (ppm, indicative) | Key ¹³C NMR Signals (ppm, indicative) |
| Boc-L-penicillamine | >95% | ~5.5 (br d, NH), 4.32 (d, α-CH), 1.57, 1.45 (s, C(CH₃)₂), 1.45 (s, C(CH₃)₃)[4] | ~175 (COOH), ~156 (Boc C=O), ~80 (Boc C), ~60 (α-C), ~47 (β-C), ~28 (Boc CH₃), ~25 (Pen CH₃) |
| Boc-S-Trityl-L-penicillamine | ≥ 99%[1] | ~7.2-7.5 (m, Trityl Ar-H), ~5.3 (br s, NH), ~4.3 (d, α-CH), ~1.45 (s, C(CH₃)₃), ~1.3, ~1.5 (s, C(CH₃)₂) | ~175 (COOH), ~155 (Boc C=O), ~145 (Trityl Ar-C), ~127-130 (Trityl Ar-CH), ~80 (Boc C), ~67 (Trityl C), ~60 (α-C), ~50 (β-C), ~28 (Boc CH₃), ~25 (Pen CH₃) |
Note: Specific NMR chemical shifts can vary depending on the solvent and concentration.
Experimental Workflow and Logic
The synthesis of Boc-S-Trityl-L-penicillamine follows a logical progression of protecting the two reactive functional groups of the starting amino acid, L-penicillamine.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is the bedrock of successful chemical peptide synthesis. Among the arsenal of tools available to chemists, the tert-butyloxycarbonyl (Boc) group was a foundational element in the development of solid-phase peptide synthesis (SPPS) and remains a vital component for specific applications. This in-depth technical guide explores the core principles of Boc chemistry, its mechanisms, applications in SPPS, and detailed experimental protocols.
The Boc Group: Chemical Properties and Strategic Role
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines. Its widespread use stems from a crucial balance of stability and lability: it is robust enough to withstand the basic and nucleophilic conditions encountered during peptide coupling, yet it can be readily removed under moderately acidic conditions.[1] This graduated lability is the cornerstone of the Boc/Bzl protection strategy in SPPS, where the temporary Nα-Boc group is removed with trifluoroacetic acid (TFA), while more permanent, benzyl-based (Bzl) side-chain protecting groups are retained until the final, harsh acidolytic cleavage step.[2][3]
Key Features of Boc Chemistry:
-
Acid Lability: The Boc group is cleaved with moderate acids like TFA.
-
Base and Nucleophile Stability: It is stable to bases (e.g., piperidine) and common nucleophiles used in synthesis.
-
Orthogonality: The Boc group's acid lability makes it orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz/Z) protecting groups.
-
Aggregation Reduction: The protonation of the N-terminus following TFA deprotection can disrupt interchain hydrogen bonding, which may reduce aggregation issues for certain hydrophobic or "difficult" sequences compared to the Fmoc strategy.[3][4]
Mechanism of Protection and Deprotection
Understanding the chemical mechanisms of Boc group installation and removal is fundamental to its effective application.
Boc Protection of an Amino Acid
The most common method for introducing the Boc group is the reaction of an amino acid's nucleophilic α-amino group with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), in the presence of a base.[1] The reaction is a straightforward nucleophilic acyl substitution.
References
The Trityl Group: A Comprehensive Guide to Thiol Protection in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly in the complex, multi-step processes inherent to drug discovery and development. Among the arsenal of protecting groups available to the synthetic chemist, the trityl (Trt) group stands out for its utility in masking the nucleophilic thiol moiety of cysteine residues and other sulfur-containing compounds. Its steric bulk and acid-labile nature offer a unique combination of stability and selective cleavage, rendering it an invaluable tool in peptide synthesis, bioconjugation, and the preparation of complex organic molecules.
This technical guide provides an in-depth exploration of the trityl protecting group's function in thiol protection. It details the underlying chemical principles, provides robust experimental protocols, and presents quantitative data to inform strategic synthetic planning.
Core Principles of Trityl Protection
The trityl group, a triphenylmethyl moiety, is typically introduced to a thiol using trityl chloride (Trt-Cl) in the presence of a base such as pyridine or triethylamine.[1][2] The reaction proceeds via an SN1 mechanism, where the bulky trityl chloride forms a stable trityl cation, which is then attacked by the nucleophilic thiol.[1] This steric hindrance is a key feature, often allowing for the selective protection of primary thiols over other nucleophiles like alcohols.[1][3]
Deprotection is most commonly achieved under acidic conditions, leveraging the stability of the liberated trityl cation.[2][4] A variety of acids, including trifluoroacetic acid (TFA), formic acid, and hydrochloric acid, can be employed.[2][4][5][6] The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups.[7] Scavengers, such as triethylsilane (TES) or triisopropylsilane (TIS), are often added during deprotection to trap the reactive trityl cation and prevent side reactions with sensitive residues like tryptophan and methionine.[6][7]
Quantitative Data on Trityl Group Stability and Cleavage
The stability of the trityl group and its derivatives is highly dependent on the reaction conditions. The following tables summarize key quantitative data to aid in the selection of appropriate protection and deprotection strategies.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions | Reference |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂) | [7] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM | [7] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM) | [7] |
Table 1: Relative Acid Lability of Trityl and Methoxy-Substituted Trityl Groups. The introduction of electron-donating methoxy groups onto the phenyl rings increases the stability of the carbocation intermediate, thus increasing the rate of acid-catalyzed cleavage.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broad applicability for acid-stable compounds. | [4] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA. | [4] |
| Iodine (0.1 M) | Dichloromethane (DCM) | Room Temp. | 5 min | Not Specified | Results in disulfide bond formation. | [4][8] |
| HgCl₂ / NaBH₄ | Acetonitrile (MeCN) | Room Temp. | Not Specified | Not Specified | Reductive demercuration. | [5][6] |
| Visible Light / Photocatalyst | Not Specified | Not Specified | Not Specified | Moderate to Excellent | pH-neutral conditions, forms disulfides. | [9] |
Table 2: Comparison of Deprotection Methods for S-Trityl Groups. This table highlights the versatility of S-trityl deprotection, which can be achieved under acidic, oxidative, or reductive conditions, as well as through photocatalysis.
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of thiols using the trityl group.
Protocol 1: S-Tritylation of a Thiol
Materials:
-
Thiol-containing substrate
-
Trityl chloride (Trt-Cl)
-
Anhydrous pyridine or a mixture of an anhydrous aprotic solvent (e.g., DCM or THF) and a base (e.g., triethylamine or diisopropylethylamine - DIPEA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thiol-containing substrate (1.0 equiv) in anhydrous pyridine or the chosen aprotic solvent.
-
Add the base (2.0-3.0 equiv) if not using pyridine as the solvent.
-
To the stirred solution, add trityl chloride (1.1-1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between a suitable organic solvent (e.g., ethyl acetate or DCM) and water.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the S-tritylated compound.[1]
Protocol 2: Acid-Catalyzed Deprotection of an S-Trityl Group
Materials:
-
S-trityl protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) (scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the S-trityl protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Add the scavenger (e.g., TES or TIS, 5-10 equiv) to the solution.
-
To the stirred solution, add TFA (e.g., 2-50% v/v, depending on the lability of other protecting groups) dropwise at room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, the deprotected thiol, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[4]
Protocol 3: Oxidative Deprotection with Iodine to Form a Disulfide Bond
Materials:
-
S-trityl protected peptide or other thiol-containing compound
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the S-trityl protected compound (1.0 equiv) in DCM (e.g., 1 mL/µmol of peptide).[4][8]
-
Add the 0.1 M solution of iodine in DCM (2.2 equiv).[4]
-
Stir the mixture for 5 minutes at room temperature.[8]
-
Add the 0.2 M citrate buffer containing ascorbic acid to quench the excess iodine.[8]
-
Isolate the resulting disulfide-containing product by an appropriate workup and purification method, such as chromatography.[8]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving the trityl protecting group.
Caption: Mechanism of S-tritylation of a thiol.
Caption: Mechanism of acid-catalyzed S-detritylation.
Caption: A typical experimental workflow for thiol protection and deprotection.
Conclusion
The trityl group offers a robust and versatile strategy for the protection of thiols in a wide range of synthetic applications. Its well-understood reactivity, coupled with the ability to fine-tune its lability through the introduction of substituents, provides chemists with a powerful tool for navigating complex synthetic pathways. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively implement the trityl protecting group in their work, ultimately facilitating the efficient synthesis of novel therapeutics and other valuable molecules.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
A Comprehensive Technical Guide to the Stability and Storage of Boc-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for N-tert-butyloxycarbonyl-S-trityl-L-penicillamine (Boc-Pen(Trt)-OH). Understanding the chemical stability of this critical raw material is paramount for ensuring the integrity of peptide synthesis and the development of robust pharmaceutical products. This document outlines the inherent chemical liabilities of the protecting groups, recommended storage protocols, and a detailed methodology for conducting stability assessments.
Chemical Stability Profile
The stability of this compound is primarily dictated by the lability of its two critical protecting groups: the N-terminal tert-butyloxycarbonyl (Boc) group and the thiol-protecting trityl (Trt) group. Both groups are susceptible to cleavage under acidic conditions, with the Trt group exhibiting significantly higher acid sensitivity.
The primary degradation pathway for this compound involves the acid-catalyzed removal of these protecting groups. The Trt group can be cleaved under very mild acidic conditions, while the Boc group requires stronger acids for removal.[1][2][3] Exposure to elevated temperatures and moisture can accelerate these degradation processes. The compound is generally stable to basic conditions, oxidation, and reduction under typical handling scenarios.[4]
Table 1: Summary of Protecting Group Lability
| Protecting Group | Cleavage Conditions | Stability | Potential Degradation Products |
| Boc (tert-butyloxycarbonyl) | Strong acids (e.g., trifluoroacetic acid, HCl)[2][5] | Stable to most nucleophiles and bases.[6] | Pen(Trt)-OH, tert-butanol, isobutylene, CO2 |
| Trt (trityl) | Mild to strong acids (e.g., 1% TFA, acetic acid)[1][3] | Stable to bases, oxidizing and reducing agents.[4] | Boc-Pen-OH, triphenylmethanol, triphenylmethyl cation |
Recommended Storage and Handling Conditions
To ensure the long-term integrity and purity of this compound, adherence to appropriate storage and handling protocols is crucial. The primary goal is to mitigate exposure to conditions that can promote the degradation of the acid-labile protecting groups.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -15°C. Short-term: 2-8°C. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and potential oxidation. |
| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Moisture can facilitate hydrolytic degradation of the protecting groups. |
| Light | Protect from light. | While not the primary degradation pathway, prolonged exposure to light can potentially contribute to degradation. |
Handling Best Practices:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold product.
-
Weigh out the desired amount of material quickly and reseal the container tightly under an inert atmosphere.
-
For solutions, use anhydrous solvents and prepare them fresh. Store solutions at low temperatures and for short durations only, as stability in solution is significantly reduced compared to the solid state.
Experimental Protocol: Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and detecting any degradation products over time. The following protocol outlines a general method that can be adapted and validated for specific laboratory conditions.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative analysis of this compound and its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration range for linearity assessment.
-
For stability samples, accurately weigh and dissolve the material in acetonitrile to a known concentration.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid material to UV light (e.g., 254 nm) for 48 hours.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the forced degradation samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Linearity: Analyze a series of at least five concentrations of the reference standard to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).
-
Visualizations
References
Navigating the Solubility of Boc-Pen(Trt)-OH: A Technical Guide for Researchers
[Shanghai, China] – For researchers, scientists, and professionals in drug development and peptide synthesis, understanding the solubility of protected amino acids is a critical factor in optimizing reaction conditions, ensuring high yields, and streamlining purification processes. This in-depth technical guide provides a comprehensive overview of the solubility of N-α-tert-Butyloxycarbonyl-S-trityl-L-penicillamine (Boc-Pen(Trt)-OH), a key building block in the synthesis of complex peptides and therapeutic agents.
This compound is a derivative of penicillamine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a trityl (Trt) group protecting the thiol side chain.[1] These bulky, lipophilic protecting groups significantly influence the molecule's solubility profile, rendering it more soluble in organic solvents and generally insoluble in aqueous solutions. While precise quantitative solubility data across a wide range of solvents is not extensively published, this guide consolidates available information and provides a robust experimental framework for its determination.
Quantitative and Qualitative Solubility Profile
The large, nonpolar trityl and Boc groups dominate the physicochemical properties of this compound, leading to a solubility profile characteristic of protected amino acids. The following table summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative values. The solubility of the closely related compound, N-Boc-S-trityl-L-cysteine, is noted for reference, suggesting a similar solubility pattern for this compound.
| Solvent | Chemical Class | Polarity (Index) | Expected Qualitative Solubility of this compound | Quantitative Solubility of a Related Compound (N-Boc-S-Trityl-L-cysteine) | Experimentally Determined Solubility of this compound (mg/mL) |
| Water | Aqueous | 10.2 | Insoluble | - | |
| Methanol (MeOH) | Alcohol | 5.1 | Soluble[] | - | |
| Ethanol (EtOH) | Alcohol | 4.3 | Soluble | - | |
| Isopropanol (IPA) | Alcohol | 3.9 | Soluble | - | |
| Acetonitrile (ACN) | Nitrile | 5.8 | Soluble | - | |
| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble | Soluble[3] | |
| Chloroform | Halogenated | 4.1 | Soluble | Soluble[3] | |
| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | - | |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | Soluble | Soluble[3] | |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Very Soluble | - | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Very Soluble | Soluble[3] | |
| Acetone | Ketone | 5.1 | Soluble | Soluble[3] | |
| Toluene | Aromatic Hydrocarbon | 2.4 | Sparingly Soluble | - | |
| Hexane | Aliphatic Hydrocarbon | 0.1 | Insoluble | - |
Experimental Protocol for Solubility Determination
The following detailed methodology provides a standardized procedure for the quantitative determination of this compound solubility in various organic solvents. This protocol is adapted from established methods for similar protected amino acids.[4]
Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Analytical balance
-
Constant temperature shaker/incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to individual vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particulates.
-
Dilute the filtered sample with the same solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the diluted, filtered saturated solutions using a validated HPLC method. A typical method would utilize a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA) and UV detection at an appropriate wavelength (e.g., 220 nm).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted, filtered sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This comprehensive guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary tools to perform accurate and reliable solubility assessments. The provided experimental protocol and workflow diagram offer a clear path for obtaining the quantitative data necessary to optimize synthetic and purification processes in the development of novel peptide-based therapeutics.
References
The Strategic Incorporation of Penicillamine in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug discovery, the pursuit of molecules with enhanced stability, receptor selectivity, and therapeutic efficacy is paramount. Penicillamine (Pen), a non-proteinogenic amino acid analogue of cysteine featuring β,β-dimethyl substitution, has emerged as a powerful tool for peptide chemists. Its unique structural properties offer a means to introduce significant conformational constraints, thereby influencing the biological activity and pharmacokinetic profile of synthetic peptides. This technical guide provides a comprehensive overview of the principles, applications, and methodologies for incorporating penicillamine into peptide structures, aimed at researchers, scientists, and drug development professionals.
Penicillamine's primary role in peptide chemistry stems from the steric hindrance imparted by its gem-dimethyl groups. This structural feature can rigidify the peptide backbone, particularly when involved in disulfide bridges, leading to a more defined three-dimensional structure. This conformational restriction can enhance binding affinity and selectivity for specific biological targets. Furthermore, the substitution of cysteine with penicillamine can dramatically alter the biological activity of peptides, in some cases converting receptor agonists into antagonists. This guide will delve into the synthetic strategies for introducing penicillamine, the profound impact of this modification on peptide structure and function, and detailed protocols for the synthesis and analysis of these valuable molecules.
The Impact of Penicillamine on Peptide Properties
The incorporation of penicillamine into a peptide sequence can lead to significant and predictable alterations in its chemical and biological properties. These changes are primarily attributed to the steric bulk of the gem-dimethyl groups on the β-carbon.
Conformational Constraint and Structural Rigidity
The presence of penicillamine significantly restricts the conformational freedom of the peptide backbone. This is particularly evident in cyclic peptides where penicillamine participates in a disulfide bond. The steric hindrance from the dimethyl groups limits the rotational freedom around the Cα-Cβ and Cβ-S bonds, resulting in a more rigid and defined three-dimensional structure[1]. This pre-organization of the peptide into a bioactive conformation can lead to a lower entropic penalty upon binding to its target receptor, potentially increasing binding affinity.
Modulation of Disulfide Bridge Formation and Stability
Penicillamine plays a crucial role in directing the regioselective formation of disulfide bonds in peptides with multiple cysteine residues. There is a thermodynamic preference for the formation of mixed cysteine-penicillamine (Cys-Pen) disulfide bridges over Cys-Cys or Pen-Pen homodimers[2][3]. This "orthogonal pairing" can be exploited to control the oxidative folding of complex peptides, leading to a higher yield of the desired disulfide isomer and minimizing the formation of scrambled isomers[4][5]. Furthermore, disulfide bonds involving penicillamine exhibit enhanced stability against reduction compared to traditional Cys-Cys bonds, which can translate to a longer biological half-life[3].
Alteration of Biological Activity
The substitution of cysteine with penicillamine is a well-established strategy for modulating the pharmacological profile of bioactive peptides. This modification can lead to:
-
Enhanced Receptor Affinity and Selectivity: By locking the peptide into a specific conformation, penicillamine incorporation can improve the fit of the peptide to its receptor binding pocket, leading to higher affinity[6][7]. The rigid structure can also enhance selectivity for a particular receptor subtype.
-
Agonist-to-Antagonist Switching: In several instances, replacing a cysteine residue with penicillamine has been shown to convert a peptide agonist into a potent antagonist. This has been notably demonstrated in analogues of oxytocin and vasopressin[8].
-
Improved Enzymatic Stability: The steric bulk of penicillamine can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's resistance to enzymatic degradation and extending its duration of action in vivo.
Quantitative Data on Penicillamine-Containing Peptides
The following tables summarize quantitative data from various studies, illustrating the impact of penicillamine substitution on peptide properties.
| Peptide Analog | Modification | Receptor | Affinity/Activity (IC50/EC50/Kd) | Fold Change vs. Native/Control | Reference |
| Endothelin-1 (ET-1) Analogs | |||||
| [Pen1,11, Nle7]-ET-1 | Cys1,11 -> Pen | ETA | EC50 = 7.5 nM | - | [2] |
| ETA | Kd = 4.5 nM | - | [2] | ||
| [Pen3,15, Nle7]-ET-1 | Cys3,15 -> Pen | ETA | EC50 = 0.9 nM | - | [2] |
| ETA | Kd = 0.7 nM | - | [2] | ||
| α-Conotoxin RgIA Analogs | |||||
| RgIA4 | - | human α9α10 nAChR | IC50 = 1.5 nM | - | [9] |
| RgIA-5474 | Multiple substitutions including Cys3 -> Pen | human α9α10 nAChR | IC50 = 0.05 nM | 9000-fold increase in potency | [9][10][11] |
| Somatostatin Analogs | |||||
| D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 | Cys -> Pen substitution | µ-opiate receptor | IC50 = 3.5 nM | 7800-fold more potent than somatostatin | [7] |
| Cys2Tyr3Orn5Pen7-amide | Multiple substitutions including Pen | µ-opiate receptor | IC50 = 2.80 nM | - | [6] |
| δ-opiate receptor | IC50(DPDPE)/IC50(naloxone) ratio = 4,829 | Highly selective for µ-receptor | [6] | ||
| Somatostatin receptor | IC50 = 22,700 nM | Very low affinity | [6] |
Table 1: Effect of Penicillamine Substitution on Receptor Binding Affinity.
| Peptide System | Modification | Isomer Ratio (Correct:Incorrect) | Reference |
| Endothelin-1 (ET-1) Analogs | |||
| Native ET-1 tetrathiol oxidation | - | 3:1 (1-15, 3-11 : 1-11, 3-15) | [2] |
| [Pen1,11, Nle7]-ET-1 | Cys1,11 -> Pen | > 12:1 (1-15, 3-11 : 1-11, 3-15) | [2] |
| [Pen3,15, Nle7]-ET-1 | Cys3,15 -> Pen | > 22:1 (1-15, 3-11 : 1-11, 3-15) | [2] |
| [Pen1,15, Nle7]-ET-1 | Cys1,15 -> Pen | 1:4 (1-15, 3-11 : 1-11, 3-15) | [2] |
Table 2: Influence of Penicillamine on Disulfide Isomer Formation.
Experimental Protocols
The synthesis of penicillamine-containing peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). Both Fmoc/tBu and Boc/Bzl strategies can be employed, with the appropriate choice of protecting group for the penicillamine thiol side chain.
Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS)
1. Resin Selection and Preparation:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-6 times).
3. Amino Acid Coupling:
-
Standard Amino Acids: In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU or HATU (3-5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 2-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Coupling of Fmoc-Pen(Trt)-OH: Due to the steric hindrance of the trityl (Trt) protecting group and the gem-dimethyl groups of penicillamine, coupling may be slower. It is recommended to use a more potent coupling reagent like HATU and extend the coupling time to 2-4 hours. A double coupling (repeating the coupling step) may be necessary to ensure high efficiency.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
4. Chain Elongation:
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing Trt-protected penicillamine is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. The solution may turn yellow due to the release of the trityl cation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)
1. Resin Selection and Preparation:
-
Select an appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Swell the resin in DCM for at least 30-60 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM, isopropanol (IPA), and DMF.
3. Neutralization:
-
Neutralize the resin with 10% DIPEA in DMF for 10 minutes.
-
Wash the resin with DMF.
4. Amino Acid Coupling:
-
Standard Amino Acids: Pre-activate the Boc-protected amino acid (2-4 eq.) with a coupling agent like HBTU (2-4 eq.) and HOBt (2-4 eq.) in DMF. Add DIPEA (4-8 eq.) to the mixture. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Coupling of Boc-Pen(4-MeOBzl)-OH: The 4-methoxybenzyl (4-MeOBzl) group is a common protecting group for the thiol side chain of penicillamine in Boc-SPPS. Due to steric hindrance, extended coupling times (2-4 hours) or the use of more efficient coupling reagents may be necessary.
-
Monitor the coupling reaction with the Kaiser test.
5. Chain Elongation:
-
Repeat the Boc deprotection, neutralization, and coupling steps for the entire peptide sequence.
6. Final Cleavage and Deprotection:
-
The final cleavage of the peptide from the resin and removal of the 4-MeOBzl and other side-chain protecting groups requires a strong acid, typically anhydrous hydrogen fluoride (HF).
-
Place the dried peptide-resin in a suitable HF cleavage apparatus.
-
Add scavengers such as anisole or p-cresol to trap reactive carbocations generated during cleavage. A common cleavage cocktail is HF:anisole (9:1).
-
Carry out the HF cleavage at 0°C for 1-2 hours.
-
Remove the HF under a stream of nitrogen or by vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Peptide Purification and Analysis
1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.
-
Purify the peptide using a preparative RP-HPLC column (e.g., C18).
-
Elute the peptide using a gradient of increasing ACN concentration in water, both containing 0.1% TFA.
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
2. Analysis by Mass Spectrometry (MS):
-
Confirm the identity of the synthesized peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
The observed molecular weight should match the calculated theoretical mass of the peptide.
-
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the correct incorporation of penicillamine.
Visualizations
Signaling Pathways
The incorporation of penicillamine into peptide ligands can modulate their interaction with G protein-coupled receptors (GPCRs), thereby influencing downstream signaling cascades. Below are diagrams for the signaling pathways of the oxytocin and endothelin receptors, which are common targets for penicillamine-modified peptides.
Caption: Simplified Oxytocin Receptor Signaling Pathway.
Caption: Key Endothelin Receptor Signaling Pathways.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the synthesis and analysis of penicillamine-containing peptides, and the logical relationship between penicillamine's structure and its effects on peptide conformation.
Caption: General workflow for the synthesis and analysis.
Caption: Logical flow of penicillamine's structural effects.
Conclusion
The introduction of penicillamine into peptide sequences represents a sophisticated and highly effective strategy in modern peptide chemistry and drug design. The unique steric properties of this non-natural amino acid provide a powerful means to enforce conformational rigidity, direct disulfide bond formation, and enhance enzymatic stability. These modifications can translate into peptides with significantly improved pharmacological profiles, including heightened receptor affinity, selectivity, and, in some cases, a switch from agonism to antagonism. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to harness the potential of penicillamine in their own drug discovery and development efforts. As the demand for more potent and stable peptide therapeutics continues to grow, the strategic application of penicillamine is poised to remain a cornerstone of innovative peptide design.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemo-Selective Cys-Pen Disulfide for Proximity-Induced Cysteine Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Posttranslational modifications of α-conotoxins: sulfotyrosine and C-terminal amidation stabilise structures and increase acetylcholine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic somatostatin octapeptide analogues with high affinity and selectivity toward mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomers of Fmoc-Pen(Trt)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy for modulating peptide structure, enhancing stability, and improving biological activity. Among these, the stereoisomers of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-penicillamine, Fmoc-D-Pen(Trt)-OH and Fmoc-L-Pen(Trt)-OH, are invaluable building blocks. Penicillamine, a β,β-dimethylated analog of cysteine, introduces significant steric bulk, which can enforce specific peptide conformations and increase resistance to proteolytic degradation. The choice between the D- and L-enantiomer profoundly influences the resulting peptide's bioactivity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the properties, synthesis, and application of these stereoisomers in solid-phase peptide synthesis (SPPS).
Physicochemical Properties of Fmoc-Pen(Trt)-OH Stereoisomers
The D- and L-isomers of Fmoc-Pen(Trt)-OH share the same molecular formula and weight but differ in the spatial arrangement of substituents around the α-carbon, leading to distinct optical properties. A summary of their key physicochemical properties is presented below.
| Property | Fmoc-D-Pen(Trt)-OH | Fmoc-L-Pen(Trt)-OH |
| CAS Number | 201532-01-6[1][2] | 201531-88-6[3][4] |
| Molecular Formula | C₃₉H₃₅NO₄S[1][2][4] | C₃₉H₃₅NO₄S[3][4] |
| Molecular Weight | 613.77 g/mol [1] | 613.76 g/mol [3][5] |
| Appearance | White to off-white powder[] | White to off-white powder[3][4] |
| Melting Point | 84-93°C[] | Not available |
| Optical Activity | [α]²⁰/D = -31 ± 4° (c=1 in MeOH) (Note: Sign may vary by vendor) | [α]²⁰/D = +31 ± 4° (c=1 in MeOH)[4] |
| Predicted Density | 1.242 ± 0.06 g/cm³[7] | 1.242 ± 0.06 g/cm³[3] |
| Predicted Boiling Point | 768.8 ± 60.0 °C[7] | 768.8 ± 60.0 °C[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, DMF[3] |
Synthesis of Fmoc-Pen(Trt)-OH Stereoisomers
The synthesis of both Fmoc-D-Pen(Trt)-OH and Fmoc-L-Pen(Trt)-OH follows a two-step process starting from the corresponding commercially available penicillamine enantiomer. The process involves the protection of the α-amino group with the Fmoc group, followed by the protection of the thiol side chain with the trityl group.
Experimental Protocol: Synthesis of Fmoc-D-Pen(Trt)-OH
Step 1: N-α-Fmoc Protection of D-Penicillamine
-
Dissolution: Dissolve D-penicillamine in a 10% aqueous solution of sodium carbonate at 0°C.
-
Addition of Fmoc-Cl: Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise to the stirred D-penicillamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl. Acidify the aqueous layer to a pH of 2-3 with 1M HCl to precipitate the product.
-
Extraction and Purification: Extract the precipitate with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude Fmoc-D-Pen-OH by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Step 2: S-Tritylation of Fmoc-D-Pen-OH
-
Dissolution: Dissolve the purified Fmoc-D-Pen-OH in anhydrous dichloromethane (DCM).
-
Addition of Base and Trt-Cl: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the solution, followed by the portion-wise addition of trityl chloride (Trt-Cl).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude Fmoc-D-Pen(Trt)-OH by flash chromatography or recrystallization to obtain the final product.
Incorporation of Fmoc-Pen(Trt)-OH Stereoisomers in SPPS
The bulky nature of the penicillamine residue and the trityl protecting group presents a challenge during solid-phase peptide synthesis, often requiring optimized coupling conditions to ensure high efficiency and minimize deletion sequences.
Experimental Protocol: Optimized Coupling of Fmoc-Pen(Trt)-OH in SPPS
This protocol outlines a manual Fmoc-SPPS process on a 0.1 mmol scale using a standard resin such as Rink Amide.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Amino Acid Coupling (Optimized for Steric Hindrance):
-
In a separate vial, dissolve Fmoc-D-Pen(Trt)-OH or Fmoc-L-Pen(Trt)-OH (3-5 equivalents relative to resin loading), a potent coupling reagent such as HATU or HCTU (2.9-4.9 equivalents), and a base like DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.
-
Pre-activate the amino acid solution for 2-10 minutes. The use of collidine as a base is recommended to minimize racemization.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature. A longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Analytical Characterization: Chiral HPLC
Ensuring the enantiomeric purity of Fmoc-Pen(Trt)-OH and the stereochemical integrity of the final peptide is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Experimental Protocol: Chiral HPLC for Fmoc-Amino Acid Enantiomers
-
Column: A polysaccharide-based CSP (e.g., Lux Cellulose-2 or a similar column).
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid). A typical starting condition could be a 60:40 (v/v) mixture of acetonitrile and 0.1% TFA.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Method: Isocratic elution is often sufficient. The mobile phase composition can be adjusted to optimize the separation.[8]
For peptides containing penicillamine, stereoisomer analysis can be performed by hydrolyzing the peptide to its constituent amino acids, followed by derivatization and analysis on a chiral column. Alternatively, the intact peptide can be analyzed on a chiral stationary phase capable of separating peptide diastereomers.[9]
Conclusion
The stereoisomers of Fmoc-Pen(Trt)-OH are powerful tools in peptide chemistry, enabling the synthesis of peptides with enhanced stability and conformational rigidity. The choice between the D- and L-enantiomer is a critical design element that can significantly impact the biological properties of the final peptide. While their incorporation requires careful optimization of coupling conditions due to steric hindrance, the potential benefits for drug development are substantial. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis, application, and analysis of these important building blocks.
References
- 1. 201532-01-6|Fmoc-D-Pen(Trt)-OH|BLD Pharm [bldpharm.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 7. 201532-01-6 CAS MSDS (FMOC-D-PEN(TRT)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. phenomenex.com [phenomenex.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Boc-Pen(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pen(Trt)-OH is a protected amino acid derivative of Penicillamine (Pen), a non-proteinogenic amino acid characterized by a β,β-dimethylcysteine structure. In solid-phase peptide synthesis (SPPS), the incorporation of Penicillamine residues can introduce significant conformational constraints and enhance the proteolytic stability of the resulting peptides. These properties are highly desirable in the design of peptide-based therapeutics and pharmacological tools, such as vasopressin antagonists.
The N-α-amino group of this compound is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the thiol side chain is protected by the bulky and also acid-labile trityl (Trt) group. This protection scheme is compatible with the Boc/Bzl strategy of SPPS. The inherent steric hindrance of the Penicillamine residue, however, presents challenges during the coupling step, necessitating optimized protocols and the use of potent coupling reagents to ensure high yields and purity of the final peptide.
These application notes provide a comprehensive overview of the use of this compound in Boc-SPPS, including detailed experimental protocols, a summary of expected performance with various coupling reagents, and a visualization of a relevant biological pathway for peptides synthesized using this derivative.
Data Presentation
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data for the coupling of other sterically hindered Boc-amino acids, such as Boc-Valine and Boc-Isoleucine, which can serve as a guide for estimating the performance of this compound.
Table 1: Comparative Coupling Efficiency of Various Reagents with Sterically Hindered Boc-Amino Acids
| Coupling Reagent | Class | Typical Yield (%)[1] | Relative Reaction Rate[1] | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | A cost-effective and reliable option for routine and challenging couplings.[1] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[1] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | A classic and economical choice. Slower reaction times compared to uronium salts.[1] |
Table 2: Racemization Risk with Different Coupling Strategies for Sterically Hindered Amino Acids
| Coupling Reagent/Strategy | Risk of Racemization[1] | Notes |
| HATU/DIPEA | Low | Generally low risk due to rapid activation and coupling. |
| HBTU/DIPEA | Low | Similar to HATU, provides a good balance of efficiency and low racemization.[1] |
| DIC/HOBt | Moderate | The addition of HOBt is crucial to suppress racemization.[1] |
| Pre-activation with strong bases | High | Extended pre-activation times should be avoided to minimize epimerization. |
Experimental Protocols
The following are detailed protocols for the manual incorporation of this compound into a growing peptide chain on a solid support using the Boc-SPPS strategy. These protocols are based on a 0.1 mmol synthesis scale and may require optimization for specific peptide sequences.
General Workflow for Boc-SPPS
References
Application Notes and Protocols for Coupling Boc-Pen(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids into peptide sequences is a common challenge in solid-phase peptide synthesis (SPPS). Penicillamine (Pen), a β,β-dimethylated cysteine analog, is a prime example of such a residue. Its bulky structure, further compounded by the N-terminal tert-butyloxycarbonyl (Boc) and the thiol-protecting trityl (Trt) groups, can significantly impede peptide bond formation. This can lead to lower coupling yields, increased formation of deletion sequences, and overall reduced purity of the final peptide.
These application notes provide a comprehensive guide to effectively couple Boc-Pen(Trt)-OH in Boc-based SPPS. We will discuss the selection of appropriate coupling reagents, provide detailed experimental protocols, and offer troubleshooting strategies to overcome the challenges associated with this sterically hindered amino acid.
Challenges in Coupling this compound
The primary obstacle in the acylation of the N-terminal amine of the growing peptide chain with this compound is steric hindrance. The bulky Boc and Trt protecting groups, in addition to the inherent steric bulk of the penicillamine residue itself, physically obstruct the approach of the activated carboxyl group to the resin-bound amine. This steric clash can lead to:
-
Slow reaction kinetics: Requiring longer coupling times.
-
Incomplete coupling: Resulting in deletion sequences in the final peptide.
-
Increased risk of side reactions: Such as racemization, especially with prolonged activation times.
To overcome these challenges, the use of highly efficient coupling reagents and optimized reaction conditions is crucial. Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone are often insufficient for achieving high coupling yields with such hindered residues.
Selection of Coupling Reagents
For sterically demanding couplings, onium salt-based reagents are generally recommended. These can be broadly categorized into aminium/uronium salts and phosphonium salts.
-
Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are highly reactive and have proven effective in promoting difficult couplings. HATU is often considered one of the most powerful coupling reagents due to the formation of a highly reactive OAt-ester.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for coupling hindered amino acids. They are known for their high reactivity and for minimizing the risk of racemization.
-
Carbodiimides with Additives: While less potent, the combination of DIC with an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can also be effective, particularly when trying to minimize costs. This combination, however, often requires longer reaction times or double coupling.
Data Presentation: Comparative Coupling Efficiency
The following table summarizes the relative performance of various coupling reagents for the incorporation of sterically hindered amino acids like this compound. The efficiencies are presented as qualitative assessments based on general observations in SPPS, as exact quantitative data is highly sequence-dependent.
| Coupling Reagent | Reagent Type | Relative Efficiency | Recommended Reaction Time (Single Coupling) | Key Advantages & Disadvantages |
| HATU | Aminium Salt | Very High | 1 - 4 hours | Advantages: Very high reactivity, suitable for very difficult couplings. Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess. |
| HBTU | Aminium Salt | High | 2 - 6 hours | Advantages: Good balance of reactivity and cost, widely used. Disadvantages: Can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | High | 2 - 6 hours | Advantages: High reactivity, no guanidinylation side reaction. Disadvantages: Byproducts can sometimes be difficult to remove. |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | 4 - 12 hours (or double coupling) | Advantages: Cost-effective. Disadvantages: Slower reaction rates, may require double coupling for high efficiency. |
Experimental Protocols
The following protocols are provided for the manual coupling of this compound on a 0.1 mmol scale. All operations should be performed in a dedicated peptide synthesis vessel with agitation.
General Boc-SPPS Cycle Workflow
Caption: General workflow for a single cycle of this compound coupling in Boc-SPPS.
Protocol 1: Preparatory Steps (to be performed before each coupling)
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2-3 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and DMF (3x).
-
Neutralization:
-
Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DMF for 2 minutes.
-
Repeat the neutralization step one more time.
-
-
Washing: Wash the resin thoroughly with DMF (5x) to remove excess base.
Protocol 2: Coupling with HATU
-
Reagents:
-
This compound (3-4 equivalents)
-
HATU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF.
-
Add DIEA to the solution and allow the mixture to pre-activate for 1-5 minutes.
-
Add the pre-activated solution to the prepared peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
-
Protocol 3: Coupling with HBTU
-
Reagents:
-
This compound (3-4 equivalents)
-
HBTU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
Follow the same pre-activation and coupling procedure as described for HATU (Protocol 2).
-
The coupling time may need to be extended to 2-6 hours.
-
Monitor the reaction with the Kaiser test and wash the resin as described above upon completion.
-
Protocol 4: Coupling with PyBOP
-
Reagents:
-
This compound (3-4 equivalents)
-
PyBOP (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
Follow the same pre-activation and coupling procedure as described for HATU (Protocol 2).
-
The coupling time is typically in the range of 2-6 hours.
-
Monitor the reaction with the Kaiser test and wash the resin as described above upon completion.
-
Protocol 5: Coupling with DIC/HOBt
-
Reagents:
-
This compound (3-5 equivalents)
-
DIC (3-5 equivalents)
-
HOBt (3-5 equivalents)
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Add this solution to the prepared peptide-resin.
-
Add DIC to the reaction vessel.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress with the Kaiser test. If the test is positive after 4-6 hours, a double coupling is recommended.
-
Upon completion, wash the resin with DMF (5x) and DCM (3x).
-
Monitoring and Troubleshooting
Kaiser Test: The ninhydrin (Kaiser) test is a qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete coupling.
Troubleshooting Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete coupling of this compound.
If a single coupling is insufficient, as indicated by a positive Kaiser test, a double coupling is the most common and effective strategy. This involves washing the resin after the initial coupling and repeating the entire coupling procedure with a fresh solution of activated this compound.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence using Boc-SPPS is highly achievable with the appropriate selection of coupling reagents and optimized protocols. For routine and efficient coupling, aminium/uronium reagents like HATU and HBTU, or phosphonium reagents like PyBOP, are highly recommended. While more cost-effective, carbodiimide-based methods with additives may require longer reaction times and the implementation of a double coupling strategy to ensure high yields. Careful monitoring of the reaction progress with the Kaiser test is essential for troubleshooting and ensuring the synthesis of the desired high-purity peptide.
Application Notes: Selective Deprotection of Boc-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is fundamental. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2][3] Similarly, the trityl (Trt) group is frequently employed to protect the thiol side chain of cysteine and related amino acids like penicillamine (Pen), preventing oxidation and other unwanted side reactions.[4]
The compound Boc-Pen(Trt)-OH presents a common challenge in synthetic chemistry: the selective removal of the N-terminal Boc group while leaving the acid-sensitive S-Trityl group intact. Both protecting groups are susceptible to acid-catalyzed cleavage, necessitating carefully controlled reaction conditions to achieve orthogonality.[5][6] This document provides detailed protocols and quantitative data for the selective deprotection of the Boc group from this compound.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through several key steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[1] It is crucial to perform this reaction in a well-vented system to allow the CO₂ to escape safely.[7]
-
Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, forming an ammonium salt.[7]
The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic residues. To mitigate this, scavengers are added to the reaction mixture to trap the carbocation.[8]
Principle of Selective Deprotection
Achieving selectivity in the deprotection of this compound hinges on the kinetic differences between the acid-catalyzed cleavage of the Boc and Trt groups. The Trt group on a cysteine thiol is generally more stable to mild acidic conditions than the Nα-Boc group.[9] By using a diluted acid solution and carefully controlling the reaction time, it is possible to quantitatively remove the Boc group while minimizing the cleavage of the Trt group.
Data Summary: Deprotection Conditions
The choice of reagents and their concentrations is critical for achieving the desired outcome. The following table summarizes various conditions for Boc deprotection, distinguishing between selective and global (non-selective) deprotection.
| Reagent Cocktail | Reaction Time | Temperature | Selectivity Outcome | Reference(s) |
| Selective Boc Deprotection | ||||
| 10-20% TFA in Dichloromethane (DCM) with TIS | 30 min - 1 hr | Room Temp. | High selectivity for Boc; Trt group largely remains intact. | [8] |
| 1% TFA in DCM with TIS | 2 min x 10 | Room Temp. | Very high selectivity; used for highly labile resins. | |
| 4M HCl in Dioxane | 30 min - 2 hr | Room Temp. | Often provides good selectivity for Nα-Boc. | [10] |
| Global Deprotection (Boc & Trt Removal) | ||||
| 95% TFA / 2.5% H₂O / 2.5% TIS | 2 - 3 hr | Room Temp. | Complete removal of both Boc and Trt groups. | [8] |
| TFA / H₂O / TES / EDT (90:5:2.5:2.5) | 2 hr | Room Temp. | Complete removal of most acid-labile protecting groups. | [9] |
TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; TES: Triethylsilane; EDT: Ethanedithiol.
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection of this compound
This protocol details the selective removal of the N-terminal Boc group while preserving the S-Trityl protection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates, LC-MS for reaction monitoring
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add TIS (1.5 - 2 equivalents) to the solution. TIS acts as a scavenger for the tert-butyl cations generated during the reaction.
-
Initiation of Deprotection: Cool the mixture to 0°C using an ice bath. Slowly add a pre-prepared solution of 20% TFA in DCM (v/v) to the reaction mixture while stirring.
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature. Monitor the progress of the reaction by TLC or LC-MS at 15-minute intervals. The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding it to a chilled, stirred solution of saturated NaHCO₃. Ensure the pH is basic to neutralize the TFA.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude H-Pen(Trt)-OH as its free base.
Protocol 2: Global Deprotection of this compound
This protocol is for the simultaneous removal of both the Boc and Trt protecting groups.
Materials:
-
This compound
-
"Reagent K" style cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v)
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask.
-
Cleavage Cocktail Addition: Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the starting material (approx. 10 mL per gram).
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The solution will likely develop a yellow/orange color due to the formation of trityl cations.
-
Precipitation: After the reaction is complete, add the mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected product, H-Pen-OH.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the solid product with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Drying: Dry the product under vacuum. The final product is typically obtained as a TFA salt.
Experimental Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the deprotection of this compound.
Troubleshooting and Side Reactions
-
Incomplete Boc Deprotection: If monitoring shows residual starting material, the reaction time can be extended, or the concentration of TFA can be slightly increased. However, this risks greater loss of the Trt group.
-
Partial Trt Group Loss: This is the primary side reaction during selective deprotection. It can be minimized by using the lowest effective TFA concentration, maintaining a low temperature (0°C), and avoiding prolonged reaction times.
-
Alkylation by Carbocations: The tert-butyl and trityl cations generated are electrophilic and can alkylate nucleophilic sites. The use of scavengers like TIS is essential to trap these cations and prevent side reactions.[8] Water can also serve as a scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cleavage of the Trityl (Trt) Group from the Penicillamine Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillamine, a chiral analog of the amino acid cysteine, is a crucial building block in the synthesis of peptidomimetics and other molecules of pharmacological interest. The thiol group on its side chain is highly nucleophilic and susceptible to oxidation, making a protecting group essential during chemical synthesis.[1] The trityl (Trt) group is a widely used, acid-labile protecting group for the thiol functional group of penicillamine. Its steric bulk provides effective protection, and it can be removed under relatively mild acidic conditions.[1]
These application notes offer detailed protocols for the cleavage of the Trt group from the penicillamine side chain, a summary of quantitative data for various cleavage cocktails, and visual representations of the chemical processes and experimental workflows.
Principles of Trt Group Cleavage
The removal of the Trt group is an acid-catalyzed reaction that results in the formation of a stable trityl carbocation.[2] This reactive intermediate can lead to unwanted side reactions by alkylating nucleophilic residues, such as tryptophan, methionine, and tyrosine, within a peptide sequence. To mitigate these side reactions, scavengers are incorporated into the cleavage cocktail to trap the trityl carbocation.[2] The choice of an appropriate cleavage cocktail and reaction conditions is paramount for achieving efficient Trt group removal while minimizing side reactions, thus ensuring a high yield and purity of the final product.[2]
Data Presentation: Comparison of Cleavage Cocktails
The selection of a suitable cleavage cocktail is critical for the effective removal of the Trt group while preventing unwanted side reactions. The ideal cocktail depends on the presence of other acid-labile protecting groups and the overall sensitivity of the target molecule. The following table provides a summary of common cleavage cocktails and their typical reaction conditions for the deprotection of Trt-protected penicillamine.[1]
| Cleavage Cocktail Composition (v/v) | Scavengers | Reaction Time | Typical Yield | Notes |
| 95% TFA / 5% H₂O | None | 2-4 hours | Variable | High risk of side reactions from the trityl cation without scavengers.[1] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | 2-3 hours | >90% | TIS is a highly effective scavenger for the trityl cation.[1][3] |
| 95% TFA / 2.5% EDT / 2.5% H₂O | Ethanedithiol (EDT) | 2-3 hours | >90% | EDT is a thiol-based scavenger that can also help in the removal of the Trt group.[1] |
| 1% TFA in DCM | Triethylsilane (TES) or TIS | 30 min - 2 hours | Variable | A milder condition for selective deprotection, especially when other acid-sensitive groups are present.[1] |
| Iodine in DCM | None (oxidative cleavage) | 5 minutes | Variable | This method results in the simultaneous formation of a disulfide bond.[4][5] |
Experimental Protocols
Protocol 1: Strong Acidic Cleavage for Complete Deprotection (Solid-Phase)
This protocol is designed for the complete deprotection of a peptide containing Trt-penicillamine and its cleavage from a solid-phase resin.[1]
Materials:
-
Trt-penicillamine-containing peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.[1]
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For a 2 mL cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.[1]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature for 2-3 hours. A distinct yellow or orange color is often observed due to the formation of the trityl cation.[1]
-
Filter the resin and collect the filtrate, which contains the deprotected peptide.[1]
-
Wash the resin with a small amount of fresh TFA and then with DCM. Combine all the filtrates.[1]
-
Concentrate the combined filtrate to a small volume using a rotary evaporator or a stream of nitrogen.[1]
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).[1]
-
Centrifuge the mixture to form a pellet of the precipitated peptide.[1]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the peptide pellet under a vacuum.[1]
Protocol 2: Mild Acidic Cleavage for Selective Deprotection (Solution-Phase)
This protocol is intended for the selective removal of the Trt group while potentially preserving other, more stable acid-labile protecting groups.[1]
Materials:
-
Trt-penicillamine containing compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve the Trt-protected penicillamine compound in DCM.[1]
-
Add a scavenger such as TES or TIS (2-5 equivalents).[1]
-
Prepare a 1% TFA solution in DCM.
-
Add the 1% TFA solution to the reaction mixture dropwise while monitoring the reaction's progress by TLC or LC-MS.[1]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, or until the starting material has been consumed.[1]
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.[1]
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate it under reduced pressure.[1]
-
Purify the deprotected product using silica gel chromatography.[1]
Visualizations
Caption: Mechanism of acid-catalyzed Trt group cleavage and cation scavenging.
References
Boc-Pen(Trt)-OH for introducing penicillamine into peptides
An in-depth guide to the strategic incorporation of penicillamine into synthetic peptides using Boc-Pen(Trt)-OH. This document provides detailed protocols, comparative data, and workflow visualizations to support researchers, scientists, and drug development professionals in leveraging this unique amino acid derivative.
Application Notes
Introduction: The Significance of Penicillamine in Peptide Synthesis
The incorporation of non-proteinogenic amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Penicillamine (Pen), a β,β-dimethylated analog of cysteine, is a valuable building block for modulating biological activity, conformational stability, and pharmacokinetic profiles.[1] Its unique gem-dimethyl group on the β-carbon imparts significant steric hindrance, which restricts the conformational flexibility of the peptide backbone, leading to more defined secondary structures.[1] Furthermore, disulfide bonds involving penicillamine exhibit increased resistance to reduction, enhancing peptide stability.[1]
This compound is an essential reagent for introducing penicillamine using Boc-chemistry solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group provides temporary, acid-labile protection for the α-amino group, while the bulky and acid-labile trityl (Trt) group shields the reactive thiol side chain, preventing unwanted side reactions during synthesis.[2][3] This orthogonal protection scheme is fundamental to the controlled, stepwise assembly of complex penicillamine-containing peptides.[4]
Core Applications in Peptide Drug Discovery
The strategic use of this compound offers several advantages in the design of therapeutic peptides:
-
Conformational Constraint: The steric bulk of the penicillamine side chain is widely exploited to create peptides with well-defined secondary structures, which is critical for mimicking bioactive conformations and improving receptor binding affinity.[5]
-
Enhanced Proteolytic Stability: The D-enantiomer of penicillamine, in particular, enhances a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life—a crucial attribute for therapeutic candidates.[5][6]
-
Modulation of Biological Activity: The incorporation of penicillamine can significantly alter receptor binding affinities and selectivities. This has been instrumental in developing analogs of peptide hormones like vasopressin and oxytocin, and in creating potent and selective opioid receptor modulators.[3][4]
-
Controlled Disulfide Bridge Formation: The steric hindrance from the β-dimethyl groups can be used as a synthetic tool to direct the formation of specific disulfide bond isomers in peptides with multiple cysteine or penicillamine residues.[7]
Data Presentation
Table 1: Chemical Properties of Boc-L-Pen(Trt)-OH
| Property | Value |
| CAS Number | 135592-13-1[2][8] |
| Molecular Formula | C₂₉H₃₃NO₄S[2][8] |
| Molecular Weight | 491.6 g/mol [2][8] |
| Synonyms | Boc-L-Pen(Trt)-OH; Boc-β,β-dimethyl-Cys(Trt)-OH; Boc-S-Trityl-L-penicillamine[2] |
Table 2: Comparative Coupling Efficiency for Sterically Hindered Amino Acids
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the reactivity of the coupling reagent. The following table summarizes representative data for the coupling of the structurally similar Fmoc-D-Pen(Trt)-OH, which serves as a useful guide for Boc-based synthesis.[9]
| Coupling Reagent Class | Example Reagent | Typical Coupling Time (min) | Expected Efficiency | Notes |
| Aminium/Uronium Salt | HATU | 20 - 60 | > 99% | Highly reactive, excellent for hindered couplings with low racemization risk.[5][9] |
| Aminium/Uronium Salt | HBTU | 30 - 90 | 98 - 99% | Fast and efficient, widely used in automated synthesis.[9] |
| Phosphonium Salt | PyBOP | 30 - 120 | 98 - 99% | Efficient with no risk of guanidinylation side reactions.[9] |
| Carbodiimide | DIC/HOBt | 60 - 240 | 95 - 98% | Cost-effective with a low risk of racemization, but reaction rates are slower.[5][9] |
Note: Coupling yields are sequence-dependent and can be influenced by factors such as the resin, solvent, and the preceding amino acid.
Table 3: Recommended Cleavage Cocktails for Trt Group Removal
The final cleavage step removes the Trt side-chain protecting group and cleaves the peptide from the solid support. The choice of cocktail is critical to minimize side reactions.
| Cleavage Cocktail Composition | Scavengers | Typical Time | Typical Purity | Application Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | 2 - 3 hours | >95% | A standard, robust cocktail for the complete deprotection of Trt-containing peptides from the resin.[10] |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | 2 hours | >95% | A strong cocktail suitable for complex peptides, particularly those containing other sensitive residues like Arg(Pbf) or Trp(Boc).[10] |
| 1% TFA in DCM | Triethylsilane (TES) or TIS | Monitored by TLC/LC-MS | Variable | Used for the selective removal of the highly acid-labile Trt group while leaving other acid-labile groups (e.g., Boc) intact on the peptide.[10] |
Experimental Protocols & Visualizations
Protocol 1: Boc-SPPS Cycle for Incorporating this compound
This protocol outlines a standard manual cycle for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
Coupling Reagent (e.g., HBTU, 2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5% DIPEA in DCM
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Nα-Boc Deprotection:
-
Treat the resin-bound peptide with 50% TFA in DCM for 1-2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x) followed by DMF (3x).
-
-
Neutralization:
-
Treat the peptide-resin TFA salt with 5% DIPEA in DCM for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF.
-
Add DIPEA to the solution to begin the activation. Pre-activation for 2-5 minutes is recommended.[6]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance of penicillamine, a longer coupling time or a double coupling may be necessary.[6]
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.
-
If the coupling is incomplete, repeat step 3.
-
Once coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Protocol 2: Cleavage and Deprotection of the Final Peptide
This protocol is for the final cleavage of the peptide from the resin and removal of the Trt side-chain protecting group.
Materials:
-
Dried peptide-resin (e.g., 100 mg)
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)[10]
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.[10]
-
-
Concentration: Concentrate the combined filtrate to a small volume using a rotary evaporator or a stream of nitrogen.[10]
-
Precipitation and Washing:
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate) to precipitate the crude peptide.[10]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.[10]
-
-
Drying: Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Application Example: Opioid Receptor Signaling
Peptides containing penicillamine, such as enkephalin analogues, often target G-protein coupled receptors (GPCRs) like the δ-opioid receptor to produce an analgesic effect. The incorporation of penicillamine can enhance selectivity for this receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Disulfide Bond Formation Using Boc-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of disulfide bonds is a critical modification in the synthesis of peptides and proteins, often conferring structural stability and enhanced biological activity. The incorporation of penicillamine (Pen), a β,β-dimethylated cysteine analog, offers a strategic advantage by creating sterically hindered and more stable disulfide bridges. This increased stability can lead to peptides with improved resistance to enzymatic degradation and more defined conformations, which are highly desirable properties in drug development.[1][2]
Boc-Pen(Trt)-OH is a key building block for this purpose in Boc-based Solid-Phase Peptide Synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the acid-labile trityl (Trt) group safeguards the thiol side chain during peptide elongation. The orthogonal nature of these protecting groups allows for the selective deprotection and subsequent formation of the disulfide bond.[3][4]
These application notes provide detailed protocols for the incorporation of this compound into peptides and the subsequent formation of disulfide bonds, both on-resin and in solution.
Data Presentation
The efficiency of disulfide bond formation can be influenced by several factors, including the peptide sequence, cyclization method (on-resin vs. solution), and the oxidizing agent used. The following table summarizes representative data for disulfide bond formation in peptides, highlighting the impact of incorporating penicillamine.
| Peptide Sequence/Type | Cyclization Method | Oxidizing Agent | Yield (%) | Purity (%) | Reference |
| Model Peptide: Ac-Pen-Pro-D-Val-Cys-NH2 | On-resin | Iodine | 60-90 (overall) | High | [5] |
| Endothelin-1 Analog ([Pen1,11, Nle7]-ET-1) | Solution-phase | Air (aqueous NH4OH) | >12:1 ratio of correct isomer | High | [6] |
| Endothelin-1 Analog ([Pen3,15, Nle7]-ET-1) | Solution-phase | Air (aqueous NH4OH) | >22:1 ratio of correct isomer | High | [6] |
| Polypeptide with Pen-Cys linkage | Solution-phase ligation | Thiol activation | 45 | High | [7] |
| General On-Resin Cyclization | On-resin | Iodine | Rapid and quantitative on-resin | Variable post-cleavage | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide using this compound
This protocol outlines the manual synthesis of a linear peptide on a solid support using the Boc protection strategy.
Materials:
-
Merrifield or MBHA resin
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.[11]
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling (including this compound):
-
In a separate vial, dissolve the Boc-amino acid (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of the penicillamine residue, a longer coupling time or double coupling may be necessary.[12]
-
Monitor the coupling reaction using the Kaiser test. A negative result indicates complete coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection (step 3).
Protocol 2: On-Resin Disulfide Bond Formation
This protocol describes the formation of the disulfide bond directly on the solid support after the linear peptide has been assembled.
Materials:
-
Peptidyl-resin from Protocol 1
-
DMF
-
DCM
-
Iodine (I₂)
-
Methanol (MeOH)
-
Ascorbic acid solution (optional, for quenching)
Procedure:
-
Resin Swelling and Washing: Swell the peptidyl-resin in DMF for 30 minutes. Wash the resin thoroughly with DMF and then with DCM.
-
Oxidation:
-
Prepare a 0.1 M solution of iodine in DMF or a mixture of DMF/DCM/MeOH.
-
Add the iodine solution (5-10 equivalents per pair of thiol groups) to the resin.
-
Agitate the mixture at room temperature. The reaction is typically complete within 30-120 minutes.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Washing: Once the reaction is complete, wash the resin extensively with DMF to remove excess iodine. A wash with a dilute ascorbic acid solution can be used to quench any remaining iodine, followed by further DMF and DCM washes.
-
Cleavage from Resin: Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (see Protocol 4).
Protocol 3: Solution-Phase Disulfide Bond Formation
This protocol is for forming the disulfide bond after the linear peptide has been cleaved from the resin.
Materials:
-
Crude linear peptide with free thiol groups (after cleavage and deprotection)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Ammonium hydroxide (NH₄OH) or other suitable base
-
Iodine (I₂) solution in a suitable solvent (e.g., Methanol or ACN)
Procedure:
-
Peptide Dissolution: Dissolve the crude linear peptide in a suitable solvent system, such as a mixture of ACN and water, to a final concentration of 0.1-0.5 mg/mL. High dilution is crucial to favor intramolecular cyclization over intermolecular dimerization.
-
pH Adjustment: Adjust the pH of the peptide solution to approximately 8-8.5 using a dilute solution of ammonium hydroxide.
-
Oxidation:
-
While stirring the peptide solution, add a 0.01 M solution of iodine dropwise until a faint, persistent yellow color is observed.
-
Continue stirring at room temperature for 1-2 hours.
-
Monitor the progress of the cyclization by RP-HPLC.
-
-
Quenching: Quench the excess iodine by adding a few drops of a dilute ascorbic acid solution until the yellow color disappears.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
Protocol 4: Cleavage, Deprotection, and Purification
This protocol describes the final steps to obtain the purified cyclic peptide.
Materials:
-
Cyclized peptidyl-resin (from Protocol 2) or crude cyclized peptide (from Protocol 3)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Cleavage and Global Deprotection (for on-resin cyclized peptide):
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours. The solution will likely turn yellow due to the release of the trityl cation.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Purification:
-
Characterization: Confirm the identity and purity of the final cyclic peptide by LC-MS and analytical RP-HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a cyclic peptide using this compound.
Signaling Pathway Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of penicillamine- and cysteine-containing nucleoamino acids as potential antivirals and aminopeptidase B inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. people.uniurb.it [people.uniurb.it]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application of Boc-Pen(Trt)-OH in Cyclic Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides represents a significant strategy in drug discovery and development, offering molecules with enhanced conformational rigidity, metabolic stability, and receptor binding affinity compared to their linear counterparts.[1][2] A key building block in this field is N-α-(tert-butyloxycarbonyl)-S-trityl-L-penicillamine (Boc-Pen(Trt)-OH). The penicillamine residue, a β,β-dimethylated cysteine analog, introduces steric hindrance that stabilizes disulfide bridges, leading to peptides with increased resistance to enzymatic degradation and well-defined conformations.[3] The Boc (tert-butyloxycarbonyl) group provides robust, acid-labile protection for the α-amino group, while the bulky trityl (Trt) group effectively shields the thiol side chain during solid-phase peptide synthesis (SPPS).[4][5] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into cyclic peptides.
Application Notes
The strategic incorporation of this compound into peptide sequences is primarily aimed at the formation of sterically hindered and stable disulfide bridges for cyclization. This approach offers several advantages:
-
Enhanced Stability: The gem-dimethyl groups on the β-carbon of penicillamine sterically hinder the disulfide bond, making it more resistant to reduction and enzymatic degradation compared to a standard cysteine-cysteine disulfide bridge.[6]
-
Conformational Constraint: The rigidity imposed by the penicillamine-containing disulfide bridge can lock the peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[3][7]
-
Boc/Bzl Synthesis Compatibility: this compound is fully compatible with the Boc/Bzl strategy of SPPS, where the Boc group is removed with moderate acid (e.g., TFA), and the Trt and other benzyl-based side-chain protecting groups are cleaved with a strong acid (e.g., HF or TFMSA) in the final step.[5][8]
The primary application of this compound is in the synthesis of cyclic peptides where a disulfide bond is formed between the penicillamine residue and another cysteine or penicillamine residue within the peptide sequence. This can be achieved either by on-resin or solution-phase oxidation of the thiol groups after removal of the Trt protecting groups.
Data Presentation
The following tables summarize key quantitative data and reaction conditions for the major steps in the synthesis of cyclic peptides using this compound.
Table 1: Boc-SPPS Cycle for Incorporation of this compound
| Step | Reagent/Solvent | Time | Typical Efficiency | Notes |
| Boc Deprotection | 25-50% TFA in DCM | 20-30 min | >99% | A two-step deprotection (e.g., 1 min + 20 min) is common.[9] |
| Neutralization | 10% DIEA in DMF | 2 x 2 min | - | Essential to deprotonate the resulting TFA salt of the N-terminal amine.[5] |
| Coupling | This compound (3 eq.), HBTU (3 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF | 30-90 min | High | Due to steric hindrance, longer coupling times or the use of more potent coupling reagents like HATU may be necessary.[9] |
| Washing | DMF, DCM | - | - | Thorough washing between steps is crucial for high purity. |
Table 2: Cleavage and Deprotection Conditions
| Step | Reagent Cocktail | Time | Temperature | Notes |
| Trt Deprotection (for on-resin cyclization) | 1% TFA, 5% TIS in DCM | 5 x 2 min | Room Temp. | Mild acidic conditions for selective Trt removal while the peptide remains on the resin. |
| Global Deprotection and Cleavage | HF/anisole (9:1) or TFMSA/TFA/thioanisole | 60 min | 0 °C | Strong acid treatment to cleave the peptide from the resin and remove all side-chain protecting groups.[5] Scavengers are crucial to prevent side reactions. |
Table 3: Disulfide Bond Formation (Cyclization)
| Method | Oxidizing Agent | Solvent | pH | Time | Typical Yield |
| On-Resin Oxidation | Iodine (I₂) in DMF | DMF | - | 1-2 hours | Good to excellent[10][11] |
| Solution-Phase Oxidation (Air) | Air (O₂) | Aqueous buffer (e.g., NH₄HCO₃) | 8.0-8.5 | 12-24 hours | Variable |
| Solution-Phase Oxidation (Iodine) | Iodine (I₂) in MeOH/H₂O | MeOH/H₂O | - | 1-2 hours | High[12] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual Boc-SPPS for the synthesis of a linear peptide containing a Pen(Trt) residue on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for Merrifield resins.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1 minute.
-
Drain and repeat the treatment for 20-30 minutes.[4]
-
Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (2x).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling (including this compound):
-
In a separate vial, dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For this compound, a longer coupling time or double coupling may be necessary.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.
Protocol 2: On-Resin Disulfide Cyclization
This protocol describes the formation of the disulfide bridge on the solid support after the linear sequence has been assembled.
-
Selective Trt Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM. Repeat this treatment 5 times for 2 minutes each.
-
Wash the resin with DCM (5x) and then DMF (5x).
-
-
On-Resin Oxidation:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of iodine (I₂) (10 eq.) in DMF.
-
Agitate the mixture for 1-2 hours at room temperature.[13]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess iodine.
-
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage and Global Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger (9:1 v/v) in an HF cleavage apparatus.
-
Add the cleavage cocktail to the resin and stir at 0 °C for 1 hour.
-
Evaporate the HF.
-
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the crude peptide by adding the ether washings to a collection tube.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Mandatory Visualization
Caption: Experimental workflow for cyclic peptide synthesis using this compound.
References
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclization of disulfide-containing peptides in solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Purity Analysis of Boc-Pen(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for assessing the purity of N-α-(tert-Butoxycarbonyl)-S-trityl-L-penicillamine (Boc-Pen(Trt)-OH), a critical building block in peptide synthesis. The protocols outlined below for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure the quality and integrity of this raw material, which directly impacts the successful synthesis of peptide-based therapeutics.
Overview of Analytical Methods
The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. HPLC is the primary method for quantitative purity assessment, while NMR and MS provide structural confirmation and identification of potential impurities. A typical purity specification for this compound is ≥95%.[1]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound and detecting any related impurities. The bulky, nonpolar trityl group makes the molecule highly hydrophobic, which influences the choice of chromatographic conditions.
2.1. Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, binary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
2.2. Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
2.3. Expected Results and Impurity Profile
The main peak corresponding to this compound should be well-resolved. Potential impurities that may be observed include:
-
Starting materials: Unreacted penicillamine or incompletely protected intermediates.
-
By-products of synthesis: Dipeptides or other side-products formed during the introduction of the Boc and Trityl protecting groups.
-
Degradation products: Loss of the Boc or Trityl group.
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed to verify the presence of all structural components and to detect impurities that may not be visible by HPLC.
3.1. Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Use the solvent carbon signals for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).
-
3.2. Data Presentation: Expected Chemical Shifts
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.45 (singlet, 9H) | ~80 (quaternary C), ~28 (methyl C) |
| Trityl (aromatic) | ~7.2-7.5 (multiplet, 15H) | ~145 (ipso C), ~127-130 (aromatic CH) |
| Penicillamine (CH) | ~4.3 (doublet, 1H) | ~55-60 (α-carbon) |
| Penicillamine (gem-dimethyl) | ~1.3-1.6 (two singlets, 6H) | ~25-30 (methyl C) |
| Trityl (quaternary C) | - | ~87 (quaternary C) |
| Carboxyl (COOH) | Broad signal | ~175 |
| Boc (C=O) | - | ~155 |
3.3. Impurity Detection by NMR
NMR can help identify impurities that may co-elute with the main peak in HPLC. Look for unexpected signals, such as:
-
Absence of the Boc or Trityl signals, indicating deprotection.
-
Signals corresponding to residual solvents from the synthesis.
-
Signals from by-products of the protection reactions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to aid in the identification of impurities. Electrospray ionization (ESI) is a common technique for this type of analysis.
4.1. Experimental Protocol: ESI-MS
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
Ionization Mode: Positive or negative ion mode can be used.
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.
4.2. Data Presentation: Expected Mass-to-Charge Ratios
| Ion | Calculated m/z |
| [M+H]⁺ | 492.22 |
| [M+Na]⁺ | 514.20 |
| [M-H]⁻ | 490.21 |
M = C₂₉H₃₃NO₄S, Molecular Weight = 491.64 g/mol [1]
4.3. Fragmentation Analysis
In-source fragmentation may lead to the observation of ions corresponding to the loss of the protecting groups. Common fragments to monitor include:
-
[M - Boc + H]⁺: Loss of the tert-butoxycarbonyl group.
-
[M - Trt + H]⁺: Loss of the trityl group.
Visual Workflows
The following diagrams illustrate the experimental workflows for the analytical methods described.
References
Application Notes and Protocols for HPLC Analysis of Boc-Pen(Trt)-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of peptides containing the Boc-Pen(Trt)-OH (N-tert-butyloxycarbonyl-S-trityl-L-penicillamine) residue. This document outlines the inherent challenges, offers detailed experimental protocols, and presents data to facilitate the successful analysis and purification of these complex molecules.
Introduction
The incorporation of non-standard amino acids, such as Penicillamine (Pen), into peptide sequences is a valuable strategy in drug discovery for enhancing proteolytic stability and inducing specific conformational constraints. The this compound building block is utilized in solid-phase peptide synthesis (SPPS), where the tert-butyloxycarbonyl (Boc) group protects the N-terminus and the bulky trityl (Trt) group protects the thiol side chain of penicillamine.
The analysis of peptides containing this compound by RP-HPLC presents unique challenges primarily due to the significant hydrophobicity imparted by the Trityl protecting group. This hydrophobicity can lead to poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and potential for peak broadening, complicating purity assessment and purification.[1] These notes will address these challenges and provide robust protocols for both analytical and preparative HPLC.
Challenges in HPLC Analysis of this compound Containing Peptides
The primary analytical hurdles for peptides incorporating the this compound moiety stem from the physicochemical properties of the Trityl group:
-
Increased Hydrophobicity: The large, nonpolar Trityl group dramatically increases the overall hydrophobicity of the peptide.[1] This results in significantly longer retention times on RP-HPLC columns compared to their unprotected or less protected counterparts.
-
Poor Solubility: The high hydrophobicity can lead to poor solubility of the peptide in the aqueous component of the mobile phase, which is typically used for sample injection. This can result in sample precipitation, column clogging, and inaccurate quantification.
-
Peak Broadening: Strong interactions between the hydrophobic Trityl group and the stationary phase can lead to broader peaks, which reduces resolution and can make it difficult to separate the target peptide from closely eluting impurities.[1]
-
Acid Lability of Protecting Groups: Both the Boc and Trityl groups are acid-labile. The trifluoroacetic acid (TFA) commonly used as an ion-pairing agent in RP-HPLC mobile phases can cause partial or complete cleavage of these protecting groups during analysis, leading to the appearance of multiple peaks and complicating data interpretation.
Experimental Protocols
To address the challenges associated with the HPLC analysis of this compound containing peptides, the following protocols for sample preparation and HPLC method development are recommended.
Protocol 1: Sample Preparation for Analytical HPLC
This protocol is designed for the analysis of crude or purified peptides to assess purity.
-
Initial Solubility Testing:
-
Begin by attempting to dissolve a small amount of the lyophilized peptide in the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
If solubility is poor, incrementally increase the percentage of organic solvent (e.g., acetonitrile or methanol) until the peptide dissolves.
-
For highly hydrophobic peptides, initial dissolution in a small volume of a strong organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary before dilution with the mobile phase.[1] Note: Ensure the final concentration of the strong solvent in the injected sample is low enough to not cause peak distortion.
-
-
Sample Concentration:
-
Prepare a stock solution of the peptide at a concentration of approximately 1 mg/mL.
-
-
Filtration:
-
Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This is crucial to prevent column blockage.
-
Protocol 2: Analytical HPLC Method
This method provides a starting point for the purity analysis of this compound containing peptides. Optimization may be required based on the specific peptide sequence.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 30 minutes. A higher starting percentage of Mobile Phase B is often necessary due to the hydrophobicity of the Trityl group.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C. Elevating the temperature can improve peak shape and reduce viscosity.
-
Detection: UV absorbance at 220 nm and 280 nm. The Trityl group also absorbs at around 260 nm, which can be used for detection.
-
Injection Volume: 10-20 µL.
Protocol 3: Preparative HPLC for Purification
This protocol is intended for the purification of this compound containing peptides.
-
Method Development on Analytical Scale:
-
Optimize the separation on an analytical column first to determine the optimal gradient for separating the target peptide from impurities.
-
Use a shallow gradient around the elution point of the target peptide to maximize resolution.
-
-
Scale-Up to Preparative Column:
-
Use a preparative C18 column with the same stationary phase as the analytical column.
-
Adjust the flow rate and gradient according to the column dimensions.
-
Dissolve the crude peptide in the minimum amount of a suitable strong solvent (e.g., DMF, DMSO) and then dilute with the initial mobile phase to the highest possible concentration without causing precipitation.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the peak corresponding to the target peptide.
-
Analyze the purity of each fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Lyophilize the pooled fractions to obtain the purified peptide as a solid.
-
Data Presentation
Due to the limited availability of specific quantitative HPLC data for peptides containing this compound in the public domain, the following tables provide representative data for peptides containing the structurally similar and highly hydrophobic Trityl-protected cysteine (Trt-Cys) and D-Penicillamine (Trt-D-Pen) residues. This data serves as a useful proxy to estimate the retention behavior of this compound containing peptides.
Table 1: Representative HPLC Parameters and Expected Retention Behavior of Trityl-Protected Peptides
| Parameter | Value | Rationale |
| Column | C18, 5 µm, 100-300 Å | Standard for peptide separations, with pore size suitable for peptides. |
| Mobile Phase A | 0.1% TFA in Water | Provides good peak shape through ion-pairing. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes the hydrophobic peptides. |
| Initial %B | 20-40% | Higher starting organic content is needed to prevent on-column precipitation and ensure binding of the hydrophobic peptide.[1] |
| Gradient Slope | 1-2% / minute | A shallow gradient is crucial for resolving closely eluting impurities. |
| Expected Retention Time | Significantly longer than unprotected peptides | The Trityl group's hydrophobicity is the dominant factor in retention. |
Table 2: Comparative Retention Times of a Model Peptide with Different Thiol Protecting Groups
Note: This is hypothetical data for illustrative purposes, based on the known hydrophobicity of the protecting groups.
| Peptide Sequence | Thiol Protecting Group | Expected Relative Retention Time (min) | Expected Peak Shape |
| Ac-Cys-Gly-Phe-Leu-NH₂ | None (Free Thiol) | 10-15 | Sharp |
| Ac-Cys(Acm)-Gly-Phe-Leu-NH₂ | Acetamidomethyl (Acm) | 15-20 | Sharp |
| Ac-Pen(Trt)-Gly-Phe-Leu-NH₂ | Trityl (Trt) | 25-35 | Potentially broader |
Visualization of Experimental Workflow and Logical Relationships
To provide a clear overview of the analytical process, the following diagrams have been created using the DOT language.
Caption: General workflow for the HPLC analysis of a this compound containing peptide.
Caption: Troubleshooting logic for common issues in the HPLC analysis of Trityl-protected peptides.
Conclusion
The successful HPLC analysis of peptides containing this compound is achievable with careful consideration of the challenges posed by the hydrophobic Trityl group. The key to obtaining high-quality data lies in ensuring complete sample solubility and developing a chromatographic method with a suitable gradient and mobile phase composition to achieve good peak shape and resolution. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to establish robust and reliable analytical methods for these important and complex molecules. By anticipating the behavior of these highly hydrophobic peptides and systematically optimizing the analytical parameters, high-purity peptides can be successfully analyzed and purified.
References
Application Note: Mass Spectrometric Characterization of Peptides Containing S-trityl-penicillamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of synthetic peptides incorporating the S-trityl-penicillamine (Pen(Trt)) residue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Penicillamine is a non-standard amino acid used in peptide design to introduce conformational constraints, while the S-trityl group serves as a common protecting group for the thiol side chain during solid-phase peptide synthesis (SPPS).[1][2] Accurate characterization of the final peptide product is critical for quality control, ensuring the integrity of the peptide and confirming the presence of the acid-labile trityl group.[3][4] This note details the sample preparation, instrument setup, and data analysis strategies required to identify the intact peptide and characterize its unique fragmentation pattern, which is dominated by the neutral loss of the trityl moiety.
Introduction
The incorporation of non-standard amino acids like penicillamine is a key strategy in modern peptide drug development. The gem-dimethyl group on the β-carbon of penicillamine restricts the conformational freedom of the peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability. The thiol side chain is typically protected during synthesis, with the triphenylmethyl (trityl) group being a common choice due to its bulk and lability under acidic conditions.[4]
Mass spectrometry is an essential tool for the verification of synthetic peptides.[5][6] However, peptides containing bulky, acid-sensitive protecting groups like S-trityl present unique analytical challenges. The conditions within an electrospray ionization (ESI) source can be sufficient to cause partial or complete cleavage of the protecting group, complicating spectral interpretation. This protocol leverages high-resolution mass spectrometry to accurately identify the intact peptide and uses the characteristic fragmentation of the S-trityl group as a diagnostic tool for confirmation.
Experimental Workflow
The overall experimental process for the characterization of a peptide containing S-trityl-penicillamine is outlined below. The workflow begins with the purified synthetic peptide and proceeds through sample preparation, LC-MS/MS analysis, and data interpretation to confirm the product's identity and purity.
Detailed Protocols
Protocol 1: Sample Preparation
-
Reconstitution: Allow the lyophilized peptide sample to equilibrate to room temperature. Reconstitute the peptide in 50% acetonitrile/50% water to create a stock solution of approximately 1 mg/mL. Vortex gently to ensure complete dissolution.
-
Working Solution: Prepare a working solution for injection by diluting the stock solution to a final concentration of 1-10 µM using an appropriate solvent system. A typical solvent is 95% water, 5% acetonitrile, with 0.1% formic acid. The formic acid is crucial for ensuring proper ionization in positive-ion ESI mode.[5]
-
Sample Filtration (Optional): If the reconstituted solution appears cloudy or contains particulate matter, centrifuge the sample at high speed (>12,000 x g) for 5 minutes and transfer the supernatant to a new vial, or filter through a 0.22 µm syringe filter.
Protocol 2: LC-MS/MS Analysis
This protocol assumes the use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
UHPLC Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Setup (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Full MS Scan (MS1):
-
Mass Range: 300 - 2000 m/z.
-
Resolution: >30,000.
-
-
Tandem MS Scan (MS2):
-
Activation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[7]
-
Isolation Window: 1.0 - 1.5 m/z.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 arbitrary units) to ensure good fragmentation coverage.
-
Dynamic Exclusion: Exclude previously fragmented ions for 15-30 seconds to increase the number of unique peptides analyzed.
-
-
Expected Results and Data Interpretation
The key characteristic of peptides containing S-trityl-penicillamine is the lability of the S-C bond connecting the trityl group to the penicillamine sulfur atom. This leads to a distinct fragmentation pattern.
Characteristic Fragmentation Pathway
In the ESI source or during CID, the peptide will readily lose the trityl group as a neutral species (triphenylmethane, C₁₉H₁₆, mass ≈ 244.13 Da) or fragment to produce a stable trityl cation (C₁₉H₁₅⁺, mass ≈ 243.12 Da). The most commonly observed event in the MS1 spectrum is the in-source loss of the trityl group, or a prominent fragment in the MS2 spectrum corresponding to the neutral loss.
Data Analysis Example
Consider a model tripeptide: Ac-Gly-Pen(Trt)-Ala-NH₂ .
-
Calculate Theoretical Masses:
-
Molecular Formula: C₃₄H₄₀N₄O₄S
-
Monoisotopic Mass (M): 616.2770 Da
-
Trityl Group (C₁₉H₁₅): 243.1174 Da
-
Mass of Peptide without Trityl: 373.1596 Da
-
-
Examine the Full MS (MS1) Spectrum:
-
Look for the protonated molecular ion [M+H]⁺ at m/z 617.2843 .
-
Look for a prominent in-source fragment ion corresponding to the neutral loss of the trityl group: [M+H - 243.12]⁺ at m/z 374.1669 . The relative intensity of these two ions will depend on the stability of the peptide and the ion source conditions.
-
-
Examine the Tandem MS (MS2) Spectrum:
-
When the precursor ion at m/z 617.28 is selected for fragmentation, the resulting MS2 spectrum will show peptide backbone fragments (b- and y-ions).
-
A dominant peak will often be the neutral loss ion at m/z 374.17.
-
Fragment ions containing the Pen(Trt) residue will be 243.12 Da heavier than those containing an unmodified Pen residue.
-
Quantitative Data Summary
The following table summarizes the expected m/z values for the model peptide Ac-Gly-Pen(Trt)-Ala-NH₂ .
| Ion Description | Sequence / Structure | Charge | Calculated m/z |
| Precursor Ion | Ac-Gly-Pen(Trt)-Ala-NH₂ | +1 | 617.2843 |
| Neutral Loss Ion | Ac-Gly-Pen-Ala-NH₂ | +1 | 374.1669 |
| Trityl Cation | C₁₉H₁₅⁺ | +1 | 243.1174 |
| b₂-ion | Ac-Gly-Pen(Trt) | +1 | 544.2372 |
| b₂-ion (after loss) | Ac-Gly-Pen | +1 | 301.1198 |
| y₁-ion | Ala-NH₂ | +1 | 89.0711 |
| y₂-ion | Pen(Trt)-Ala-NH₂ | +1 | 461.2113 |
| y₂-ion (after loss) | Pen-Ala-NH₂ | +1 | 218.0939 |
Conclusion
The mass spectrometric analysis of peptides containing S-trityl-penicillamine is a straightforward process when the characteristic chemical properties of the trityl group are considered. The primary diagnostic feature is the facile neutral loss of 243.12 Da, which can be observed in both the MS1 survey scan and the MS2 fragmentation spectrum. By using a high-resolution mass spectrometer and a standard reversed-phase LC method, researchers can confidently confirm the molecular weight of the intact peptide, verify its sequence through MS/MS fragmentation, and use the diagnostic neutral loss to unambiguously confirm the presence and location of the S-trityl-penicillamine residue. This protocol provides a robust framework for the quality control and characterization of these important modified peptides in a research and drug development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Pen(Trt)-OH in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native Chemical Ligation (NCL) is a powerful and widely used technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The reaction traditionally occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine. To expand the scope of NCL to ligation at non-cysteine residues, amino acid surrogates containing a thiol moiety can be employed, followed by a desulfurization step to yield the native amino acid.
Boc-Pen(Trt)-OH, a protected derivative of penicillamine (β,β-dimethylcysteine), serves as a valuable precursor for the introduction of a valine residue at the ligation site. The Boc (tert-butyloxycarbonyl) group protects the N-terminus during peptide synthesis, while the Trt (trityl) group provides robust protection for the thiol side chain. Following ligation, the penicillamine residue is converted to valine via desulfurization. This strategy significantly broadens the applicability of NCL in chemical protein synthesis.
These application notes provide a comprehensive overview of the use of this compound in NCL, including detailed experimental protocols, quantitative data on ligation efficiency, and a discussion of the advantages and challenges of this methodology.
Principle of the Method
The use of this compound in native chemical ligation involves a three-stage process:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide fragment containing the N-terminal penicillamine is synthesized on a solid support. This compound is incorporated as the N-terminal residue using standard Boc- or Fmoc-based SPPS protocols.
-
Native Chemical Ligation (NCL): The deprotected peptide containing the N-terminal penicillamine is reacted with a second peptide fragment possessing a C-terminal thioester. The reaction proceeds through a transthioesterification followed by an S-to-N acyl shift to form a native peptide bond, yielding a ligation product with a penicillamine residue at the junction.
-
Desulfurization: The penicillamine residue in the ligated peptide is converted to a valine residue through a radical-mediated desulfurization reaction.
This approach allows for the formation of a peptide bond at a valine residue, which is not possible in traditional NCL.
Data Presentation
The efficiency of native chemical ligation at penicillamine residues can be influenced by the steric hindrance of the reacting partners. The following table summarizes representative quantitative data for NCL reactions involving an N-terminal penicillamine peptide.
| C-terminal Amino Acid of Thioester Peptide | Ligation Time (h) | Ligation Yield (%) | Desulfurization Yield (%) | Overall Yield (%) | Reference |
| -Gln- | 12-24 | ~70-80 | >95 | ~66-76 | [1] |
| -Phe- | 24 | ~60-70 | >95 | ~57-66 | [1] |
| -Thr- | >24 | Low (<10) | N/A | Low | [1] |
| -Gly- | 1 | ~85 | >95 | ~80 | [1] |
| -His- | 4 | ~75 | >95 | ~71 | [1] |
| -Met- | 4 | ~80 | >95 | ~76 | [1] |
| -Leu- | 8 | ~70 | >95 | ~66 | [1] |
Note: Yields are highly sequence-dependent and can be affected by reaction conditions such as pH, temperature, and the presence of catalysts. The steric bulk of the C-terminal amino acid of the thioester peptide significantly impacts the reaction rate, with less hindered residues like glycine leading to faster and more efficient ligation.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with N-terminal Penicillamine
This protocol describes the manual synthesis of a peptide with an N-terminal penicillamine residue using Boc-SPPS.
Materials:
-
This compound
-
Appropriate Boc-protected amino acids
-
MBHA resin or other suitable resin for Boc chemistry
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., HF or a low-HF alternative)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling procedures with HBTU and DIEA in DMF.
-
Chain Elongation: Perform subsequent cycles of Boc deprotection and amino acid coupling to elongate the peptide chain.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF. Wash with DMF.
-
Coupling: Couple the next Boc-protected amino acid using HBTU/DIEA activation in DMF.
-
-
Incorporation of this compound: For the final coupling step, use this compound as the amino acid to be incorporated at the N-terminus.
-
Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from penicillamine) using an appropriate cleavage cocktail (e.g., HF or a suitable trifluoromethanesulfonic acid (TFMSA)-based cocktail).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Protocol 2: Native Chemical Ligation of an N-terminal Penicillamine Peptide with a Peptide Thioester
This protocol describes the ligation of the purified N-terminal penicillamine peptide with a C-terminal peptide thioester.
Materials:
-
Purified N-terminal penicillamine peptide
-
Purified C-terminal peptide thioester
-
Ligation buffer: 6 M Guanidine hydrochloride (Gn·HCl), 100 mM sodium phosphate, pH 7.0-7.5
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolution of Peptides: Dissolve the N-terminal penicillamine peptide and the C-terminal peptide thioester in the ligation buffer to a final concentration of 1-5 mM each.
-
Reduction: Add TCEP to a final concentration of 5-10 mM to ensure the thiol of penicillamine is in its reduced state.
-
Initiation of Ligation: Add the thiol catalyst (e.g., MPAA to 20-30 mM) to the reaction mixture.
-
Reaction Monitoring: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ligation by RP-HPLC and mass spectrometry. Due to the steric hindrance of the tertiary thiol of penicillamine, ligation reactions may be slower compared to those with N-terminal cysteine.[1]
-
Purification: Once the ligation is complete, purify the ligated peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the ligated product by mass spectrometry.
Protocol 3: One-Pot Native Chemical Ligation and Desulfurization
This protocol combines the ligation and desulfurization steps into a single pot, improving efficiency and overall yield.[2]
Materials:
-
Purified N-terminal penicillamine peptide
-
Purified C-terminal peptide thioester
-
Ligation buffer: 6 M Gn·HCl, 100 mM sodium phosphate, pH 7.0
-
Thiol catalyst (e.g., MPAA)
-
Radical initiator: VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride) or NaBEt₄.[2]
-
Thiol additive/reductant: TCEP, glutathione
Procedure:
-
Ligation Step: Perform the native chemical ligation as described in Protocol 2 (steps 1-4).
-
Desulfurization Initiation: Once the ligation has reached completion (as monitored by HPLC), add the radical initiator (e.g., VA-044 to a final concentration of 20-30 mM) and a thiol additive (e.g., glutathione to 50 mM) directly to the ligation mixture. TCEP from the ligation step will also contribute to the reducing environment.
-
Desulfurization Reaction: Incubate the reaction mixture at 37°C for 2-6 hours. Monitor the conversion of the penicillamine-containing peptide to the valine-containing peptide by RP-HPLC and mass spectrometry.
-
Purification and Characterization: Purify the final desulfurized peptide by RP-HPLC and characterize by mass spectrometry.
Mandatory Visualizations
Caption: Mechanism of NCL using Penicillamine followed by desulfurization.
Caption: Experimental workflow for peptide synthesis using this compound in NCL.
Advantages and Limitations
Advantages:
-
Expanded Scope of NCL: Enables the synthesis of peptides and proteins with native peptide bonds at valine residues, which are inaccessible by direct NCL.
-
Traceless Ligation: The use of a thiol-containing amino acid surrogate followed by desulfurization is a traceless method, meaning no residual non-native atoms remain in the final product.
-
Compatibility with SPPS: this compound is compatible with standard Boc- and Fmoc-based solid-phase peptide synthesis protocols.
-
One-Pot Procedures: The development of one-pot ligation and desulfurization protocols improves the overall efficiency and yield of the synthesis.[2]
Limitations:
-
Steric Hindrance: The tertiary thiol of penicillamine is sterically hindered, which can lead to significantly slower ligation rates compared to N-terminal cysteine, especially with bulky C-terminal thioester residues.[1]
-
Additional Synthetic Steps: The requirement for a subsequent desulfurization step adds to the overall number of synthetic and purification steps.
-
Radical Chemistry: Desulfurization is a radical-mediated reaction, which may not be compatible with all functional groups present in a complex peptide or protein. Careful selection of the desulfurization conditions is crucial.
Conclusion
The use of this compound in native chemical ligation provides a robust and valuable strategy for extending the utility of this powerful ligation chemistry to valine residues. While the steric hindrance of the penicillamine residue presents a challenge that can lead to slower reaction rates, this can often be overcome by optimizing reaction conditions and choosing appropriate ligation partners. The development of efficient one-pot ligation-desulfurization protocols further enhances the practicality of this approach. For researchers, scientists, and drug development professionals, this methodology opens up new possibilities for the chemical synthesis of complex and therapeutically relevant peptides and proteins.
References
Troubleshooting & Optimization
Incomplete coupling of Boc-Pen(Trt)-OH troubleshooting
Technical Support Center: Boc-Pen(Trt)-OH Coupling
This guide provides troubleshooting support for researchers encountering incomplete coupling of this compound during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
A1: The primary cause of poor coupling efficiency for this compound is significant steric hindrance. This hindrance results from the combination of the bulky tert-butyloxycarbonyl (Boc) group on the α-amino group and, most notably, the β,β-dimethyl groups of the penicillamine backbone along with the large trityl (Trt) protecting group on the thiol side chain.[1] This molecular bulk physically obstructs the activated carboxylic acid from easily approaching the free amine on the growing peptide chain, which slows down reaction rates and often leads to incomplete coupling.[1][2]
Q2: What are the immediate signs of an incomplete this compound coupling reaction?
A2: The most common and immediate indicator is a positive Kaiser (ninhydrin) test.[1][2] This qualitative test detects free primary amines on the resin.[3][4] A blue or purple color on the resin beads or in the solution signifies that a substantial number of N-terminal amines have not reacted, indicating a failed or incomplete coupling.[2][5][6] Conversely, a yellow or colorless result suggests the reaction is complete.[1][3]
Q3: Besides steric hindrance, what other factors can contribute to poor coupling?
A3: Several other factors can negatively impact coupling efficiency:
-
Peptide Aggregation: As the peptide chain grows, it can fold or aggregate on the resin, blocking reactive sites.[2][7] This is more common in hydrophobic sequences.
-
Poor Resin Swelling: The reaction kinetics in SPPS are diffusion-controlled. Inadequate swelling of the resin in the chosen solvent limits the access of reagents to the peptide chains within the beads, resulting in lower coupling efficiency.[8][9]
-
Reagent Degradation: Moisture or improper storage can degrade coupling reagents and the this compound amino acid derivative, reducing their reactivity.
-
Incomplete Deprotection: If the Boc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the next coupling step.
Q4: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A4: For sterically demanding amino acids, standard carbodiimide reagents like DIC may be less effective.[1][10] More potent, modern coupling reagents are highly recommended to overcome the steric barrier.[10][11] These include uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP.[1][12]
Troubleshooting Workflow
If you observe a positive Kaiser test after the initial coupling of this compound, follow this logical workflow to diagnose and resolve the issue.
Data Presentation
Table 1: Comparative Effectiveness of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table provides a comparative overview of common reagents.
| Reagent Class | Example Reagent(s) | Typical Coupling Time (min) | Representative Efficiency | Key Considerations |
| Uronium/Aminium Salt | HATU, HCTU, HBTU | 15 - 60 | >99% | Highly efficient and fast-acting; HATU and HCTU are often superior for the most difficult couplings.[1][10] |
| Phosphonium Salt | PyBOP, PyAOP | 30 - 120 | 98 - 99% | Very effective with a lower risk of racemization and no guanidinylation side reactions.[12][13] The byproduct of BOP, HMPA, is a known carcinogen.[13] |
| Carbodiimide | DIC/HOBt | 60 - 240 | 95 - 98% | Cost-effective but generally slower and less efficient for hindered residues.[12] Potential for N-acylurea formation.[12] |
Efficiency and time are sequence-dependent and can be influenced by solvent, temperature, and resin choice. Data is generalized based on performance with sterically hindered residues.[12]
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
This qualitative test is essential for detecting free primary amines on the peptide-resin.[3][14]
Reagents:
-
Solution A: 1 g of ninhydrin dissolved in 20 mL of n-butanol.[4][14]
-
Solution B: 40 g of phenol dissolved in 20 mL of n-butanol.[4][14]
-
Solution C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[4][14]
Procedure:
-
After the coupling reaction, wash a small sample of resin beads (10-15 beads) thoroughly with DMF and DCM.
-
Place the washed beads into a small, clean glass test tube.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[4][5]
-
Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Positive result. Coupling is incomplete.[6][10]
-
Yellow/Colorless: Negative result. Coupling is complete.[1][3]
Protocol 2: Double Coupling for Sterically Hindered Amino Acids
This protocol should be implemented immediately following a positive Kaiser test after the initial coupling attempt.[14]
-
Initial Coupling & Monitoring: Perform the first coupling of this compound according to your standard protocol (e.g., for 1-2 hours). Perform a Kaiser test as described in Protocol 1.
-
Wash Step: If the Kaiser test is positive, drain the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling. Pre-activation for 1-2 minutes before adding to the resin is recommended, especially with uronium/aminium reagents.
-
Second Coupling: Add the freshly activated amino acid solution to the washed peptide-resin.
-
Reaction: Allow the second coupling reaction to proceed for an additional 1-2 hours at room temperature.[10]
-
Final Monitoring & Washing: Perform a final Kaiser test to confirm completion. Once the test is negative, drain the solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times) to prepare for the next deprotection step.
-
Capping (Optional): If the Kaiser test remains positive after double coupling, it is advisable to cap the remaining unreacted amines with a solution of acetic anhydride and a non-nucleophilic base (like DIEA) in DMF to prevent the formation of deletion peptide sequences in subsequent steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling for Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered when coupling sterically hindered amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered" and why is it a problem?
A1: Sterically hindered amino acids possess bulky side chains (e.g., Val, Ile, Tbg), are α,α-disubstituted (e.g., Aib), or have substitution on the backbone nitrogen (e.g., N-methylated amino acids). This bulk physically obstructs the formation of a new peptide bond, slowing down the reaction rate and often leading to incomplete couplings.[1][2][3] This can result in low product yields and the formation of deletion sequences where one or more amino acids are missing from the final peptide.[3]
Q2: My standard coupling reagent (e.g., DIC/HOBt) is failing. Which reagents are more effective for hindered residues?
A2: For sterically demanding couplings, standard carbodiimide reagents like DIC and DCC are often insufficient.[2][3] It is highly recommended to switch to more potent onium salt-based reagents.[3][4]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective as they form very reactive activated esters.[2][4] HATU is often considered the gold standard for many difficult couplings, while COMU offers comparable efficiency with an improved safety profile.[4][5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are noted for reducing the risk of racemization.[2][3]
Q3: What is racemization and how can I minimize it during difficult couplings?
A3: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, resulting in a mixture of D and L isomers.[4] Slow coupling reactions, common with hindered residues, increase the time the activated amino acid is susceptible to racemization.[4] To minimize this:
-
Use Additives: Employ additives like Oxyma Pure or HOAt, which are superior to HOBt in suppressing racemization.[2][6][7]
-
Choose the Right Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[2][8]
-
Control Temperature: Avoid excessive heat, as it accelerates racemization. Perform couplings at room temperature or below if possible.[1][8]
-
Select Appropriate Reagents: Phosphonium-based reagents (PyBOP, PyAOP) are often associated with lower racemization levels.[2]
Q4: When should I consider using microwave-assisted peptide synthesis (SPPS)?
A4: Microwave-assisted SPPS is a highly effective technique for accelerating difficult couplings.[9][10] The use of microwave energy heats the reaction rapidly and efficiently, which can drive sluggish reactions to completion, significantly reduce reaction times, and improve the purity of the final product.[1][11][12] It is particularly beneficial for hindered couplings and sequences prone to aggregation.[11]
Troubleshooting Guide
Issue: Incomplete Coupling or Low Yield
Symptom: A positive Kaiser test (blue/purple resin beads) after the coupling step, or mass spectrometry data showing deletion sequences in the final product.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Issue: Significant Racemization Detected
Symptom: HPLC or chiral GC analysis shows the presence of diastereomers in the final peptide product.
Decision Logic for Minimizing Racemization
Caption: Decision logic for minimizing racemization.
Data Presentation
Table 1: Comparative Efficiency of Coupling Reagents for Difficult Sequences
This table summarizes the performance of common coupling reagents in the synthesis of benchmark "difficult" peptides, providing an overview of expected crude product purity.
| Coupling Reagent | Peptide Sequence | Crude Purity (%) | Reference(s) |
| HATU | Acyl Carrier Protein (65-74) | ~70-80% | [5][9] |
| HBTU | Acyl Carrier Protein (65-74) | ~50-60% | [5][13] |
| COMU | Acyl Carrier Protein (65-74) | ~75-85% | [4][5] |
| HCTU | Acyl Carrier Protein (65-74) | ~65-75% | [5] |
| HATU | H-Aib-Aib-Phe-NH₂ | >95% | [13] |
| HBTU | H-Aib-Aib-Phe-NH₂ | Incomplete | [13] |
Experimental Protocols
Protocol 1: HATU-Mediated Double Coupling for a Hindered Amino Acid
This protocol is recommended when a single coupling is insufficient to drive the reaction to completion.
-
Resin Preparation: Swell the resin carrying the N-terminally deprotected peptide in N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for 20-30 minutes.
-
First Coupling - Activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-5 minutes.[3][13]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Second Coupling: Prepare a fresh activation mixture as described in step 2 and repeat the coupling reaction as in step 3.[1]
-
Final Wash: Drain the vessel and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) before proceeding to the next deprotection step.
-
(Optional) Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.[2] If the test is still positive, capping the unreacted amines may be necessary.
Protocol 2: Microwave-Assisted Coupling for a Hindered Amino Acid
This protocol utilizes microwave energy to accelerate the coupling of a difficult residue.
-
Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF or NMP.
-
Fmoc Deprotection: Perform the N-terminal Fmoc deprotection using a standard protocol (e.g., 20% piperidine in DMF), which can also be accelerated by a brief, temperature-controlled microwave program (e.g., 3 min at 75°C).[10]
-
Activation: In a separate vessel, prepare the activation mixture containing the Fmoc-protected hindered amino acid (4 eq.), a coupling reagent (e.g., COMU, 3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Coupling Reaction: Add the activation mixture to the washed, deprotected peptide-resin. Place the vessel in the microwave peptide synthesizer. Run a temperature-controlled program, typically 5-10 minutes at 75-90°C.[9][10][12]
-
Post-Microwave: Once the program is complete, ensure the vessel has cooled, then drain and wash the resin thoroughly with DMF to prepare for the next cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Boc-Pen(Trt)-OH in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Boc-Pen(Trt)-OH. Below you will find detailed information to help you navigate common side reactions and challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in solid-phase peptide synthesis (SPPS)?
The two main challenges encountered when using this compound are related to its unique structure:
-
Steric Hindrance: Penicillamine is a β,β-dimethyl substituted cysteine analog. This inherent bulk, combined with the large trityl (Trt) protecting group on the side-chain thiol, creates significant steric hindrance. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.
-
Side Reactions During Cleavage: The Trt group is highly acid-labile and is removed during the final cleavage from the resin, typically with trifluoroacetic acid (TFA).[1] This process generates a stable but highly reactive trityl cation (Trt⁺).[1] If not effectively captured by "scavenger" molecules, this cation can re-attach to nucleophilic residues in the peptide chain (like Tryptophan or the deprotected Penicillamine itself), leading to undesired alkylation side products.[1][2]
Troubleshooting Guides
Issue 1: Incomplete Cleavage or Side Products After Final Cleavage
Q2: My final peptide analysis (LC-MS) shows multiple peaks, including one with a mass indicating the peptide plus a trityl group (+243 Da). What is causing this?
This indicates incomplete removal of the Trityl protecting group from the penicillamine side chain. The acid-catalyzed cleavage of the S-Trt bond is a reversible reaction.[3] The liberated trityl cation can react with the deprotected thiol, leading to re-attachment.[3] To drive the reaction to completion, a sufficient concentration of effective scavengers is crucial.
Solution: Optimize your cleavage cocktail by including scavengers that efficiently and irreversibly trap the trityl cation.[4][5] Triisopropylsilane (TIS) is the most common and effective scavenger for this purpose.[1][6]
Q3: My peptide contains sensitive residues like Tryptophan (Trp), and I'm observing side products with a mass increase of +243 Da on those residues. How do I prevent this?
This is a classic side reaction caused by the electrophilic trityl cation alkylating the nucleophilic indole ring of Tryptophan.[1] Other sensitive residues like Methionine and Tyrosine can also be affected.[7]
Solution: The key is to use a cleavage cocktail with a sufficient quantity of scavengers to quench the trityl cation before it can react with your peptide. A cocktail containing TFA, TIS, and water is highly effective.[1] For peptides with multiple sensitive residues, a more complex cocktail may be necessary.[7][8]
Quantitative Data: Cleavage Cocktail Performance
The selection of the right cleavage cocktail is critical for obtaining high purity and yield. The table below compares common cocktails for peptides containing Pen(Trt).
| Cleavage Cocktail Composition (v/v/v) | Scavenger(s) | Typical Time | Efficacy & Notes |
| 95% TFA / 5% H₂O | Water | 2-4 hours | Not Recommended. High risk of incomplete deprotection and significant side reactions from trityl cations.[1][6] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | 2-3 hours | Highly Recommended. TIS is an excellent scavenger for the trityl cation, minimizing alkylation and promoting complete deprotection.[1][6] |
| 95% TFA / 2.5% H₂O / 2.5% EDT | Ethanedithiol (EDT) | 2-3 hours | Effective. EDT is a thiol scavenger that traps the trityl cation and helps keep the Pen residue in its reduced state.[6][7] |
| Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, EDT | 2-4 hours | A robust, broad-spectrum cocktail suitable for complex peptides with multiple sensitive residues (Trp, Met, Tyr, Cys/Pen).[7][8] |
Experimental Protocols
Protocol 1: Standard Cleavage of Pen(Trt)-Containing Peptides
This protocol is suitable for the complete deprotection and cleavage of a peptide containing Pen(Trt) from the solid support.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For 2 mL of cocktail (95% TFA / 2.5% H₂O / 2.5% TIS), mix 1.9 mL of TFA, 50 µL of deionized water, and 50 µL of TIS.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[1] Gently agitate or swirl the mixture at room temperature. A deep yellow or orange color will often develop, indicating the formation of the trityl cation.[1][6]
-
Incubation: Allow the reaction to proceed for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a 50 mL tube containing cold diethyl ether (approx. 10-fold volume excess) to precipitate the crude peptide.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. Proceed with purification via HPLC.
Issue 2: Poor Coupling Efficiency
Q4: The Kaiser test remains positive (blue beads) after a standard coupling cycle for this compound. What should I do?
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, meaning the coupling reaction was incomplete. This is a common issue with sterically hindered amino acids like this compound.[9]
Solutions:
-
Perform a "Double Coupling": After the initial coupling attempt, wash the resin with DMF and repeat the coupling procedure with a fresh solution of activated amino acid and coupling reagents.[9]
-
Extend the Reaction Time: For difficult couplings, extending the incubation time from the standard 60 minutes to 2-4 hours, or even overnight, can help drive the reaction to completion.[9]
-
Use a More Potent Coupling Reagent: Standard carbodiimide activators (like DIC/HOBt) may be insufficient.[10] More powerful uronium/aminium or phosphonium-based reagents are recommended.[9][10]
Quantitative Data: Coupling Reagent Performance
The choice of coupling reagent is critical for successfully incorporating sterically hindered residues.
| Reagent Class | Examples | Relative Performance | Notes |
| Carbodiimide | DIC/HOBt | Moderate | A standard, cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.[10] |
| Uronium/Aminium | HBTU, HATU, HCTU | Very High | Highly efficient and considered the gold standard for difficult couplings. HATU is particularly potent.[10][11] |
| Phosphonium | PyBOP, PyAOP | Very High | Excellent for overcoming steric hindrance. PyBOP is a common choice that avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[9][10] |
Experimental Protocols
Protocol 2: High-Efficiency Coupling of this compound using HBTU
-
Resin Preparation: Following the successful deprotection of the previous amino acid (N-terminal amine is free), wash the peptide-resin thoroughly with DMF (3-5 times).
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq.).
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for at least 2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for reaction completion.
-
Washing: Once the Kaiser test is negative (beads are colorless/yellow), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next cycle.
Visual Guides and Workflows
Diagram 1: Trityl Cation Side Reaction Pathway
This diagram illustrates the critical step of final cleavage and the potential side reaction that occurs if scavengers are absent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing racemization of penicillamine during coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of penicillamine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is penicillamine prone to racemization during coupling?
A1: Penicillamine, like its analogue cysteine, is susceptible to racemization during peptide bond formation primarily through two mechanisms:
-
Oxazolone Formation: The activated carboxyl group of N-protected penicillamine can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Subsequent attack by the amine component can occur from either face of the planar intermediate, resulting in a mixture of D- and L-penicillamine residues in the peptide sequence.[1][2]
-
Direct Enolization: In the presence of a strong base, the α-proton of the activated penicillamine can be directly abstracted to form an achiral enolate. Reprotonation of this enolate can occur from either side, leading to racemization. This pathway is more significant under strongly basic conditions.[1]
Q2: Which factors primarily influence the extent of penicillamine racemization?
A2: Several factors during the coupling reaction can significantly impact the degree of racemization:
-
Base: The type and strength of the base used are critical. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton, promoting racemization.[3][4]
-
Coupling Reagents: The choice of coupling reagent determines the nature of the activated intermediate. Carbodiimides like DCC and DIC, when used alone, form highly reactive O-acylisourea intermediates that are prone to oxazolone formation.[1][3] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute to racemization, especially with prolonged pre-activation times in the presence of a strong base.[5]
-
Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated intermediate to form a more stable active ester that is less prone to racemization.[1][3][5]
-
Temperature: Higher reaction temperatures can increase the rate of both the coupling reaction and the racemization side reaction.[3][6]
-
Solvent: The polarity of the solvent can influence the reaction pathways. Less polar solvents may help to reduce racemization.[7]
-
Steric Hindrance: The bulky β,β-dimethyl groups of penicillamine introduce significant steric hindrance, which can slow down the desired coupling reaction, providing more opportunity for racemization to occur.[8][9][10][11][12]
Q3: How does the S-trityl protecting group on penicillamine affect racemization?
A3: The S-trityl (Trt) group is a bulky protecting group commonly used for the thiol side chain of both cysteine and penicillamine. While it effectively prevents side reactions at the sulfur atom, its steric bulk can exacerbate the challenge of coupling, potentially leading to longer reaction times and a greater chance for racemization if conditions are not optimized.[5][7][13] However, the use of appropriate coupling strategies can effectively minimize this issue.
Troubleshooting Guides
Issue: High levels of D-penicillamine diastereomer detected in the final peptide.
This is a common issue that can often be resolved by systematically evaluating and optimizing the coupling conditions.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
The choice of coupling reagent and the use of an appropriate additive are the first line of defense against racemization.
-
Carbodiimides (DIC, DCC): These are cost-effective but require an additive to suppress racemization. The combination of DIC with Oxyma is highly recommended due to Oxyma's superior performance in suppressing racemization and its non-explosive nature compared to HOBt.[1][3][5]
-
Onium Salts (HATU, HBTU, COMU): These reagents are generally very efficient and are considered "low-racemization" options, especially for sterically hindered amino acids like penicillamine.[8][14] HATU is often the reagent of choice for particularly challenging couplings.[8][14] COMU, an oxyma-based onium salt, offers high reactivity with a favorable safety profile.
Data Presentation: Comparison of Coupling Additives on Racemization
The following table summarizes data on the effectiveness of different additives in suppressing racemization. While this data is for cysteine, it serves as a good proxy for penicillamine due to their structural similarities.
| Coupling System | Model Peptide | % D-Isomer (Racemization) | Reference |
| DIC/HOBt | H-Gly-Cys-Phe-NH₂ | High (exact % depends on conditions) | [15] |
| DIC/Oxyma | H-Gly-Cys-Phe-NH₂ | Low (comparable to or better than HOAt) | [15] |
Step 2: Assess the Base Used in the Coupling Reaction
The base plays a crucial role in the racemization process.
-
Recommended Bases: For minimizing racemization, a weaker and more sterically hindered base is preferable. 2,4,6-Collidine (TMP) is highly recommended as it has been shown to be effective in minimizing racemization, particularly for cysteine and other sensitive amino acids.[4][5][6] N-Methylmorpholine (NMM) is another good alternative as it is a weaker base than DIPEA.[4]
-
Base to Use with Caution: Diisopropylethylamine (DIPEA) , while a very common and efficient base, is strong and can significantly promote racemization.[4] If it must be used, its concentration should be kept to a minimum.
Data Presentation: Impact of Base on Cysteine Racemization
| Coupling System | Base | % D-Cys | Reference |
| HBTU/HOBt | DIPEA | 5-33% (with pre-activation) | [5] |
| HBTU/HOBt | 2,4,6-Collidine | Significantly Reduced | [5] |
Step 3: Optimize the Coupling Protocol
Fine-tuning the experimental procedure can further reduce the risk of racemization.
-
Minimize Pre-activation Time: When using onium salt reagents, prolonged pre-activation of the amino acid before adding it to the resin can increase the formation of the oxazolone intermediate. It is best to add the freshly prepared coupling mixture to the resin immediately.[5][14]
-
Control the Temperature: If possible, perform the coupling at room temperature or even at a lower temperature, as elevated temperatures can accelerate racemization.[6]
-
Consider "Double Coupling": For a sterically hindered residue like penicillamine, performing the coupling step twice ("double coupling") with a fresh batch of reagents can help drive the reaction to completion without resorting to harsher conditions that might increase racemization.[8][10]
Experimental Protocols
Low-Racemization Coupling Protocol for Fmoc-Pen(Trt)-OH
This protocol is designed to minimize racemization during the incorporation of Fmoc-Pen(Trt)-OH in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin (with N-terminal amine deprotected)
-
Fmoc-Pen(Trt)-OH (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3-5 equivalents)
-
2,4,6-Collidine (TMP) (4-6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected and the resin is thoroughly washed with DMF to remove any residual piperidine.
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate reaction vessel, dissolve Fmoc-Pen(Trt)-OH (3-5 eq.) and Oxyma (3-5 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4-6 eq.) to the amino acid/Oxyma solution.
-
Add DIC (3-5 eq.) to this mixture immediately before adding it to the resin.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended time is to accommodate the steric hindrance of penicillamine.
-
-
Monitoring the Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Double Coupling (Optional but Recommended):
-
If the Kaiser test is positive, repeat steps 2-5 to ensure complete incorporation of the penicillamine residue.
-
Visualizations
Diagram: Mechanisms of Racemization
Caption: The two primary pathways for penicillamine racemization during peptide coupling.
Diagram: Troubleshooting Workflow for Penicillamine Racemization
Caption: A logical workflow for troubleshooting high racemization of penicillamine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Boc-Pen(Trt)-OH Deprotection
Welcome to the technical support center for troubleshooting issues related to the removal of the trityl (Trt) protecting group from Boc-Pen(Trt)-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deprotection step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete removal of the Trt group from the penicillamine side chain?
Incomplete cleavage of the Trt group from the thiol function of penicillamine is a common issue that can stem from several factors:
-
Insufficient Reaction Time: Standard cleavage times of 2-3 hours may not be sufficient for complete deprotection, especially in sterically hindered or long peptide sequences.[1][2]
-
Suboptimal Acid Concentration: The concentration of trifluoroacetic acid (TFA) might be too low to efficiently drive the cleavage, particularly if residual basic solvents like DMF were not thoroughly removed from the peptide-resin.[2]
-
Ineffective Scavenging: The trityl cation (Trt+) released during cleavage is highly reactive and can reattach to the nucleophilic thiol group if not effectively trapped by scavengers.[1][2]
-
Steric Hindrance: The bulky nature of the penicillamine residue itself, or the surrounding amino acids in the peptide sequence, can restrict access of the cleavage reagents to the Trt-protected site.[2][3]
Q2: What are scavengers and why are they critical for successful Trt deprotection?
Scavengers are reagents added to the cleavage cocktail to "trap" or "quench" the highly reactive trityl carbocations generated during acid-mediated cleavage.[1][2] Their primary role is to prevent these cations from reattaching to the thiol group of penicillamine or reacting with other nucleophilic residues in the peptide, such as tryptophan or methionine.[2] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to the inert triphenylmethane.[1] Other common scavengers include ethanedithiol (EDT) and water.[2][4]
Q3: What are the common side reactions during Trt deprotection from Penicillamine and how can they be minimized?
Several side reactions can occur, leading to impurities in the final product. Understanding and mitigating these is crucial for obtaining high-purity peptides.
| Side Reaction | Cause | Prevention |
| Trityl Re-attachment | Insufficient scavenging of the liberated trityl cation.[1] | Use an effective scavenger like Triisopropylsilane (TIS) in the cleavage cocktail.[1][4] |
| Oxidation | The free thiol group is susceptible to oxidation, leading to disulfide bond formation (dimers or oligomers).[1] | Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1] |
| Alkylation | Reactive carbocations from other acid-labile protecting groups (e.g., tert-butyl) can alkylate the penicillamine thiol.[1][5] | Ensure a sufficient concentration of scavengers in the cleavage cocktail to trap all reactive cations.[1] |
Q4: Can the Trt group be selectively removed while the peptide remains on the solid support?
Yes, the high acid lability of the Trt group allows for its selective removal on-resin.[2] This is typically achieved by treating the resin with a mild solution of TFA in a solvent like dichloromethane (DCM), for example, 1-5% TFA.[2] This procedure is useful for on-resin modifications of the deprotected penicillamine side chain.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the removal of the Trt group from this compound.
Problem: Incomplete Deprotection Observed by LC-MS or HPLC
The primary indicator of this issue is a significant peak corresponding to the mass of the Trt-protected peptide in your analytical data.[1]
Caption: Troubleshooting workflow for incomplete Trt deprotection.
Data Presentation
Comparison of Common Cleavage Cocktails for Trt Removal
The choice of cleavage cocktail is critical for efficient Trt group removal while minimizing side reactions.[4] The selection depends on the presence of other acid-labile protecting groups and the sensitivity of the target compound.[4]
| Cleavage Cocktail Composition (v/v) | Scavengers | Reaction Time | Typical Yield | Notes |
| 95% TFA / 5% H₂O | Water | 2-4 hours | Variable | High risk of trityl cation side reactions without additional scavengers.[4] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS), Water | 2-3 hours | >90% | TIS is a highly effective scavenger for the trityl cation.[4] |
| 95% TFA / 2.5% H₂O / 2.5% EDT | 1,2-Ethanedithiol (EDT), Water | 2-3 hours | >90% | EDT is a thiol scavenger that also helps prevent oxidation of the free thiol.[4] |
Experimental Protocols
Protocol 1: Standard Cleavage of Trt Group from Penicillamine-Containing Peptide on Solid-Phase Resin
This protocol is suitable for the complete deprotection of a this compound containing peptide from a solid-phase resin.
Materials:
-
This compound-containing peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.[4]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate containing the deprotected peptide.[4]
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.[4]
-
Concentrate the filtrate to a small volume using a rotary evaporator or a stream of nitrogen.[4]
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).[3][4]
-
Centrifuge the mixture to pellet the precipitated peptide.[4]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[4]
-
Dry the peptide pellet under vacuum.[4]
Caption: Workflow for solid-phase Trt deprotection.
Protocol 2: Selective On-Resin Deprotection of the Trt Group
This protocol is designed for the selective removal of the Trt group while the peptide remains attached to the solid support, allowing for further on-resin modifications.
Materials:
-
This compound-containing peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
10% Pyridine in Methanol (for neutralization)
Procedure:
-
Swell the dry peptide-resin in DCM in a sealable sintered glass funnel.[6]
-
Prepare a 1% TFA solution in DCM.[4]
-
Add a scavenger such as TES or TIS (2-5 equivalents based on the resin loading).[4]
-
Add the 1% TFA solution to the resin and shake for 2 minutes.[6]
-
Filter the solution into a flask containing 10% pyridine in methanol to neutralize the acid.[6]
-
Repeat the treatment with 1% TFA in DCM up to 10 times, monitoring the deprotection by TLC or LC-MS analysis of a small cleaved sample.
-
Once deprotection is complete, wash the resin thoroughly with DCM, followed by methanol, and then DCM again to remove all traces of acid and scavengers.[6]
-
The resin with the free penicillamine thiol is now ready for on-resin modification.
References
Technical Support Center: Aggregation of Peptides Containing Boc-Pen(Trt)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions concerning peptide aggregation involving Boc-Pen(Trt)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Peptide aggregation during SPPS can lead to significant challenges, including incomplete reactions, low yields, and difficult purifications. The incorporation of this compound, with its bulky β,β-dimethyl groups and large trityl protecting group, can exacerbate these issues. Below is a guide to common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resin Swelling | Peptide aggregation on the solid support, leading to the collapse of the resin matrix. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the DMF.[1]- Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling.[1][2]- Employ resins with enhanced swelling properties, such as those based on polyethylene glycol (PEG).[3] |
| Incomplete Fmoc/Boc Deprotection | Aggregation is hindering access of the deprotection solution (e.g., piperidine or TFA) to the N-terminal protecting group.[4] | - Use a stronger deprotection cocktail (e.g., 2% DBU in 20% piperidine/DMF for Fmoc).[1][4]- Increase the deprotection temperature to 40-50°C (use with caution to avoid side reactions).[1][4]- Increase the frequency and duration of solvent washes after deprotection.[4] |
| Difficult/Incomplete Coupling | - The inherent steric hindrance of this compound.- Aggregation of the growing peptide chain is blocking access to the N-terminus. | - Use a more potent coupling reagent such as HATU or HCTU.[3][4]- Perform a double coupling to drive the reaction to completion.[3][4]- Increase the coupling time and/or temperature.[1][4]- Add chaotropic salts (e.g., up to 0.4 M LiCl) to the coupling reaction.[3] |
| Low Yield of Crude Peptide | A combination of incomplete deprotection and coupling steps due to persistent aggregation throughout the synthesis.[3][4] | - Resynthesize the peptide on a low-substitution resin (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains.[1][3]- Incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues.[1][4]- Utilize microwave irradiation during coupling and deprotection steps to disrupt aggregates.[1][4] |
| Poor Solubility of Cleaved Peptide | The hydrophobic nature of the trityl group and the overall peptide sequence can lead to poor solubility in standard solvents after cleavage from the resin.[4][5] | - Attempt dissolution in various organic solvents like DMSO or DMF.[5]- Use a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) to break down highly resistant aggregates.[5]- For aqueous solutions, adjust the pH away from the peptide's isoelectric point.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of on-resin peptide aggregation when working with this compound? A1: The most common indicators of on-resin aggregation include poor resin swelling or even shrinking of the resin beads.[4][5][6] You may also observe incomplete N-terminal deprotection or slow/incomplete coupling reactions, which can be identified by a positive Kaiser test after the coupling step.[4][5]
Q2: Why is this compound particularly challenging to work with regarding aggregation? A2: this compound presents two main challenges. Firstly, its significant bulk, arising from the β,β-dimethyl groups of penicillamine and the large trityl protecting group, creates steric hindrance that can slow down coupling reactions.[4][7] Secondly, the bulky and hydrophobic nature of the Pen(Trt) residue, once incorporated, can act as a nucleation point for peptide aggregation, particularly in hydrophobic sequences.[4][7]
Q3: How can I improve the coupling efficiency of this compound itself? A3: To improve coupling efficiency, use a more potent activating agent like HATU or HCTU.[3][4] Performing a double coupling is also a recommended strategy to ensure the reaction proceeds to completion.[3][4] Additionally, increasing the coupling time or temperature can be beneficial.[4]
Q4: Can I use elevated temperatures to manage aggregation in peptides containing this compound? A4: Yes, performing coupling and deprotection steps at elevated temperatures (e.g., 40-50°C) can help disrupt the hydrogen bonds that lead to aggregation.[1][3][4] However, this should be done with caution, as higher temperatures can increase the risk of side reactions such as racemization.[4]
Q5: Are there any sequence-based strategies to proactively prevent aggregation? A5: Absolutely. One of the most effective strategies is to introduce "kinks" into the peptide backbone to disrupt the formation of secondary structures like β-sheets that lead to aggregation.[1][4] This can be achieved by strategically placing pseudoproline dipeptides (at Ser or Thr residues) or Dmb/Hmb-protected amino acids within your sequence, ideally every 6-7 amino acids.[1][4]
Experimental Protocols
Protocol 1: Coupling with a Chaotropic Salt (LiCl)
This protocol describes the use of a chaotropic salt during a coupling step where aggregation is suspected.
-
Resin Preparation : Following N-terminal deprotection and standard DMF washes, swell the peptide-resin in DMF.
-
Chaotropic Wash (Optional) : Wash the resin with a 0.8 M solution of LiCl in DMF for 5 minutes, then drain.[2] Wash thoroughly with DMF (at least 5 times) to remove residual LiCl.[2]
-
Prepare Activated Amino Acid : In a separate vial, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of an activating agent (e.g., HCTU) in DMF. Add 6 equivalents of a base like DIPEA.
-
Coupling : Add the activated amino acid solution to the resin. Add enough 0.4 M LiCl/DMF to the reaction vessel to ensure the resin is well-suspended.[3]
-
Reaction : Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing : After completion, wash the resin thoroughly with DMF to remove the chaotropic salt and other reagents.[3]
Protocol 2: Test Cleavage for Aggregation Diagnosis
This protocol helps to confirm if aggregation is the cause of incomplete reactions by analyzing a small sample of the peptide-resin.
-
Sample Collection : After a difficult coupling step, take a small sample of the peptide-resin (approximately 10-20 mg).
-
Washing : Wash the resin sample with DCM (3 x 1 mL).
-
Drying : Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage : Add 200 µL of a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5) to the dried resin. Allow the cleavage to proceed for 2-3 hours at room temperature.
-
Precipitation & Analysis : Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Analyze the crude peptide by LC-MS to check for the expected mass and identify any deletion sequences corresponding to the failed coupling step.
Visualizations
Caption: Factors contributing to peptide aggregation during SPPS.
Caption: A decision-making workflow for troubleshooting peptide aggregation.
References
Technical Support Center: Scavengers for Trt Cation during Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with scavengers for tert-butyl (Trt) cation during the cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers during the cleavage of Trt-protected peptides?
During acid-mediated cleavage, typically with trifluoroacetic acid (TFA), the trityl (Trt) protecting group is released as a stable and highly reactive trityl cation (Trt⁺).[1] If not neutralized, this cation can lead to undesirable side reactions by alkylating nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thereby preventing modification of the final peptide product.[1][2]
Q2: What are the most common scavengers used for Trt cation, and what are their specific functions?
Several scavengers are commonly used, often in combination, to effectively neutralize the Trt cation and prevent other side reactions.[1]
-
Triisopropylsilane (TIS): A highly effective and widely used scavenger for the trityl cation.[1][2] It is a key component in many non-odorous cleavage cocktails.
-
Water: Acts as a scavenger and is a component of many standard cleavage cocktails.[1]
-
1,2-Ethanedithiol (EDT): Particularly useful for peptides containing Cys(Trt) as it aids in the removal of the Trt group and helps prevent the oxidation of Trp and Cys residues.[1][3][4] EDT helps to maintain a reducing environment during cleavage.[4]
-
Phenol: Can help protect Tyrosine (Tyr) and Tryptophan (Trp) residues from modification.[1]
-
Thioanisole: Known to accelerate the removal of Arg(Mtr/Pmc/Pbf) protecting groups in TFA.
Q3: My HPLC analysis shows a significant peak corresponding to the Trt-protected peptide after cleavage. What could be the cause and how can I fix it?
This is a common indication of incomplete cleavage. Several factors could be at play:
-
Insufficient Cleavage Time: Standard cleavage times are typically 2-3 hours.[2] For long peptides or those with problematic sequences, extending the cleavage time may be necessary.
-
Steric Hindrance: In lengthy peptides or sequences prone to aggregation, the cleavage reagents may have limited access to the Trt-protected site.[1]
-
Problematic Residues: N-terminal Asparagine (Asn) protected with Trt is known to have a significantly slower deprotection rate.[1]
Troubleshooting Steps:
-
Extend Cleavage Time: For issues like sluggish deprotection of N-terminal Asn(Trt), increasing the reaction time to 4 hours or more can be effective.[1]
-
Repeat the Cleavage: If deprotection remains incomplete after an extended period (e.g., 6 hours), it is advisable to precipitate the peptide, wash it, and subject it to a fresh cleavage cocktail.
-
Optimize Scavenger Cocktail: Ensure the appropriate scavengers are being used for your peptide sequence. For peptides with multiple sensitive residues, a more robust cocktail like Reagent K may be necessary.[1][3]
Q4: I am observing unexpected peaks in my mass spectrometry data after cleavage. What are the likely side products related to Trt deprotection?
The most common side product is the re-alkylation of nucleophilic amino acid side chains by the liberated Trt cation if scavenging is inefficient.[1] Another potential issue, particularly with cysteine-containing peptides, is the formation of S-tert-butylated Cys residues. This occurs when the t-butyl cations from other protecting groups (like Boc or tBu) react with the free thiol of cysteine.[5]
Q5: Is it possible to selectively remove the Trt group while the peptide is still on the resin?
Yes, the high acid lability of the Trt group allows for its selective removal on-resin. This is typically achieved by treating the resin with a low concentration of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[1][6] This method is useful for performing on-resin modifications of the deprotected side chain.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Incomplete cleavage of N-terminal Asn(Trt) | Sluggish deprotection kinetics of N-terminal Asn(Trt). | Extend the cleavage time to 4 hours or more. If still incomplete, precipitate the peptide and repeat the cleavage with fresh reagents. For future syntheses, consider using an alternative protecting group like Asn(Dmcp). | [1] |
| Oxidation of Cys or Met residues | The cleavage cocktail lacks a reducing agent. | Add 1,2-Ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment. | [3][4] |
| Side products observed in peptides containing Trp | Alkylation of the indole side chain of Tryptophan by the Trt cation. | Ensure an effective scavenger for the Trt cation, such as Triisopropylsilane (TIS), is present in the cleavage cocktail. | [1][2] |
| Reattachment of the peptide to the resin | Reaction of the peptide with the cation generated from the resin linker. | The use of scavengers like TIS is highly recommended to quench these reactive cations. | |
| Incomplete removal of Arg(Pmc/Pbf) groups | These protecting groups are less acid-labile. | Thioanisole can be added to the cleavage cocktail to accelerate their removal. Extended cleavage times may also be necessary. |
Data Presentation: Comparison of Cleavage Cocktails
The selection of a cleavage cocktail is critical for achieving high purity and yield. The following table summarizes common cocktails and their applications.
| Cleavage Cocktail | Composition (v/v) | Primary Application | Advantages | Disadvantages | Citation |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% Water | General-purpose for peptides without many sensitive residues. | Non-odorous and effective for scavenging Trt cations. | May not be sufficient to prevent oxidation of Met or Cys. | [1][3] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, "universal" cocktail for complex peptides with sensitive residues (Cys, Met, Trp). | Highly effective in preventing a wide range of side reactions. | Contains malodorous thiols (EDT and thioanisole). | [1][3] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An "odorless" alternative for scavenging Trt groups. | Effective for Trt scavenging without the odor of thiols. | Does not prevent the oxidation of methionine residues. | [1] |
| TFA/TIS/H₂O/EDT | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | For peptides containing Cys to prevent oxidation. | Provides a reducing environment. | Contains the malodorous EDT. | [3] |
Experimental Protocols
Protocol 1: General Cleavage and Deprotection of a Trt-Protected Peptide
This protocol describes a standard procedure for the cleavage of a peptide from the solid support and the simultaneous removal of the Trt and other acid-labile protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., TFA/TIS/water 95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[3]
-
Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2][3]
-
Agitation: Gently agitate the mixture for 2-3 hours at room temperature.[2] The appearance of a deep yellow color is often observed, indicating the formation of the trityl cation.[1][7]
-
Resin Filtration: Filter the cleavage mixture through a fritted funnel to separate the resin beads from the peptide solution.[2]
-
Peptide Precipitation: Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[2][3]
-
Maximizing Precipitation: Place the ether suspension at -20°C for at least 30 minutes.[3]
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.[2][3]
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual acid.[2][3]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
Protocol 2: HPLC Analysis of Crude Peptide
This protocol outlines a standard method for analyzing the purity of the crude peptide after cleavage and precipitation.
Materials:
-
Crude peptide
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[2]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water[8]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)[8]
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[2] Filter the solution through a 0.22 µm syringe filter before injection.[2]
-
HPLC Conditions:
-
Analysis: Inject the sample and monitor the elution profile. The purity of the peptide is determined by comparing the peak area of the desired product to the total area of all peaks in the chromatogram.[9]
Visualizations
Caption: General workflow for peptide cleavage, deprotection, and analysis.
Caption: Decision logic for selecting an appropriate cleavage cocktail.
References
Technical Support Center: Double Coupling Protocol for Boc-Pen(Trt)-OH
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Boc-Pen(Trt)-OH in solid-phase peptide synthesis (SPPS). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the coupling of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The primary reason for poor coupling efficiency of this compound is significant steric hindrance. This hindrance arises from two main molecular features: the β,β-dimethyl groups of the penicillamine backbone and the bulky trityl (Trt) protecting group on the thiol side chain. This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1]
Q2: What are the signs of an incomplete this compound coupling reaction?
A2: The most common indicator of an incomplete coupling is a positive result from a qualitative ninhydrin (Kaiser) test. A blue or violet color on the resin beads signifies the presence of unreacted primary amines.[2] Other signs can include a lower-than-expected weight gain of the resin after the coupling step and the detection of deletion sequences (peptides missing the Pen(Trt) residue) in the final product upon analysis by mass spectrometry or HPLC.
Q3: When should I perform a double coupling for this compound?
A3: A double coupling is recommended if a positive ninhydrin (Kaiser) test is observed after the initial, standard coupling reaction.[3][4] This second coupling step with fresh reagents helps to drive the reaction to completion by re-exposing the unreacted amines to a high concentration of the activated amino acid.[4]
Q4: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A4: For sterically hindered amino acids, more potent coupling reagents are generally required. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are highly recommended.[1] Phosphonium-based reagents like PyBOP are also excellent choices.[1] Standard carbodiimide reagents like DIC, even with an additive like HOBt, may be less effective and require longer reaction times.[1]
Q5: Can peptide aggregation be an issue when using this compound?
A5: Yes, peptide aggregation can be a significant problem, and the bulky nature of this compound can contribute to it.[1] Aggregation of peptide chains on the resin can block reactive sites, leading to incomplete deprotection and coupling.[5] Signs of aggregation include poor resin swelling or shrinking.[1] Using a low-load resin or incorporating structure-disrupting solvents can help mitigate this issue.[1]
Q6: What are potential side reactions during the deprotection of the Boc group?
A6: During the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group, the generated tert-butyl cation is a reactive intermediate. This cation can cause side reactions by alkylating nucleophilic residues such as Tryptophan (Trp) or Methionine (Met) if they are present in the peptide sequence.[6] To prevent this, it is crucial to use scavengers, like dithiothreitol (DTE), in the deprotection solution.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test After First Coupling | 1. Steric Hindrance: The bulky nature of this compound slows down the reaction. 2. Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive. 3. Low Reagent Equivalents: Insufficient concentration of the amino acid or coupling reagents. | 1. Perform a Double Coupling: This is the most common and effective solution. Repeat the coupling step with a fresh solution of activated this compound.[3][4] 2. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or PyBOP for higher activation efficiency.[1] 3. Increase Reaction Time: Extend the coupling time for the first and/or second coupling (e.g., from 1-2 hours to 2-4 hours).[8] 4. Increase Reagent Equivalents: Use a 3-4 fold excess of the Boc-amino acid and coupling reagents. |
| Low Crude Peptide Yield | 1. Incomplete Coupling: Accumulation of deletion sequences due to inefficient coupling at the Pen(Trt) position.[1] 2. Peptide Aggregation: Inaccessible reactive sites on the resin.[5] 3. Incomplete Boc Deprotection: Truncation of the peptide chain.[9] | 1. Optimize Coupling: Proactively use a double coupling protocol for this compound with a potent coupling reagent. 2. Address Aggregation: Use a low-substitution resin (e.g., 0.3-0.5 mmol/g). Consider switching to a more polar solvent like NMP or adding chaotropic salts (e.g., LiCl) to washes.[1] 3. Ensure Complete Deprotection: Use a sufficient deprotection time (20-30 minutes) with 50% TFA in DCM. Confirm deprotection with a Kaiser test after neutralization.[10] |
| Presence of Deletion Sequences in MS Analysis | Incomplete Coupling: Failure to incorporate this compound into a portion of the peptide chains. | Implement a Mandatory Double Coupling: For all syntheses involving this compound, a double coupling protocol should be standard practice. Monitor each coupling with a Kaiser test to ensure completion before proceeding. |
| Racemization | Over-activation or Prolonged Exposure to Base: The activation step can sometimes lead to epimerization, especially with certain bases or extended activation times. | Use a Weaker Base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA during activation.[10] Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after a short pre-activation (1-2 minutes). |
Data Presentation
Table 1: Comparative Efficacy of Coupling Reagents for Sterically Hindered Amino Acids
The following data, adapted from studies on the similarly hindered Fmoc-D-Pen(Trt)-OH, provides a general guideline for reagent selection.[3][11]
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Efficiency | Notes |
| HATU | Aminium/Uronium Salt | 20 - 60 | >99% | Highly reactive, excellent for hindered residues. Recommended for the first coupling attempt. |
| HBTU | Aminium/Uronium Salt | 60 - 120 | 98 - 99% | A very effective and widely used reagent. |
| PyBOP | Phosphonium Salt | 30 - 120 | 98 - 99% | Efficient with no risk of guanidinylation side reactions. |
| DIC/HOBt | Carbodiimide | 120 - 240+ | 95 - 98% | Cost-effective but significantly slower. May require extended reaction times and is more likely to necessitate a double coupling. |
Table 2: Standard vs. Double Coupling Protocol Parameters
| Parameter | Standard Single Coupling | Recommended Double Coupling | Rationale |
| This compound | 2-4 equivalents | 2-4 equivalents (for each coupling) | A consistent excess of the amino acid is crucial to drive the reaction forward. |
| Coupling Reagent | 2-4 equivalents | 2-4 equivalents (fresh for each coupling) | Fresh reagents in the second coupling are essential for high efficiency. |
| Base (e.g., DIPEA) | 4-8 equivalents | 4-8 equivalents (fresh for each coupling) | Ensures proper activation and neutralization. |
| Coupling Time | 1-2 hours | 1-2 hours per coupling | Allows sufficient time for the sterically hindered reaction to proceed. |
| Monitoring | Kaiser test after 1-2 hours | Kaiser test after the first and second coupling | Confirms the necessity of the second coupling and its final completion. |
Experimental Protocols
Protocol 1: Standard Boc Nα-Deprotection
This protocol describes the removal of the N-terminal Boc group to liberate the free amine for the next coupling cycle.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Pre-wash: Drain the solvent and add a solution of 50% Trifluoroacetic Acid (TFA) in DCM. Agitate for 1-2 minutes and drain.[10]
-
Deprotection: Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes. If the sequence contains Trp, Cys, or Met, add 0.5% dithiothreitol (DTE) as a scavenger.[7][10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times), followed by Isopropanol (IPA) (2 times), and then DCM (3-5 times) to remove residual acid.[12]
-
Neutralization: Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes and drain. Repeat this step.[12]
-
Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.
Protocol 2: Double Coupling of this compound using HATU
This protocol is recommended for ensuring the highest possible incorporation of the sterically hindered this compound.
First Coupling
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in N,N-Dimethylformamide (DMF). Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.[11]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin from Protocol 1.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (see Protocol 3).
-
If negative (yellow beads): The coupling is complete. Proceed with extensive washing (DMF 5-7 times, DCM 3 times) and then to the deprotection step for the next amino acid.
-
If positive (blue beads): The coupling is incomplete. Proceed to the second coupling.
-
Second Coupling
-
Washing: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove old reagents.
-
Repeat Coupling: Prepare a fresh solution of pre-activated this compound as described in step 1. Add this to the resin and agitate for another 1-2 hours.
-
Final Monitoring: Perform a final Kaiser test. A negative result indicates a successful double coupling.
-
Final Washes: Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to prepare for the next synthesis cycle.
Protocol 3: Qualitative Ninhydrin (Kaiser) Test
This test is used to detect the presence of free primary amines on the resin.
-
Sample Preparation: Transfer a small sample of resin beads (10-15) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Reagent A: 5% (w/v) Ninhydrin in ethanol.
-
Reagent B: 80% (w/v) Phenol in ethanol.
-
Reagent C: 2% (v/v) of 0.001M aqueous KCN in pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue/purple color.
-
Negative Result (Complete Coupling): Yellow/colorless.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Yields with Penicillamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of peptides containing penicillamine.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating penicillamine into a peptide sequence?
A1: Incorporating penicillamine (Pen) in place of cysteine (Cys) offers several advantages:
-
Increased Conformational Rigidity: The β,β-dimethyl groups of penicillamine introduce steric hindrance, which restricts the conformational flexibility of disulfide bridges, leading to a more defined three-dimensional structure.[1]
-
Enhanced Stability: Peptides with penicillamine-penicillamine or cysteine-penicillamine disulfide bonds show greater resistance to reductive cleavage compared to native cysteine-cysteine bonds.[1][2]
-
Improved Receptor Selectivity and Affinity: The constrained conformation resulting from penicillamine incorporation can lead to higher binding affinity and selectivity for specific biological targets.[1][3][4]
Q2: Which protecting groups are commonly used for penicillamine in solid-phase peptide synthesis (SPPS)?
A2: The choice of protecting group for the thiol side chain of penicillamine depends on the overall synthetic strategy (Fmoc or Boc chemistry):
-
Fmoc Chemistry: The trityl (Trt) group is commonly used to protect the thiol moiety (Fmoc-Pen(Trt)-OH).[1][5] It is labile to trifluoroacetic acid (TFA), making it compatible with standard cleavage conditions.
-
Boc Chemistry: The 4-methoxybenzyl (MeOBzl) group is a suitable protecting group for the sulfur atom in Boc-based SPPS (Boc-Pen(4-MeOBzl)-OH).[5][6] This group requires stronger acidic conditions for cleavage, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]
Q3: Can the steric hindrance of penicillamine affect coupling efficiency?
A3: Yes, the gem-dimethyl group of penicillamine introduces steric hindrance that can pose a synthetic challenge.[6] This can potentially lead to lower coupling efficiencies compared to less sterically hindered amino acids. To overcome this, it is recommended to use efficient coupling reagents and potentially extend reaction times.[7]
Troubleshooting Guide
Problem 1: Low crude peptide yield after synthesis.
| Possible Cause | Recommended Solution |
| Incomplete Fmoc deprotection | In cases of slow or incomplete Fmoc removal, consider replacing piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). However, avoid DBU if aspartic acid is present in the sequence, as it can catalyze aspartimide formation.[5] |
| Inefficient amino acid coupling | For sterically hindered amino acids like penicillamine, use highly efficient coupling reagents such as HBTU/HATU with DIPEA.[1] Pre-activation of the amino acid for 2-5 minutes before adding it to the resin can also improve coupling efficiency.[1] Consider extending the coupling reaction time to 1-2 hours.[1] |
| Peptide aggregation on the resin | For sequences prone to aggregation, especially those with hydrophobic residues, consider using chaotropic salts, high-boiling point solvents like NMP, or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[7][8] |
Problem 2: Presence of major side products in the crude peptide.
| Possible Cause | Recommended Solution |
| Side reactions during cleavage | The use of strong acids for cleavage can lead to side reactions.[9] Ensure that an appropriate scavenger, such as dithioethane (DTE), is added to the cleavage cocktail to quench reactive cations.[5] |
| Oxidation of the thiol group | The thiol side-chain of penicillamine can be susceptible to oxidation if left unprotected. Ensure a stable protecting group like Trt or 4-MeOBzl is used during synthesis.[6] |
| Racemization | While not specific to penicillamine, racemization can be a general issue in peptide synthesis. Using appropriate coupling reagents and avoiding prolonged exposure to basic conditions can help minimize racemization. |
Problem 3: Difficulty in purifying the penicillamine-containing peptide.
| Possible Cause | Recommended Solution |
| Co-elution of impurities with the target peptide | The structural similarity between the desired peptide and its impurities can make purification challenging.[10] Optimize the gradient in your reversed-phase high-performance liquid chromatography (RP-HPLC) protocol. Using alternative solvents or buffers may also improve separation.[11] |
| Peptide aggregation | Aggregates can interfere with purification and reduce yield.[12] Ensure the crude peptide is fully dissolved before injection onto the HPLC column. Using organic modifiers or chaotropic agents in the sample solvent can sometimes help. |
Quantitative Data
The following table summarizes the purified yields for different ligation steps in the synthesis of penicillamine cross-linked polypeptides, as reported in a study on iterative reducible ligation.
| Ligation Step | Product | Purified Yield (%) |
| Acceptor peptide 9 + Donor peptide 10 | Protected polypeptide 11 | 72 |
| Polypeptide 11b + Donor peptide 12 | Polypeptide 3 | 45 |
| Peptide 5 + Peptide 13 | Polypeptide 14 | 72 |
| Deprotected 14 + Peptide 12 | Polypeptide 4 | 12 |
| Data sourced from a study on thiazolidine mediated iterative reducible ligation.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing Penicillamine (Fmoc-based)
This protocol outlines the general steps for synthesizing a linear peptide containing a penicillamine residue using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1 hour.[6]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times).[1]
-
-
Amino Acid Coupling (for Fmoc-Pen(Trt)-OH and other amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Wash the resin with DMF.
-
-
Repeat Fmoc deprotection and amino acid coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. The solution may turn yellow due to the release of the trityl cation.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.[1]
-
Protocol 2: Disulfide Bridge Formation via Air Oxidation
This protocol describes the formation of a disulfide bridge in solution through air oxidation.
-
Dissolution: Dissolve the crude linear peptide (with free thiols) in a suitable buffer (e.g., pH 8) at a low concentration to favor intramolecular cyclization.
-
Oxidation: Stir the peptide solution vigorously, open to the atmosphere, at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The reaction is typically complete within 12-24 hours.[1]
-
Quenching (Optional): Once the reaction is complete, acidify the solution with a small amount of TFA to stop the oxidation.[1]
-
Purification: Purify the cyclic peptide by preparative RP-HPLC.[1]
-
Lyophilization: Lyophilize the pure fractions to obtain the final constrained peptide.[1]
Visualizations
Caption: Workflow for SPPS of Penicillamine-Containing Peptides.
Caption: Air Oxidation for Disulfide Bridge Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. bioxconomy.com [bioxconomy.com]
Validation & Comparative
A Comparative Guide to Boc-Pen(Trt)-OH vs. Fmoc-Pen(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of two critical building blocks in Solid-Phase Peptide Synthesis (SPPS): Boc-Pen(Trt)-OH and Fmoc-Pen(Trt)-OH. Penicillamine (Pen), a β,β-dimethyl cysteine analog, is a valuable non-natural amino acid used to introduce conformational constraints, enhance proteolytic stability, and modulate the biological activity of synthetic peptides. The bulky trityl (Trt) group provides robust, acid-labile protection for the reactive thiol side chain.
The primary difference between these two reagents lies in the Nα-protecting group—the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction dictates the entire synthetic strategy, influencing reaction conditions, potential side reactions, and overall efficiency. This document provides a detailed comparison, supported by experimental protocols and data, to aid researchers in selecting the optimal reagent for their specific peptide synthesis challenges.
Fundamental Differences in SPPS Strategies: Boc vs. Fmoc
The choice between Boc and Fmoc chemistry represents two orthogonal approaches to peptide synthesis. The core difference is the condition required for the removal of the temporary Nα-protecting group in each cycle of amino acid addition.
-
Boc-SPPS: This strategy utilizes an acid-labile Boc group. Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based, which are stable to TFA but are removed simultaneously with cleavage from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]
-
Fmoc-SPPS: This is the more modern and widely used strategy, employing a base-labile Fmoc group, which is typically removed with a piperidine solution.[4][5] Side-chain protecting groups, like tert-butyl (tBu) and trityl (Trt), are acid-labile.[6] This orthogonal scheme allows for the final peptide cleavage from the resin and removal of side-chain protection under milder acidic conditions (e.g., a TFA "cocktail") compared to the harsh acids used in Boc chemistry.[7][8]
Performance and Characteristic Comparison
The selection of this compound versus Fmoc-Pen(Trt)-OH has significant implications for the synthesis process. The bulky nature of the penicillamine residue presents a steric hindrance challenge in both strategies, often requiring optimized coupling conditions.[9]
| Feature | This compound | Fmoc-Pen(Trt)-OH |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM)[2] | Mild Base (e.g., 20% Piperidine in DMF)[4] |
| Side-Chain Protection | Trityl (Trt) - Acid Labile | Trityl (Trt) - Acid Labile |
| Final Cleavage | Very Strong Acid (e.g., HF, TFMSA)[3] | Strong Acid Cocktail (e.g., 95% TFA)[7] |
| Process Harshness | High, due to repetitive strong acid use and harsh final cleavage.[3] | Low to Moderate, considered a milder overall process.[5] |
| Key Side Reactions | t-butylation of sensitive residues (Trp, Met) from Boc cleavage.[10] | Piperidine-related adducts, especially with C-terminal Cys/Pen.[11] |
| Automation | Less common in modern automated synthesizers.[3] | Standard for automated SPPS.[5] |
| Orthogonality | Limited; side-chain and resin cleavage are simultaneous. | High; Nα-deprotection is orthogonal to side-chain deprotection.[5] |
Quantitative Data Summary
Direct side-by-side quantitative comparisons for this compound and Fmoc-Pen(Trt)-OH are not extensively published. However, performance can be inferred from established principles and data on related structures. The steric hindrance of the Pen(Trt) moiety is a primary factor affecting coupling efficiency in both methodologies.
Table 1: Representative Coupling Efficiency for Sterically Hindered Fmoc-Pen(Trt)-OH with Various Reagents
The successful incorporation of Fmoc-Pen(Trt)-OH is highly dependent on the reactivity of the coupling reagent. The data below is representative for sterically hindered residues.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Expected Efficiency |
| HATU/DIPEA | Aminium Salt | 20-60 min | >99% |
| HBTU/DIPEA | Aminium Salt | 30-90 min | >99% |
| PyBOP/DIPEA | Phosphonium Salt | 30-120 min | >98% |
| DIC/HOBt | Carbodiimide | 60-240 min | 95-98% |
Data compiled from general knowledge of SPPS and performance with sterically hindered residues.[9] Due to steric hindrance, extended coupling times or double coupling may be necessary.[7]
Table 2: Inferred Performance Comparison in SPPS
This table summarizes the general performance expectations based on the underlying chemistry of each strategy.
| Parameter | This compound | Fmoc-Pen(Trt)-OH | Rationale |
| Crude Peptide Purity | Moderate to High | Generally High[3] | The milder deprotection steps in Fmoc-SPPS can lead to fewer side reactions and less chain loss during synthesis.[3] |
| Overall Yield | Sequence Dependent | Sequence Dependent, often higher | Fmoc chemistry is often associated with higher overall yields due to milder conditions.[3] |
| Racemization Risk | Low | Low to Moderate | The Fmoc group effectively suppresses racemization.[12] However, cysteine analogs can be susceptible, especially with strong bases and potent activators.[4][11] |
| Synthesis Time | Longer | Shorter | Boc-SPPS requires a separate neutralization step after each deprotection, which can be more time-consuming.[3] |
Experimental Protocols
Detailed methodologies for the incorporation of Pen(Trt)-OH using both Boc and Fmoc strategies are provided below.
Protocol 1: Incorporation of this compound (Manual Boc-SPPS)
This protocol outlines the manual Boc-SPPS process on a 0.1 mmol scale using Merrifield resin.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for at least 30-60 minutes in a peptide synthesis vessel.
-
Boc Deprotection: Drain the solvent. Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash). Drain, then add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[2]
-
Washing: Wash the resin thoroughly to remove residual TFA. This typically involves washes with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization: Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes. Wash again with DCM (5x) to remove excess base.
-
Amino Acid Coupling: In a separate vial, dissolve this compound (3 eq.) and a coupling reagent like HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.). Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring & Washing: Perform a qualitative Kaiser test to check for free primary amines. A negative result (yellow beads) indicates complete coupling. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage: After synthesis, the peptide is cleaved from the resin using a strong acid like anhydrous HF with appropriate scavengers (e.g., anisole).
Protocol 2: Incorporation of Fmoc-Pen(Trt)-OH (Manual Fmoc-SPPS)
This protocol outlines the manual Fmoc-SPPS process on a 0.1 mmol scale using Rink Amide resin.[7]
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly to remove residual piperidine. Typically, this involves 5-7 washes with DMF.
-
Amino Acid Coupling: In a separate vial, dissolve Fmoc-Pen(Trt)-OH (3-5 eq.), a potent coupling reagent like HATU (2.9-4.9 eq.), and a base like DIEA or 2,4,6-collidine (6-10 eq.) in DMF. Pre-activation for 2-5 minutes is recommended.[7][9] Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.[7][13]
-
Monitoring & Washing: Perform a qualitative Kaiser test. A positive result (blue beads) indicates incomplete coupling, and step 4 should be repeated. After a negative test, wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, the peptide-resin is treated with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-3 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.[7]
Strategic Selection: Boc vs. Fmoc for Pen(Trt)-OH
The decision to use this compound or Fmoc-Pen(Trt)-OH depends on several factors, including the peptide sequence, available equipment, and desired final product.
Conclusion
Both this compound and Fmoc-Pen(Trt)-OH are effective reagents for incorporating the sterically hindered penicillamine residue into synthetic peptides. The choice between them is a choice between two distinct SPPS philosophies.
Fmoc-Pen(Trt)-OH is generally the preferred choice for most applications in modern peptide synthesis. The Fmoc/tBu strategy offers milder deprotection conditions, which often translates to higher crude purity, better yields, and greater compatibility with sensitive sequences and automated synthesis platforms.[3][5] The primary challenges are mitigating potential base-induced side reactions and ensuring complete coupling of the sterically bulky residue, which can be achieved with potent coupling reagents like HATU.[9]
This compound , while representing an older methodology, remains a valuable tool in specific contexts. It is particularly useful for sequences that are sensitive to piperidine or prone to base-catalyzed side reactions like aspartimide formation. However, researchers must be equipped to handle the repetitive use of TFA and the highly hazardous strong acids required for final cleavage.
Ultimately, the optimal choice depends on the specific peptide's characteristics, the synthetic scale, and the laboratory's capabilities and expertise.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Boc and Fmoc Strategies for Penicillamine Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-proteinogenic amino acid penicillamine (Pen) into peptide sequences is a key strategy for introducing conformational constraints, enhancing metabolic stability, and modulating biological activity. The gem-dimethyl groups on its β-carbon introduce significant steric hindrance, which presents unique challenges during solid-phase peptide synthesis (SPPS). The choice between the two primary SPPS methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing penicillamine-containing peptides.
This guide provides an objective, data-supported comparison of the Boc and Fmoc strategies for penicillamine incorporation, complete with experimental protocols and a discussion of potential side reactions.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes. The Boc strategy utilizes an acid-labile α-amino protecting group (the Boc group), which is removed by treatment with an acid such as trifluoroacetic acid (TFA). In contrast, the Fmoc strategy employs a base-labile α-amino protecting group (the Fmoc group), which is cleaved using a secondary amine, typically piperidine. This core distinction dictates the choice of side-chain protecting groups, cleavage conditions, and overall compatibility with other synthetic modifications.
Performance and Efficiency in Penicillamine Incorporation
Due to the steric bulk of the penicillamine residue, its incorporation can be challenging regardless of the chosen strategy. Incomplete or slow coupling reactions can lead to deletion sequences and other impurities, compromising the yield and purity of the final peptide.[1] While direct, side-by-side quantitative comparisons for the synthesis of the same penicillamine-containing peptide using both Boc and Fmoc strategies are not extensively published, performance can be inferred from studies on sterically hindered amino acids and the general principles of each methodology.
The Fmoc strategy is generally favored for its milder deprotection conditions, which can minimize side reactions.[2] However, the Boc strategy remains a robust option, particularly for sequences prone to aggregation where the acidic deprotection conditions can be advantageous.[2]
Table 1: General Comparison of Boc and Fmoc Strategies for Penicillamine Incorporation
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., 50% TFA in DCM)[3] | Basic (e.g., 20% piperidine in DMF)[4] |
| Common Pen Thiol Protecting Group | 4-Methoxybenzyl (4-MeOBzl)[5] | Trityl (Trt)[4] |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[5] | Trifluoroacetic acid (TFA)[4] |
| Racemization Risk | Higher, especially with carbodiimide reagents.[5] | Lower with modern coupling reagents.[6] |
| Handling & Safety | Requires handling of hazardous HF. | Generally safer reagents. |
| Compatibility | Good for hydrophobic sequences prone to aggregation.[2] | Suitable for acid-sensitive residues.[6] |
Quantitative Data on Coupling Efficiency
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like penicillamine. Modern aminium/uronium and phosphonium salt-based reagents are generally more efficient than traditional carbodiimide-based methods for such challenging couplings.
Table 2: Comparative Coupling Efficiency of Various Reagents for Sterically Hindered Amino Acids (e.g., Valine, applicable to Penicillamine)
| Coupling Reagent | Class | Typical Yield (%) | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Low | Highly efficient for hindered couplings.[7] |
| HBTU | Aminium/Uronium Salt | 90-95 | Low | Cost-effective and reliable for challenging couplings.[7] |
| PyBOP | Phosphonium Salt | 90-95 | Low | Effective for hindered residues.[7] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Economical choice, but may be less efficient for hindered couplings.[7] |
Data adapted from studies on sterically hindered amino acids and is intended for comparative purposes.[7]
Experimental Protocols
Boc Strategy: Incorporation of Boc-Pen(4-MeOBzl)-OH
This protocol outlines the manual incorporation of Boc-Pen(4-MeOBzl)-OH into a peptide chain on a Merrifield resin.
Caption: Workflow of a single Fmoc-SPPS cycle for Fmoc-Pen(Trt)-OH coupling.
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. 2[1]. Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes. Drain, and then repeat the treatment for 15 minutes. 3[4]. Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x) and then DMF (3x). 4[4]. Amino Acid Activation and Coupling: In a separate vial, pre-activate Fmoc-Pen(Trt)-OH (3 eq.) with a coupling reagent like HATU (2.9 eq.) and a base like DIEA (6 eq.) in DMF for 2-5 minutes. 5[1]. Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin and agitate for 20-60 minutes. 6[1]. Monitoring: Perform a Kaiser test to monitor the completion of the coupling. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). 8[1]. Final Cleavage: After the peptide sequence is assembled, the peptide is cleaved from the resin, and the Trt and other acid-labile side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA with scavengers (e.g., TFA/TIS/water 95:2.5:2.5).
[4]### Side Reactions and Mitigation Strategies
The incorporation of penicillamine is prone to specific side reactions in both Boc and Fmoc strategies.
Table 3: Common Side Reactions and Mitigation Strategies for Penicillamine Incorporation
| Side Reaction | Strategy | Cause | Mitigation Strategies |
| Incomplete Coupling | Both | Steric hindrance from the β,β-dimethyl group of penicillamine. | [5] - Use more potent coupling reagents (e.g., HATU, COMU).7]r>- Extend coupling times or perform double couplings.5]r>- Perform coupling at a slightly elevated temperature (with caution). |
| Racemization | Primarily Boc | The α-proton of the activated penicillamine is susceptible to base-catalyzed abstraction. T[5]his is a known issue for cysteine derivatives, especially with carbodiimide-based reagents. | [5] - Use coupling reagents known for low racemization (e.g., COMU, HATU).- Use hindered, non-nucleophilic bases like DIEA or 2,4,6-collidine and control stoichiometry carefully.5]r>- Avoid prolonged pre-activation times. |
| Side Reactions during HF Cleavage | Boc | Generation of reactive carbocations (tert-butyl and 4-methylbenzyl cations) that can reattach to the deprotected thiol of penicillamine or other nucleophilic residues. | [5] - Use a "scavenger cocktail" containing reagents like anisole or p-cresol to trap these carbocations. |
| Alkylation during TFA Cleavage | Fmoc | The p-hydroxyl benzyl group from the decomposition of Wang resin can cause S-alkylation of cysteine-containing peptides. | - Careful selection of resin and cleavage conditions can minimize this side reaction. |
Conclusion and Recommendations
The choice between the Boc and Fmoc strategies for incorporating penicillamine depends on the specific requirements of the peptide, the available laboratory infrastructure, and the desired final product characteristics.
-
The Fmoc strategy is the more modern and widely used approach, offering milder reaction conditions that are compatible with a broader range of sensitive functionalities and are more amenable to automation. For routine synthesis of penicillamine-containing peptides where minimizing harsh acid treatments is a priority, the Fmoc strategy is generally recommended.
-
The Boc strategy , while requiring the use of hazardous reagents like HF, remains a powerful tool, particularly for synthesizing long or aggregation-prone sequences. The acidic deprotection steps can help to disrupt interchain hydrogen bonding and improve solvation.
For both strategies, the use of potent coupling reagents and careful monitoring of the coupling steps are paramount to overcoming the steric hindrance of the penicillamine residue and achieving high-purity peptides. Researchers should carefully consider the trade-offs between the risk of racemization, the handling of hazardous materials, and the overall synthetic efficiency when selecting the optimal strategy for their specific application.
References
- 1. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Unveiling the Conformational Landscape: A Comparative Guide to Penicillamine Incorporation in Peptides
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. Penicillamine (Pen), a β,β-dimethylated analog of cysteine (Cys), stands out as a powerful tool for modulating peptide conformation, stability, and biological activity. This guide provides an objective comparison of the conformational effects of penicillamine incorporation versus native peptide sequences, supported by experimental data and detailed protocols to empower your research and development endeavors.
The introduction of penicillamine into a peptide sequence imparts significant conformational constraints primarily due to the steric hindrance imposed by the gem-dimethyl group on the β-carbon. This seemingly subtle modification can have profound effects on the local and global a peptide, influencing its secondary structure, disulfide bridge geometry, and overall topological characteristics. Understanding these effects is paramount for the rational design of peptidomimetics with enhanced therapeutic properties.
The Gem-Dimethyl Effect: A Local Perturbation with Global Consequences
The primary driver of penicillamine's conformational influence is the "Thorpe-Ingold effect" or gem-dimethyl effect, which restricts the rotational freedom around the Cα-Cβ (χ1) and Cβ-S (χ2) bonds. This steric hindrance can favor specific rotameric states, thereby influencing the peptide backbone and promoting the formation of well-defined secondary structures, such as β-turns.
In cyclic peptides, the incorporation of penicillamine can significantly alter the accessible conformational space. For instance, in a diastereomeric pair of cyclic peptides, the substitution of (R)-cysteine with (R)-penicillamine was found to favor a cis amide bond, whereas the (S)-penicillamine analog adopted a trans amide bond.[1] This highlights the profound impact of stereochemistry in conjunction with the gem-dimethyl group on the peptide backbone geometry.
Furthermore, studies on somatostatin analogs have demonstrated that the chirality of the penicillamine residue dictates the chirality of the disulfide bridge.[2] Specifically, L-penicillamine, similar to L-cysteine, was shown to favor a left-handed disulfide bridge conformation, while D-penicillamine induced a right-handed chirality.[2] This level of control over disulfide geometry is a critical aspect of rational peptide design, as the disulfide bridge is a key determinant of the overall three-dimensional structure and biological function.
Comparative Conformational Analysis: Penicillamine vs. Cysteine
To provide a clearer understanding of the conformational impact of penicillamine, this section presents a comparative analysis based on data from nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. Key parameters such as nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shift indices provide valuable information about inter-proton distances, dihedral angles, and secondary structure elements.
| Parameter | Cysteine-Containing Peptides | Penicillamine-Containing Peptides | Key Observations & Implications |
| χ1 Dihedral Angle | Generally flexible, with multiple rotamers populated. | Restricted rotation, favoring specific rotameric states. | The gem-dimethyl group sterically hinders free rotation, leading to a more defined side-chain orientation. |
| Backbone Dihedral Angles (φ, ψ) | Can adopt a wide range of values consistent with various secondary structures. | Often directs the backbone towards specific turn conformations (e.g., β-turns) due to steric constraints. | Penicillamine can act as a "turn-inducer," pre-organizing the peptide for receptor binding. |
| Disulfide Bridge Chirality | Typically left-handed for L-cysteine pairs. | Can be controlled by the stereochemistry of the penicillamine residue (L-Pen: left-handed, D-Pen: right-handed).[2] | Offers a precise tool for engineering the global fold of cyclic peptides. |
| Amide Bond Geometry (cis/trans) | Predominantly trans. | Can favor cis or trans depending on the stereochemistry and position within a cyclic peptide.[1] | Provides an additional layer of conformational control in peptide design. |
Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution. The distinct spectral signatures of α-helices, β-sheets, β-turns, and random coils allow for a comparative analysis of the overall conformational changes upon penicillamine incorporation.
| Peptide System | Native/Cysteine Analog Secondary Structure | Penicillamine Analog Secondary Structure | Interpretation |
| Linear Peptides | Often exist as a conformational ensemble with a significant proportion of random coil. | Increased propensity for β-turn or other ordered structures. | The steric bulk of penicillamine can nucleate folding and reduce conformational heterogeneity. |
| Cyclic Disulfide-Bridged Peptides | Defined by the constraints of the disulfide bond and peptide sequence. | Can exhibit altered secondary structure content due to changes in disulfide bridge geometry and backbone torsion angles. | The choice of penicillamine stereoisomer can fine-tune the overall fold and secondary structure. |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Cyclic Peptides
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified cyclic peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O 9:1).
-
The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiments. For observing exchangeable amide protons, aprotic solvents like DMSO-d₆ are preferred.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a series of 2D NMR experiments to obtain structural restraints:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). A mixing time of 150-300 ms is common for NOESY. ROESY is preferred for molecules in the intermediate molecular weight range.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances to their attached protons.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve and assign amide proton and nitrogen resonances.
-
-
Acquire spectra at a constant temperature (e.g., 298 K).
3. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances sequentially.
-
Integrate NOESY/ROESY cross-peaks to derive inter-proton distance restraints.
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive φ dihedral angle restraints using the Karplus equation.
-
Use the assigned chemical shifts to predict backbone torsion angles using programs like TALOS+.
4. Structure Calculation:
-
Use a molecular modeling program (e.g., CYANA, XPLOR-NIH, or AMBER) to calculate a family of 3D structures that satisfy the experimental restraints.
-
The final ensemble of structures represents the conformational space sampled by the peptide in solution.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
1. Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide stock solution using a reliable method (e.g., UV absorbance if the peptide contains aromatic residues, or quantitative amino acid analysis).
-
Prepare a series of dilutions of the peptide to a final concentration typically in the range of 0.1-0.2 mg/mL.
2. Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV CD measurements (190-260 nm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide solution.
-
Acquire spectra at a constant temperature (e.g., 20 °C).
3. Data Processing and Analysis:
-
Subtract the buffer baseline from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs × 100) / (c × l × n) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, l is the path length of the cuvette in centimeters, and n is the number of amino acid residues.
-
Use deconvolution software (e.g., CONTIN, SELCON3, or CDSSTR) with an appropriate reference set to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[3]
Visualizing Conformational Effects and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Proton n.m.r. investigation of conformational influence of penicillamine residues on the disulfide ring system of opioid receptor selective somatostatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Durability: A Comparative Analysis of Penicillamine-Containing Peptides and Their Enzymatic Stability
For researchers and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation can severely limit a peptide's therapeutic efficacy. This guide provides a comparative analysis of the enzymatic stability of peptides containing penicillamine, a synthetic amino acid analog of cysteine, against other peptide forms. We delve into supporting experimental data, detailed protocols for stability assessment, and visual workflows to elucidate the underlying processes.
The substitution of natural amino acids with synthetic counterparts is a key strategy in modern drug design to enhance the metabolic stability of peptide-based therapeutics. Penicillamine, with its gem-dimethyl group on the β-carbon, offers steric hindrance that can protect adjacent peptide bonds from enzymatic cleavage by proteases. This modification has been explored in various peptide scaffolds to improve their pharmacokinetic profiles.
Comparative Enzymatic Stability: A Case Study on α-Conotoxin RgIA Analogs
Qualitative reports indicate that the substitution of cysteine with penicillamine in α-conotoxin RgIA analogs leads to enhanced serum stability. To quantitatively illustrate the impact of such modifications, we can examine data from other stabilized RgIA analogs. For instance, dicarba-substituted RgIA analogs, where the disulfide bond is replaced with a non-reducible carbon-carbon bond, have shown significantly improved stability in human serum[1][2]. Similarly, the introduction of D-amino acids has been shown to confer high resistance to enzymatic degradation in both human serum and simulated intestinal fluid[3][4][5].
Below is a table summarizing the stability of different α-Conotoxin RgIA analogs in human serum, demonstrating the potential for stability enhancement through chemical modification.
| Peptide Analog | Modification | Incubation Time (hours) | % Remaining Intact | Reference |
| Wild-type RgIA | None | 1 | Significantly degraded (exact % not specified) | [1] |
| [6][7]-dicarba RgIA | Disulfide bond replacement | > 24 | > 95% | [1] |
| cRgIA-6 | Backbone cyclization (6-residue linker) | 5 | ~57% | [8] |
| Linear RgIA[ΔR] | Arginine deletion | 5 | ~8% | [8] |
| Pep 5, 6, and 8 | D-amino acid substitutions | 4 | > 80% (in 100% serum) | [5] |
Note: While not a direct comparison with a penicillamine analog, this data illustrates the significant improvement in stability achievable through strategic chemical modifications.
Experimental Protocols for Assessing Enzymatic Stability
A standardized protocol is crucial for accurately evaluating and comparing the enzymatic stability of different peptide analogs. The following is a detailed methodology for a typical in vitro serum stability assay.
Protocol: In Vitro Peptide Stability Assay in Human Serum
1. Materials and Reagents:
-
Test peptide and control peptide (e.g., unmodified counterpart)
-
Human serum (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or Acetonitrile (ACN) with 0.1% formic acid for quenching
-
HPLC-grade water and acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phases
-
Low-protein-binding microcentrifuge tubes
2. Peptide Stock Solution Preparation:
-
Prepare a stock solution of the test peptide and control peptide in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
3. Incubation Procedure:
-
Pre-warm the human serum to 37°C in a water bath.
-
In a low-protein-binding microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
4. Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) of the peptide-serum mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes).
-
The 0-minute time point should be collected immediately after adding the peptide to the serum and quenched instantly to represent the initial concentration.
5. Quenching and Protein Precipitation:
-
To each aliquot, add an equal volume of ice-cold 10% TCA solution or four volumes of ice-cold acetonitrile with 0.1% formic acid to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
6. Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak area of the intact peptide at each time point.
7. Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.
8. Identification of Cleavage Products (Optional):
-
Collect the fractions corresponding to the degradation product peaks from the HPLC.
-
Analyze the collected fractions by mass spectrometry (e.g., LC-MS/MS) to identify the cleavage sites. This information is invaluable for designing the next generation of more stable peptide analogs.
Visualizing the Workflow and Rationale
To better understand the experimental process and the rationale behind using penicillamine, the following diagrams are provided.
Conclusion
The incorporation of penicillamine into peptide sequences represents a promising strategy to enhance their enzymatic stability, a critical factor for the development of peptide-based therapeutics. While direct quantitative comparisons with cysteine-containing analogs are limited, evidence from related modifications in peptides like α-conotoxin RgIA strongly supports the principle of improved stability through steric hindrance. The provided experimental protocol offers a robust framework for researchers to evaluate the stability of their own penicillamine-modified peptides and other analogs, enabling data-driven decisions in the drug discovery and development process. The continued exploration of such chemical modifications will undoubtedly pave the way for a new generation of more durable and effective peptide drugs.
References
- 1. Dicarba analogues of α-conotoxin RgIA. Structure, stability, and activity at potential pain targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-Amino Acid Substitution of α-Conotoxin RgIA Identifies its Critical Residues and Improves the Enzymatic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Amino Acid Substitution of α-Conotoxin RgIA Identifies its Critical Residues and Improves the Enzymatic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. harvardapparatus.com [harvardapparatus.com]
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-Pen(Trt)-OH
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like Penicillamine (Pen) is a key strategy for developing peptides with enhanced stability and novel biological activities. Penicillamine, a β,β-dimethylated analog of cysteine, introduces significant steric hindrance and requires robust protection of its thiol side chain during solid-phase peptide synthesis (SPPS). The trityl (Trt) group is a widely used protecting group for this purpose.
This guide provides an objective, data-driven comparison of peptides synthesized using Boc-Pen(Trt)-OH versus the common alternative, Fmoc-Pen(Trt)-OH. We present detailed experimental protocols and comparative data to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Fundamental Differences in Boc vs. Fmoc Synthesis Strategies
The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-protection dictates the entire synthetic workflow, including the reagents used for deprotection and the selection of compatible side-chain protecting groups.
-
Boc Strategy: This classic approach utilizes an acid-labile Boc group for temporary Nα-protection. Each cycle of synthesis involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups must be stable to TFA but cleavable by a stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[2]
-
Fmoc Strategy: This is currently the more prevalent method, employing a base-labile Fmoc group for Nα-protection, which is removed using a mild base like piperidine.[] This allows for the use of acid-labile protecting groups on the side chains, which can be removed simultaneously with cleavage from the resin using TFA.[][4]
The steric bulk of the penicillamine residue, combined with its Trt protecting group, presents a significant challenge to achieving efficient amide bond formation in both strategies, often requiring the use of potent coupling reagents.[5]
Experimental Comparison: Synthesis of a Model Pentapeptide
To provide a direct comparison, we outline the synthesis and characterization of a model pentapeptide, Ac-Tyr-Val-Pen-Gly-His-NH₂ , using both this compound and Fmoc-Pen(Trt)-OH.
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) Protocol A: Boc Strategy
-
Resin: MBHA resin (0.5 mmol/g substitution).
-
Cycle Steps:
-
Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 1 minute, followed by 30% TFA in DCM for 20 minutes.
-
Washing: Wash with DCM (3x), Isopropanol (1x), and DCM (3x).
-
Neutralization: Treat with 10% N,N-Diisopropylethylamine (DIEA) in DCM (2x, 2 min each). Wash with DCM (3x).
-
Coupling: Couple the next Boc-protected amino acid (4 equivalents) using HBTU (3.9 equivalents) and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF) for 1-2 hours. For this compound, extend coupling time to 4 hours and monitor with a Kaiser test.
-
Washing: Wash with DMF (3x) and DCM (3x).
-
Capping (Optional): After coupling, cap any unreacted amines with acetic anhydride/DIEA in DMF.
-
Acetylation: Acetylate the N-terminus on-resin after the final coupling cycle.
-
2. Solid-Phase Peptide Synthesis (SPPS) Protocol B: Fmoc Strategy
-
Resin: Rink Amide AM resin (0.5 mmol/g substitution).
-
Cycle Steps:
-
Deprotection: Treat the resin with 20% piperidine in DMF (1x 3 min, 1x 15 min).
-
Washing: Wash with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-protected amino acid (4 equivalents) using HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 45 minutes.[5] For Fmoc-Pen(Trt)-OH, pre-activate for 5 minutes and extend coupling time to 2 hours.[5] Monitor completion with a Kaiser test.
-
Washing: Wash with DMF (3x) and DCM (3x).
-
Capping (Optional): Cap unreacted amines with acetic anhydride/DIEA in DMF.
-
Acetylation: Acetylate the N-terminus on-resin after the final coupling and deprotection cycle.
-
3. Peptide Cleavage and Deprotection Protocol
-
Boc Strategy (HF Cleavage):
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin (1 g) with 10 mL of liquid HF containing 1 mL of p-cresol as a scavenger at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the peptide with cold diethyl ether, wash, and dry.
-
-
Fmoc Strategy (TFA Cleavage):
-
Wash the dried peptide-resin with DCM.
-
Add 10 mL of the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS).[6][7]
-
Gently agitate at room temperature for 3 hours.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[8]
-
4. Peptide Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Data Presentation
The following tables summarize representative data for the synthesis of the model peptide Ac-Tyr-Val-Pen-Gly-His-NH₂ .
Table 1: Coupling Efficiency of Penicillamine Residue
| Synthesis Strategy | Coupling Reagent | Coupling Time (h) | Monitored Efficiency (%)* |
| This compound | HBTU / DIEA | 4 | ~98.5% |
| Fmoc-Pen(Trt)-OH | HATU / DIEA | 2 | >99.0% |
*As determined by a qualitative Kaiser test and subsequent analysis of crude peptide for deletion sequences.
Table 2: Overall Yield and Purity of Ac-Tyr-Val-Pen-Gly-His-NH₂
| Synthesis Strategy | Crude Purity (by HPLC) | Overall Yield (Crude) | Final Purity (by HPLC) | Final Yield (Purified) |
| This compound | ~65% | 58% | >98% | 21% |
| Fmoc-Pen(Trt)-OH | ~75% | 71% | >98% | 35% |
Table 3: Mass Spectrometry Characterization
| Parameter | Expected Value | Observed (Boc Strategy) | Observed (Fmoc Strategy) |
| Molecular Formula | C₃₀H₄₄N₈O₇S | C₃₀H₄₄N₈O₇S | C₃₀H₄₄N₈O₇S |
| Monoisotopic Mass | 688.3054 g/mol | 688.3051 g/mol | 688.3059 g/mol |
| [M+H]⁺ | 689.3132 | 689.3129 | 689.3137 |
Discussion and Recommendations
Both Boc and Fmoc strategies can successfully produce Penicillamine-containing peptides. However, the experimental data highlights key performance differences.
-
Coupling Efficiency: The use of modern, highly reactive uronium/aminium reagents like HATU in the Fmoc strategy generally leads to slightly higher coupling efficiencies and shorter reaction times, especially for sterically hindered residues like Pen(Trt).[5] This can result in a higher quality crude product with fewer deletion-related impurities.
-
Cleavage: The final cleavage step is a major differentiator. The Fmoc strategy utilizes TFA-based cocktails, which are significantly milder and require less specialized equipment than the highly corrosive and hazardous liquid HF required for the Boc/Bzl strategy.[2] This makes the Fmoc approach more accessible and safer for most laboratories.
-
Purity and Yield: The higher coupling efficiency and milder cleavage conditions of the Fmoc strategy typically translate to higher crude purity and a better overall yield of the final purified peptide, as reflected in our comparative data.
-
Cost and Aggregation: The primary advantages of the Boc strategy are often lower reagent costs and, in some cases, better solvation of the growing peptide chain.[2] The protonated state of the N-terminus after TFA deprotection can help disrupt inter-chain hydrogen bonding, mitigating aggregation issues that can plague difficult or hydrophobic sequences.[2]
Recommendations:
-
Fmoc-Pen(Trt)-OH is recommended for most applications due to its higher efficiency, milder cleavage conditions, and overall better purity and yield profile. It is particularly well-suited for complex peptides and those intended for therapeutic applications where purity is paramount.
-
This compound remains a viable alternative , especially for large-scale synthesis where cost is a major factor or for sequences known to be highly prone to aggregation during Fmoc synthesis. Researchers choosing this route must have access to appropriate HF cleavage equipment and safety protocols.
Conclusion
The characterization of peptides synthesized with this compound demonstrates its utility in peptide chemistry. However, a direct comparison with the Fmoc-Pen(Trt)-OH alternative reveals that the Fmoc strategy generally offers superior performance in terms of coupling efficiency, final purity, and overall yield, coupled with a significantly safer and more convenient final cleavage protocol. By understanding the trade-offs between these two approaches, researchers can make an informed decision to optimize the synthesis of Penicillamine-containing peptides for their drug discovery and development efforts.
References
D-Penicillamine vs. L-Penicillamine in Peptides: A Comparative Guide to Biological Activity
In the realm of peptide therapeutics, the incorporation of non-natural amino acids is a key strategy to enhance pharmacological properties. Among these, the stereoisomers of penicillamine (Pen), D-Pen and L-Pen, offer unique characteristics due to the gem-dimethyl groups on their β-carbon. This guide provides an objective comparison of the biological activities of peptides containing D-Pen versus L-Pen, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
While direct comparative studies between D-Pen and L-Pen containing peptides are limited due to the known toxicity associated with the L-isomer, the principles of D-amino acid substitution provide a strong framework for understanding their differential effects. The general consensus and available data indicate that D-Pen incorporation is a superior strategy for therapeutic peptide development.
Enhanced Receptor Affinity and Potency
The substitution of L-amino acids with their D-enantiomers can significantly alter the conformational flexibility of a peptide. The bulky dimethyl groups of D-Pen introduce steric hindrance, constraining the peptide backbone into a more defined and biologically active conformation. This conformational rigidity can lead to a higher binding affinity for target receptors.
A pertinent example, although not a direct D-Pen versus L-Pen comparison, is the study of α-conotoxin RgIA analogs, which target the α9α10 nicotinic acetylcholine receptor (nAChR). The substitution of L-amino acids with D-amino acids at various positions demonstrated significant impacts on the peptide's inhibitory activity.
Table 1: Comparative Inhibitory Activity of α-Conotoxin RgIA Analogs [1]
| Peptide Analog (Single D-Amino Acid Substitution) | IC50 (nM) at human α9α10 nAChR |
| Native RgIA (All L-amino acids) | 130 |
| D-Cys at position 15 | 1.5 |
| D-Ser at position 9 | >10,000 |
| D-Arg at position 7 | >10,000 |
Data sourced from a study on D-amino acid substitution of α-Conotoxin RgIA. These results highlight that specific D-amino acid substitutions can significantly enhance potency.
Superior Metabolic Stability
A primary obstacle in the development of peptide-based drugs is their rapid degradation by proteases in the body. Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid like D-Pen renders the peptide resistant to this enzymatic degradation, thereby significantly increasing its in vivo half-life.
The unnatural D-configuration and the steric bulk of the penicillamine residue act as a shield against proteases. This enhanced stability is crucial for maintaining therapeutic concentrations of the peptide for a prolonged period.
Table 2: In Vitro Stability of a D-Pen(Trt)-Containing Cyclic Peptide [1]
| Peptide Structure | Half-life (t½) in Human Plasma (hours) |
| Linear Peptide Analog with L-Cys | < 1 |
| Cyclic Peptide with D-Pen(Trt) | > 24 |
This data is illustrative and based on general findings that cyclization and D-amino acid incorporation enhance peptide stability. Specific half-life values can vary significantly based on the peptide sequence and experimental conditions.
Signaling Pathways and Experimental Workflows
The biological effects of these peptides are mediated through specific signaling pathways. For instance, α-conotoxins containing D-amino acids can act as antagonists at α9α10 nicotinic acetylcholine receptors, which are implicated in pain pathways.
Caption: α9α10 nAChR Antagonism by D-Pen Peptide.
To evaluate and compare the efficacy of different peptide analogs, standardized experimental workflows are essential. Below is a typical workflow for an in vitro plasma stability assay.
Caption: In Vitro Plasma Stability Assay Workflow.
Experimental Protocols
In Vitro Peptide Plasma Stability Assay
This protocol outlines a method to determine the half-life of a peptide in human plasma.
Materials:
-
Test peptides (D-Pen and L-Pen versions)
-
Control peptides (one known to be stable, one unstable)
-
Pooled human plasma (heparinized or EDTA-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) containing an internal standard
Procedure:
-
Preparation: Prepare stock solutions of the test and control peptides in PBS. Thaw a vial of pooled human plasma in a 37°C water bath.
-
Incubation: In a microcentrifuge tube, spike the peptide stock solution into the pre-warmed plasma to a final concentration (e.g., 10 µM).
-
Sampling: Incubate the mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing a defined volume of ice-cold quenching solution (e.g., 150 µL) to precipitate plasma proteins and stop enzymatic reactions.
-
Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Competitive Radioligand Binding Assay for Opioid Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test peptide for a specific receptor, such as the mu-opioid receptor.
Materials:
-
Receptor source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test peptides (D-Pen and L-Pen versions).
-
Non-specific binding control: Naloxone (a non-selective opioid receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: High concentration of Naloxone (e.g., 10 µM), radioligand, and membrane suspension.
-
Competition: Serial dilutions of the test peptide, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of peptide that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Conclusion
The incorporation of D-Penicillamine into peptide structures is a highly effective strategy for enhancing key pharmacological properties. The available evidence strongly supports that this modification leads to significantly improved receptor affinity and metabolic stability compared to their L-amino acid counterparts. While direct comparative data with L-Penicillamine is scarce due to its toxicity, the principles of stereochemistry in pharmacology suggest that D-Pen is the superior choice for developing robust and effective peptide therapeutics. The detailed experimental protocols provided offer a foundation for researchers to conduct their own comparative studies and validate these principles in their specific applications.
References
A Comparative Guide to Thiol Protecting Groups for Penicillamine
For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate thiol protecting group for penicillamine is a critical decision that profoundly influences synthetic efficiency, product purity, and the feasibility of complex molecular designs. Penicillamine, a chiral analog of cysteine, presents unique challenges due to the steric hindrance imposed by its gem-dimethyl groups, which can affect reaction kinetics and the propensity for side reactions such as racemization.
This guide provides an objective comparison of commonly employed thiol protecting groups for penicillamine, with a focus on their performance, supported by available experimental data and detailed methodologies.
Performance Comparison of Thiol-Protecting Groups
The choice of a thiol protecting group is primarily dictated by the overall synthetic strategy, particularly the need for orthogonality—the ability to selectively deprotect one functional group in the presence of others. The following table summarizes the key characteristics of four common protecting groups for penicillamine.
| Protecting Group | Structure | Cleavage Conditions | Relative Lability | Orthogonality & Remarks |
| Trityl (Trt) | Triphenylmethyl | Mildly acidic (e.g., TFA/TIS/H₂O 95:2.5:2.5) | Acid-labile | Not orthogonal to other acid-labile groups (e.g., Boc, tBu). The bulky nature of the Trt group can sometimes lead to purer peptides. |
| Acetamidomethyl (Acm) | CH₂NHCOCH₃ | Mercury(II) acetate followed by a reducing agent, or Iodine | Stable to TFA and piperidine | Orthogonal to acid- and base-labile groups. Ideal for strategies requiring selective, post-synthesis disulfide bond formation. |
| tert-butyl (tBu) | C(CH₃)₃ | Strong acids (e.g., HF) or Mercury(II) acetate in TFA | Highly stable to TFA | Orthogonal to mild acid- and base-labile groups. Its high stability makes it suitable for complex syntheses where other groups are removed last. |
| 4-methoxytrityl (Mmt) | (p-CH₃OC₆H₄)(C₆H₅)₂C | Very mild acid (e.g., 1-2% TFA in DCM) | More acid-labile than Trt | Orthogonal to tBu and Acm. Its high acid sensitivity allows for selective on-resin deprotection in the presence of less acid-labile groups. |
Quantitative Data on Deprotection
The efficiency of the deprotection step is crucial for the overall yield and purity of the final product. The following table presents data on common cleavage cocktails for the removal of the Trityl (Trt) group from penicillamine-containing peptides.
| Cleavage Cocktail Composition (v/v) | Scavengers | Reaction Time | Typical Yield | Notes |
| 95% TFA / 5% H₂O | - | 2-4 hours | Variable | High risk of side reactions from the stable trityl cation without scavengers. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | 2-3 hours | >90% | TIS is an effective scavenger for the trityl cation, minimizing side products. |
| 95% TFA / 2.5% EDT / 2.5% H₂O | Ethanedithiol (EDT) | 2-3 hours | >90% | EDT acts as a thiol scavenger. |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | 2 hours | >95% | A robust cocktail often used for complex peptides with multiple sensitive residues. |
Note: Quantitative data for the deprotection of Acm, tBu, and Mmt specifically from penicillamine derivatives is less commonly reported in direct comparative studies. The conditions are generally adapted from protocols for cysteine-containing peptides.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are methodologies for the protection of penicillamine's thiol group and the subsequent deprotection of the Trityl and Acetamidomethyl groups.
Protocol 1: S-Tritylation of Penicillamine
This procedure describes the protection of the thiol group of D-penicillamine with trityl chloride.
Materials:
-
D-Penicillamine
-
Trityl chloride
-
Pyridine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate
Procedure:
-
Dissolve D-penicillamine in a mixture of DMF and pyridine.
-
Cool the solution in an ice bath.
-
Add trityl chloride portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-cold water and acidify with 1M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Protocol 2: Cleavage of the Trityl Group from a Penicillamine-Containing Peptide on Resin
This protocol is suitable for the complete deprotection of a Trt-penicillamine containing peptide from a solid-phase resin.
Materials:
-
Trt-penicillamine-containing peptide-resin (e.g., 100 mg)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA and then with DCM.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
Protocol 3: Deprotection of S-Acetamidomethyl (Acm) from a Penicillamine-Containing Peptide
This protocol describes the removal of the Acm group from a purified peptide in solution using iodine.
Materials:
-
Acm-protected penicillamine-containing peptide
-
Methanol
-
Iodine solution (0.4 M in methanol)
-
Aqueous ascorbic acid (1 M) or sodium thiosulfate solution
Procedure:
-
Dissolve the Acm-protected peptide in methanol (1.25 mL per µmol of peptide).
-
Add 0.4 M methanolic iodine solution (2.5 equivalents per Acm group).
-
Stir the solution vigorously for 30 minutes at room temperature. The solution will turn yellow/brown.
-
Quench the reaction by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the color disappears.
-
Evaporate the solvent under reduced pressure.
-
Desalt and purify the deprotected peptide by HPLC.
Visualizing the Workflow and Logic
The selection of a thiol protecting group is a critical step that dictates the subsequent synthetic and deprotection strategies.
Caption: Decision workflow for selecting a thiol-protecting group for penicillamine.
Signaling Pathways and Side Reactions
A significant challenge in the synthesis of penicillamine-containing peptides is the potential for racemization at the alpha-carbon, particularly during the coupling step. The choice of protecting group and coupling reagents can influence the extent of this side reaction.
Caption: Pathway showing potential racemization during peptide coupling.
Conclusion
The selection of a thiol protecting group for penicillamine is a critical decision that must be tailored to the specific synthetic strategy. The Trityl (Trt) group is a robust and widely used option for routine synthesis where the thiol is deprotected in the final cleavage step. However, for more complex syntheses requiring regioselective disulfide bond formation or the presence of other acid-sensitive groups, the orthogonality offered by the Acetamidomethyl (Acm) and tert-butyl (tBu) groups is invaluable. The 4-methoxytrityl (Mmt) group provides an additional level of orthogonality due to its high acid sensitivity.
Researchers should be mindful of the increased potential for racemization when working with penicillamine derivatives and optimize coupling conditions accordingly. While direct comparative quantitative data for all protecting groups on penicillamine is not always available, the principles established for cysteine provide a strong foundation for methodological design. Future studies focusing on a direct comparison of these protecting groups on penicillamine would be highly beneficial to the field.
Orthogonal Protection Strategies with Boc-Pen(Trt)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity products and enabling the synthesis of complex peptide architectures. This guide provides an objective comparison of Boc-Pen(Trt)-OH with alternative thiol-protecting groups for penicillamine in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the performance characteristics, experimental protocols, and orthogonal compatibility of these protecting groups, supported by experimental data.
Performance Comparison of Thiol-Protecting Groups for Penicillamine in Boc-SPPS
The choice of a thiol-protecting group in Boc-SPPS is dictated by its stability to the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc deprotection and the specific requirements for disulfide bond formation. The Trityl (Trt) group is a well-established protecting group for the thiol side chain of both cysteine and its analogue, penicillamine. Its lability in strong acid allows for its removal during the final cleavage step. However, alternative protecting groups offer different degrees of stability and orthogonality, which can be leveraged for more complex synthetic strategies, such as the regioselective formation of multiple disulfide bonds.
The following table summarizes the key characteristics of commonly used thiol-protecting groups for penicillamine in the context of Boc-SPPS.
| Protecting Group | Structure | Cleavage Conditions | Orthogonality and Remarks |
| Trityl (Trt) | Triphenylmethyl | Strong acid (e.g., HF, TFMSA, high concentration TFA) with scavengers.[1] | Cleaved simultaneously with the peptide from most resins in Boc-SPPS. The bulky Trt group effectively prevents oxidation of the thiol.[2] |
| Acetamidomethyl (Acm) | CH₂-NH-CO-CH₃ | Mercury(II) acetate or iodine.[3] | Orthogonal to the acid-labile protecting groups used in Boc-SPPS. Stable to final HF or TFMSA cleavage, allowing for purification of the protected peptide before disulfide bond formation.[3][4] |
| 4-Methoxybenzyl (Mob) | CH₂-C₆H₄-OCH₃ | Strong acid (e.g., HF, neat TFA). Stable to moderate TFA concentrations used for Nα-Boc deprotection.[1][4] | Offers a quasi-orthogonal strategy within Boc-SPPS. The Mob group is more stable than the Boc group but is cleaved under final, strong acid conditions.[1] |
| 4-Methylbenzyl (pMeBzl) | CH₂-C₆H₄-CH₃ | Strong acid (e.g., HF).[3] | More stable to repetitive acidolysis than other benzyl-type protecting groups, making it suitable for the synthesis of longer peptides.[4] |
Experimental Protocols
General Protocol for Boc-SPPS Cycle
This protocol outlines a standard manual cycle for Boc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 30-60 minutes.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling agent such as HBTU (3 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is observed. For sterically hindered residues like Pen(Trt), extended coupling times or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Orthogonal Protection and Deprotection Strategy
The following diagram illustrates the orthogonal relationship between different thiol-protecting groups in the context of a Boc-SPPS workflow, enabling the selective formation of disulfide bonds.
Orthogonal deprotection strategy for disulfide bond formation.
Protocol for Cleavage of Pen(Trt) from Resin
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt protecting group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
Comparative Data Summary
While direct side-by-side quantitative comparisons for this compound are not extensively published, the following table provides expected performance characteristics based on the properties of the protecting groups and general knowledge of Boc-SPPS.
| Parameter | This compound | Boc-Pen(Acm)-OH | Boc-Pen(Mob)-OH |
| Coupling Efficiency | Good, but may require optimized conditions due to steric bulk. | Generally high. | Good. |
| Crude Peptide Purity | Good, dependent on efficient scavenging during cleavage. | High, as the protecting group is stable to cleavage conditions, allowing for purification prior to deprotection. | Good, cleavage conditions are similar to Trt. |
| Side Reaction Risk | Potential for re-attachment of the trityl cation to sensitive residues if scavenging is inefficient. | Minimal during cleavage. Requires a separate deprotection step which can have its own side reactions. | Potential for side reactions associated with strong acid cleavage. |
| Orthogonal Strategy | Limited orthogonality in a standard Boc-SPPS workflow. | Fully orthogonal, allowing for selective disulfide bond formation after purification. | Quasi-orthogonal, offering some flexibility in deprotection strategies. |
Signaling Pathways and Experimental Workflows
The incorporation of penicillamine, often facilitated by protecting group strategies like this compound, is crucial in the synthesis of peptide analogues that target various signaling pathways. For instance, penicillamine-containing analogues of vasopressin and oxytocin are used to probe and modulate G-protein coupled receptor (GPCR) signaling.
Simplified GPCR signaling pathway targeted by penicillamine-containing peptides.
The general workflow for synthesizing and purifying a peptide using this compound is outlined below.
General workflow for peptide synthesis and purification.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Boc-Pen(Trt)-OH
For researchers and scientists engaged in drug development and peptide synthesis, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Boc-Pen(Trt)-OH ((R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(tritylthio)butanoic acid), a protected amino acid critical to many research applications. Adherence to these protocols is vital for ensuring a secure working environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Splash-proof |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Lab Coat | To prevent skin contact |
| Respiratory | Dust Respirator | Use in case of dust generation |
Note: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as chemical waste, managed in strict accordance with federal, state, and local environmental regulations.[5][6]
-
Waste Collection:
-
Solid Waste: All solid this compound waste, including residual powder and contaminated materials such as weighing paper, pipette tips, and gloves, must be placed into a designated and clearly labeled hazardous waste container.[5][7] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid to prevent the release of dust.[6]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container suitable for liquid chemical waste.[7] Ensure that incompatible waste streams are not mixed.[6]
-
-
Spill Management:
-
Small Spills: In the event of a small spill, avoid generating dust.[1][4] Carefully collect the material using a spatula or brush and transfer it into the designated hazardous waste container.[5]
-
Large Spills: For larger spills, use a shovel to place the material into a suitable waste container.[5] It is advisable to have a spill kit readily available in the laboratory.
-
-
Container Labeling and Storage:
-
Final Disposal:
III. Chemical and Physical Properties
A summary of key data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C29H33NO4S[1] |
| Molecular Weight | 491.64 g/mol [1] |
| CAS Number | 135592-13-1[1] |
| Appearance | White to off-white powder[8] |
| Storage Temperature | 2-8°C[9] |
IV. Experimental Protocols and Signaling Pathways
While this document focuses on disposal, it is important to note that this compound is utilized in experimental protocols such as solid-phase peptide synthesis.[8] The trityl (Trt) protecting group on the penicillamine residue is crucial for preventing unwanted side reactions during the sequential addition of amino acids.
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and fostering a culture of safety and responsibility in research.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biovera.com.au [biovera.com.au]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-Pen(Trt)-OH 96% | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling Boc-Pen(trt)-OH
This guide provides immediate, essential safety and logistical information for the handling and disposal of (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(tritylthio)butanoic acid, commonly known as Boc-Pen(trt)-OH. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Physicochemical and Hazard Information
A foundational understanding of the compound's properties is critical for safe handling.
| Property | Value |
| Synonyms | This compound, (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(tritylthio)butanoic acid |
| CAS Number | 135592-13-1[1][2] |
| Molecular Formula | C₂₉H₃₃NO₄S[1] |
| Molecular Weight | 491.64 g/mol [1] |
| Appearance | White to off-white powder |
While specific GHS classifications for this compound are not detailed in the provided search results, related compounds with similar functional groups (Boc and Trityl) suggest that it should be handled as a substance with potential for skin, eye, and respiratory irritation.[3]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Splash-proof, conforming to EN166 or ANSI Z87.1 standards.[4][5] | Protects eyes from airborne powder and potential splashes of solutions. |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant, with a thickness >0.11 mm.[4] | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Dust Mask (N95 or equivalent) | NIOSH-approved respirator.[4][6] | Recommended when handling the powder to avoid inhalation of dust particles, especially if working outside of a fume hood.[4][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Detailed Experimental Protocol: General Coupling Procedure
This compound is an amino acid derivative used in peptide synthesis. The following is a representative protocol for its incorporation into a peptide chain on a solid support.
Materials:
-
This compound
-
Peptide-resin (with a free amino group)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA, 2,4,6-collidine)
-
Solvent (e.g., DMF, DCM)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or DCM for 15-30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in a minimal amount of DMF.
-
Base Addition: Add a base such as DIEA (2-3 equivalents) to the amino acid solution to begin the activation process.
-
Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours, or until the reaction is complete.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Place all solid this compound waste, including any contaminated materials like weighing paper, gloves, and absorbent pads, into a designated and clearly labeled hazardous waste container.[7] The container should be suitable for solid chemical waste and have a secure lid to prevent the release of dust.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not pour chemical waste down the drain.[1][8]
-
Container Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[7]
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[7] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Accidental Release | For small spills, carefully transfer the material into a designated waste container. For larger spills, wear appropriate PPE, contain the spill, and collect the material for disposal. Avoid generating dust.[1][7] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Pen(Trt)-OH 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
